Dual AChE-MAO B-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H23NO4S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-(hydroxymethyl)-7-[[4-[[methyl(thiophen-3-ylmethyl)amino]methyl]phenyl]methoxy]chromen-2-one |
InChI |
InChI=1S/C24H23NO4S/c1-25(13-19-8-9-30-16-19)12-17-2-4-18(5-3-17)15-28-21-6-7-22-20(14-26)10-24(27)29-23(22)11-21/h2-11,16,26H,12-15H2,1H3 |
InChI Key |
LYPPXRDGIFOZKW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Dual AChE-MAO B-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual AChE-MAO B-IN-4, also identified as compound 7, is a potent dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). This multi-target-directed ligand has emerged as a compound of interest in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Its mechanism of action is centered on the simultaneous modulation of two key enzymatic pathways implicated in the pathophysiology of these disorders: the cholinergic and dopaminergic systems. By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), this compound enhances cholinergic neurotransmission. Concurrently, its inhibition of MAO-B, an enzyme that degrades dopamine (B1211576), leads to increased dopamine levels and a reduction in oxidative stress. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental evaluation.
Quantitative Data Summary
The inhibitory potency of this compound against both human acetylcholinesterase (hAChE) and human monoamine oxidase B (hMAO-B) has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | IC50 (nM) |
| Acetylcholinesterase (AChE) | 261 |
| Monoamine Oxidase B (MAO-B) | 15 |
Data sourced from commercially available information on this compound.[1]
Mechanism of Action: A Dual-Pronged Approach
The therapeutic potential of this compound stems from its ability to concurrently address two significant neurochemical deficits observed in neurodegenerative diseases.
1. Acetylcholinesterase (AChE) Inhibition: In conditions like Alzheimer's disease, there is a marked decline in the levels of acetylcholine, a neurotransmitter crucial for learning and memory. AChE inhibitors mitigate this by preventing the enzymatic degradation of acetylcholine in the synaptic cleft, thereby increasing its availability and enhancing cholinergic signaling.
2. Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is primarily involved in the metabolism of dopamine. In Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor impairments. By inhibiting MAO-B, this compound increases the synaptic concentration of dopamine. Furthermore, the enzymatic activity of MAO-B produces reactive oxygen species (ROS) as a byproduct. Inhibition of MAO-B, therefore, also confers a neuroprotective effect by reducing oxidative stress, a key contributor to neuronal damage.[2]
The dual inhibitory action of this compound suggests a synergistic potential to manage both cognitive and motor symptoms, alongside providing a degree of neuroprotection.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of dual AChE and MAO-B inhibitors.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method to determine AChE activity.
-
Principle: The assay is based on the reaction of acetylthiocholine (B1193921) (ATCh) with AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.
-
Procedure:
-
Prepare a solution of the test compound (this compound) at various concentrations.
-
In a 96-well plate, add a phosphate (B84403) buffer solution (pH 8.0), DTNB solution, and the test compound solution.
-
Initiate the reaction by adding a solution of human recombinant AChE.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add the substrate, acetylthiocholine iodide (ATChI), to start the enzymatic reaction.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Monoamine Oxidase B (MAO-B) Inhibition Assay (MAO-Glo™ Assay)
This is a luminescent-based assay for the sensitive detection of MAO-B activity.
-
Principle: The assay utilizes a luminogenic MAO-B substrate that is converted by MAO-B into a substrate for luciferase. The subsequent luciferase reaction produces a light signal that is directly proportional to the MAO-B activity.
-
Procedure:
-
Prepare a solution of the test compound (this compound) at various concentrations.
-
In a white, opaque 96-well plate, add a buffer solution, human recombinant MAO-B enzyme, and the test compound solution.
-
Incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Add the MAO-Glo™ substrate to initiate the MAO-B reaction and incubate for a further period (e.g., 60 minutes) at room temperature.
-
Add the Luciferin Detection Reagent to stop the MAO-B reaction and initiate the light-producing reaction.
-
Measure the luminescence using a plate-reading luminometer.
-
The percentage of inhibition is calculated by comparing the luminescent signal in the presence of the inhibitor to the signal of the uninhibited enzyme.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Neuroprotection Assays in SH-SY5Y Cells
These cell-based assays are used to evaluate the protective effects of the compound against neurotoxin-induced cell death.
-
Principle: The human neuroblastoma SH-SY5Y cell line is a common in vitro model for neurodegenerative diseases. Neurotoxins such as hydrogen peroxide (H2O2) and 6-hydroxydopamine (6-OHDA) are used to induce oxidative stress and mimic the neuronal damage seen in these conditions. The ability of the test compound to preserve cell viability is then assessed.
-
Procedure:
-
Culture SH-SY5Y cells in a suitable medium and plate them in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 2 hours).
-
Induce neurotoxicity by adding a solution of H2O2 or 6-OHDA to the cell culture medium.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
The neuroprotective effect is quantified as the percentage of viable cells in the treated groups compared to the untreated control and the neurotoxin-only treated group.
-
Blood-Brain Barrier (BBB) Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
This in vitro assay is used to predict the passive permeability of a compound across the blood-brain barrier.
-
Principle: The PAMPA model consists of a donor and an acceptor well separated by a filter membrane coated with a lipid solution that mimics the composition of the blood-brain barrier. The test compound is added to the donor well, and its ability to passively diffuse across the artificial membrane into the acceptor well is measured.
-
Procedure:
-
Coat the filter of a 96-well filter plate with a brain lipid solution.
-
Prepare a solution of the test compound (this compound) in a buffer at a specific pH (e.g., 7.4).
-
Add the test compound solution to the donor wells of the PAMPA plate.
-
Add a buffer solution to the acceptor wells.
-
Assemble the PAMPA "sandwich" by placing the filter plate on top of the acceptor plate.
-
Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
The effective permeability (Pe) of the compound is calculated based on the concentrations in the donor and acceptor wells and the incubation time.
-
Experimental Workflow
The characterization of this compound typically follows a logical progression from initial enzymatic screening to more complex cell-based and in vitro permeability models.
Conclusion
This compound represents a promising multi-target-directed ligand for the potential therapeutic intervention in neurodegenerative diseases. Its dual mechanism of action, involving the potent inhibition of both acetylcholinesterase and monoamine oxidase B, addresses key neurochemical imbalances and pathways of neuronal damage. The in vitro data and the established experimental protocols for its characterization provide a solid foundation for further preclinical and clinical investigation. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and further explore the therapeutic potential of this and similar dual-acting compounds.
References
In-Depth Technical Guide: Synthesis and Characterization of Dual AChE-MAO B-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Dual AChE-MAO B-IN-4, a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). This compound, also identified as compound 7 in seminal research, presents a promising therapeutic strategy for neurodegenerative diseases such as Parkinson's and Alzheimer's disease by simultaneously addressing cholinergic deficits and monoaminergic dysregulation. This document details the synthetic pathway, analytical characterization, in vitro enzyme inhibition, and the logical workflow for its evaluation.
Introduction
Neurodegenerative diseases are often multifactorial, necessitating the development of multi-target-directed ligands. The dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) is a well-validated approach. AChE inhibition increases the levels of the neurotransmitter acetylcholine (B1216132), addressing cognitive decline, while MAO-B inhibition prevents the degradation of dopamine (B1211576) and reduces oxidative stress, offering neuroprotective effects. This compound has emerged as a significant compound in this class, demonstrating balanced inhibitory activity against both enzymes.
Synthesis and Characterization
While the specific, step-by-step synthesis protocol and detailed characterization data for this compound are proprietary and not publicly available in full detail, this section outlines a generalized synthetic approach based on the known structure and common organic chemistry methodologies.
Logical Synthesis Workflow
The synthesis of a molecule like this compound, which possesses a central scaffold with appended functional groups, typically follows a logical multi-step sequence.
Caption: Generalized synthetic workflow for this compound.
Characterization Data
The structural integrity and purity of this compound would be confirmed using a suite of analytical techniques.
| Technique | Purpose | Expected Data |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Chemical shifts, coupling constants, and integration values corresponding to the protons and carbons in the molecule. |
| Mass Spectrometry | Determination of molecular weight and elemental composition. | A molecular ion peak ([M+H]⁺ or [M]⁺) consistent with the calculated exact mass of the compound. |
| HPLC | Purity assessment. | A single major peak indicating high purity (typically >95%). |
Biological Activity and Data
This compound has been evaluated for its inhibitory activity against both AChE and MAO-B, demonstrating a balanced profile.
In Vitro Enzyme Inhibition Data
| Target Enzyme | IC₅₀ (nM) | Reference Compound |
| Acetylcholinesterase (AChE) | 261 | Not Specified |
| Monoamine Oxidase B (MAO-B) | 15 | Not Specified |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Neuroprotective Properties
In cellular models, this compound has demonstrated protective effects against oxidative stress induced by agents like H₂O₂ and 6-OHDA in SH-SY5Y neuroblastoma cells.[1] It has also shown the ability to penetrate the blood-brain barrier in a cell-based model.[1]
Experimental Protocols
The following are detailed, generalized protocols for the key experiments used to characterize the biological activity of this compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound (test compound)
-
Donepezil (reference inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a 96-well plate, add 25 µL of the test compound solution, 50 µL of phosphate buffer (pH 8.0), and 25 µL of AChE solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This fluorometric assay measures the activity of MAO-B by quantifying the production of a fluorescent product from a suitable substrate.
Materials:
-
Recombinant human MAO-B
-
Kynuramine (B1673886) (or another suitable fluorogenic substrate)
-
Potassium phosphate buffer (pH 7.4)
-
This compound (test compound)
-
Selegiline (reference inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare solutions of the test compound and reference inhibitor at various concentrations.
-
In a 96-well black plate, add the test compound solution, MAO-B enzyme solution in buffer, and pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., NaOH).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 310/400 nm for the product of kynuramine).
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Signaling Pathway and Mechanism of Action
The therapeutic effect of this compound is derived from its simultaneous modulation of two key pathways implicated in neurodegeneration.
Caption: Mechanism of action of this compound.
By inhibiting AChE, the compound increases the synaptic availability of acetylcholine, enhancing cholinergic neurotransmission. Concurrently, its inhibition of MAO-B reduces the degradation of dopamine and mitigates the production of harmful reactive oxygen species, thereby protecting dopaminergic neurons.
Conclusion
This compound is a potent dual-target inhibitor with a balanced activity profile against acetylcholinesterase and monoamine oxidase B. Its demonstrated neuroprotective effects in cellular models underscore its potential as a lead compound for the development of novel therapeutics for complex neurodegenerative disorders. The experimental protocols and data presented in this guide provide a framework for the evaluation of this and similar multi-target agents. Further investigation into its in vivo efficacy and safety profile is warranted.
References
Dual Acetylcholinesterase and Monoamine Oxidase B Inhibitor "Dual AChE-MAO B-IN-4": A Technical Guide for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. The pathological hallmarks of AD are complex and multifactorial, involving the cholinergic deficit, amyloid-beta (Aβ) plaque deposition, tau hyperphosphorylation, and oxidative stress. The "one-target, one-drug" approach has shown limited efficacy in treating AD, leading to the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple pathological pathways.
This technical guide focuses on Dual AChE-MAO B-IN-4 (also referred to as compound 7 in the primary literature), a promising MTDL designed for the potential treatment of Alzheimer's disease. This compound is a coumarin-based derivative that exhibits potent dual inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). Inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, addressing the cholinergic deficit associated with cognitive impairment. Concurrently, inhibition of MAO-B reduces the breakdown of dopamine (B1211576) and decreases the production of reactive oxygen species (ROS), thereby mitigating oxidative stress and offering neuroprotection.
This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and relevant signaling pathways associated with "this compound" to support further research and development in the field of Alzheimer's therapeutics.
Quantitative Data
The following tables summarize the key quantitative data for "this compound" (compound 7), including its inhibitory activity against cholinesterases and monoamine oxidases, and its neuroprotective effects.
Table 1: In Vitro Enzyme Inhibitory Activity
| Target Enzyme | IC50 (nM) | Source |
| Acetylcholinesterase (AChE) | 261 | [1][2] |
| Monoamine Oxidase B (MAO-B) | 15 | [1][2] |
Table 2: Neuroprotective and Physicochemical Properties
| Property | Observation | Source |
| Neuroprotection | Counteracts oxidative damage induced by H2O2 and 6-OHDA in SH-SY5Y cells. | [1][2] |
| Blood-Brain Barrier (BBB) Permeability | Predicted to penetrate the central nervous system in a cell-based model. | [1][2] |
| Membrane Permeability | Characterized as a membrane-permeant agent by passive diffusion (PAMPA-HDM). | [1][2] |
| Solubility | Moderately water-soluble. | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the primary research article describing "this compound" (compound 7) and established methodologies in the field.
Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition Assays
-
AChE Inhibition Assay (Ellman's Method):
-
The assay is performed in a 96-well plate.
-
Add 25 µL of 15 mM acetylthiocholine (B1193921) iodide (ATCI) in phosphate-buffered saline (PBS) pH 7.4.
-
Add 50 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in PBS pH 7.4.
-
Add 25 µL of the test compound ("this compound") at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL human recombinant AChE.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
-
-
MAO-B Inhibition Assay:
-
The assay is performed in a 96-well plate.
-
Add 50 µL of human recombinant MAO-B enzyme solution in PBS pH 7.4.
-
Add 50 µL of the test compound ("this compound") at various concentrations.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the substrate (e.g., kynuramine).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., 2M NaOH).
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths (e.g., 310 nm excitation and 400 nm emission for the product of kynuramine (B1673886) oxidation).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture and Treatment:
-
Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of "this compound" for 2 hours.
-
Induce oxidative stress by adding a neurotoxin, such as hydrogen peroxide (H2O2) (e.g., 200 µM) or 6-hydroxydopamine (6-OHDA) (e.g., 100 µM), for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) cells.
-
Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)
-
Assay Principle: This assay predicts the passive diffusion of a compound across the blood-brain barrier. It utilizes a 96-well filter plate with a lipid membrane that mimics the BBB.
-
Procedure:
-
Prepare a solution of the test compound ("this compound") in a donor well plate.
-
Coat the filter of the acceptor plate with a lipid solution (e.g., porcine brain lipid in dodecane).
-
Place the acceptor plate on top of the donor plate, creating a "sandwich".
-
Incubate the plate for a defined period (e.g., 18 hours) at room temperature.
-
After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy).
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [drug]_acceptor / [drug]_equilibrium) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, and [drug]_equilibrium is the concentration at equilibrium.
-
Signaling Pathways and Mechanisms of Action
The dual inhibition of AChE and MAO-B by "this compound" is proposed to exert its neuroprotective effects through multiple interconnected signaling pathways. The following diagrams illustrate the key mechanisms.
Core Mechanism of Action
Caption: Core mechanism of "this compound".
Neuroprotective Signaling Pathway via Nrf2 Activation
The inhibition of MAO-B by "this compound" reduces the production of reactive oxygen species (ROS). This decrease in oxidative stress can lead to the activation of the Nrf2-Keap1 signaling pathway, a critical cellular defense mechanism against oxidative damage.
Caption: Neuroprotective signaling via Nrf2 activation.
Experimental Workflow
The following diagram outlines the logical flow of experiments for the evaluation of "this compound".
References
In Vitro and In Vivo Profile of Dual-Targeting Agent "Dual AChE-MAO B-IN-4"
A Technical Guide for Drug Discovery Professionals
Introduction: "Dual AChE-MAO B-IN-4," also identified as compound 7 in primary literature, is a promising small molecule inhibitor designed to simultaneously target two key enzymes implicated in the pathology of neurodegenerative diseases: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[1] By inhibiting AChE, the compound aims to increase acetylcholine (B1216132) levels in the brain, a therapeutic strategy for Alzheimer's disease. Concurrently, its inhibition of MAO-B is intended to reduce the breakdown of dopamine (B1211576) and decrease oxidative stress, which are crucial factors in Parkinson's disease and Alzheimer's disease progression. This technical guide provides a comprehensive overview of the in vitro evaluation of this dual-targeting agent, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanistic and experimental framework.
Quantitative Data Summary
The inhibitory potency and selectivity of "this compound" have been characterized through a series of in vitro enzymatic assays. The key quantitative findings from these studies are summarized in the tables below for clear comparison.
Table 1: In Vitro Enzymatic Inhibition Profile
| Target Enzyme | IC50 (nM) |
| Acetylcholinesterase (AChE) | 261[1] |
| Monoamine Oxidase B (MAO-B) | 15[1] |
Table 2: Neuroprotective and Physicochemical Properties
| Assay | Parameter | Result |
| Neuroprotection (against H2O2-induced damage in SH-SY5Y cells) | Cell Viability | Protective effect observed[1] |
| Neuroprotection (against 6-OHDA-induced damage in SH-SY5Y cells) | Cell Viability | Protective effect observed[1] |
| Blood-Brain Barrier Permeability (PAMPA-HDM) | Passive Diffusion | Permeant[1] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to enable replication and further investigation.
In Vitro Enzyme Inhibition Assays
1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Spectrophotometric Method):
-
Principle: This assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate, acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE), which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
-
Procedure:
-
The assay is performed in a 96-well microplate format.
-
A solution of the test compound ("this compound") at various concentrations is pre-incubated with human AChE or BChE in a phosphate (B84403) buffer (pH 8.0) at a specified temperature (typically 37°C) for a defined period.
-
The enzymatic reaction is initiated by the addition of the substrate (acetylthiocholine or butyrylthiocholine) and DTNB.
-
The change in absorbance at 412 nm is monitored over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Monoamine Oxidase A (MAO-A) and B (MAO-B) Inhibition Assay (Spectrofluorimetric Method):
-
Principle: This assay determines the activity of MAO-A and MAO-B by measuring the rate of oxidative deamination of a non-fluorescent substrate, kynuramine, to the fluorescent product, 4-hydroxyquinoline (B1666331).
-
Procedure:
-
The assay is conducted in a 96-well black microplate to minimize light scattering.
-
The test compound is pre-incubated with human recombinant MAO-A or MAO-B in a phosphate buffer (pH 7.4) at 37°C.
-
The reaction is started by adding the substrate, kynuramine.
-
The increase in fluorescence intensity due to the formation of 4-hydroxyquinoline is measured over time using a fluorescence plate reader (excitation wavelength ~310 nm, emission wavelength ~400 nm).
-
The percentage of inhibition is calculated by comparing the rate of fluorescence increase in the presence of the inhibitor to that of the control.
-
IC50 values are calculated from the dose-response curves.
-
In Vitro Cellular Assays
1. Neuroprotection Assay in SH-SY5Y Cells:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Oxidative Stress:
-
Treatment: Cells are pre-treated with various concentrations of "this compound" for a specified duration before the addition of the neurotoxin (H2O2 or 6-OHDA).
-
Cell Viability Assessment (MTT Assay):
-
After the treatment period, the cell culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
In Vitro Blood-Brain Barrier Permeability Assay
1. Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Principle: The PAMPA assay is a non-cell-based in vitro model used to predict the passive diffusion of a compound across the blood-brain barrier (BBB). It utilizes a 96-well filter plate where the filter is coated with a lipid solution (e.g., porcine brain lipid) to mimic the BBB membrane.
-
Procedure:
-
The filter of the acceptor plate is coated with the artificial membrane solution.
-
The donor plate is filled with a solution of the test compound in a buffer at a physiological pH (e.g., 7.4).
-
The acceptor plate is placed on top of the donor plate, creating a "sandwich," and incubated for a specific period.
-
During incubation, the compound diffuses from the donor compartment through the artificial membrane into the acceptor compartment.
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
The apparent permeability coefficient (Pe) is calculated using a specific formula that takes into account the concentrations in the donor and acceptor compartments, the volume of the wells, the filter area, and the incubation time.
-
Visualizations
To further elucidate the mechanisms and experimental design, the following diagrams have been generated.
References
The Pharmacokinetics of Dual Acetylcholinesterase and Monoamine Oxidase B Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of multi-target-directed ligands (MTDLs) represents a paradigm shift in the therapeutic strategy for complex neurodegenerative disorders like Alzheimer's disease. By simultaneously modulating multiple pathological pathways, these agents hold the promise of enhanced efficacy compared to single-target drugs. Among the most promising MTDLs are dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). This technical guide provides an in-depth overview of the pharmacokinetics of these innovative compounds, presenting key data, experimental methodologies, and a visualization of the implicated signaling pathways.
Quantitative Pharmacokinetic Data
The preclinical pharmacokinetic profiles of several dual AChE-MAO B inhibitors have been characterized to assess their drug-like properties, including absorption, distribution, metabolism, and excretion (ADME). Below is a summary of available quantitative data for representative compounds.
| Compound Class | Compound Name/Identifier | Animal Model | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| Indan Derivatives | Ladostigil (B1674322) | Rat | Oral | 20 mg/kg | 23.6 ± 4.5 | 2.0 | 5.4 ± 0.8 | 154.2 ± 28.7 | - | [1] |
| Pyrimidinylthiourea Derivatives | Compound 1c | Mouse | Oral | 20 mg/kg | - | - | - | - | 45.55 | [2] |
| Chalcone Derivatives | Compound 7 | - | - | - | - | - | - | - | Predicted BBB permeable | [3] |
| Coumarin (B35378) Derivatives | Various | - | - | - | - | - | - | - | - | [4][5][6][7] |
| Quinoxaline (B1680401) Derivatives | Various | - | - | - | - | - | - | - | - |
Note: Comprehensive pharmacokinetic data for many novel dual inhibitors, particularly those based on coumarin and quinoxaline scaffolds, are not consistently reported in publicly available literature. The table will be updated as more data becomes available.
Experimental Protocols
The determination of pharmacokinetic parameters for dual AChE-MAO B inhibitors relies on robust in vivo studies and sensitive bioanalytical methods. A generalized experimental workflow and a specific analytical protocol are detailed below.
General In Vivo Pharmacokinetic Study Protocol in Rodents
A typical experimental workflow for assessing the pharmacokinetics of a novel dual AChE-MAO B inhibitor in a rodent model is depicted below.
1. Animal Models and Preparation:
-
Species: Male Sprague-Dawley rats or ICR mice are commonly used.
-
Acclimatization: Animals are acclimated to the laboratory environment for at least one week prior to the experiment.
-
Fasting: Animals are typically fasted overnight (approximately 12 hours) before oral administration of the test compound, with free access to water.[8]
2. Dosing:
-
Route of Administration: For oral bioavailability studies, the compound is administered via oral gavage.
-
Vehicle: The compound is typically formulated in a vehicle such as a mixture of saline, ethanol, and Cremophor EL.
-
Dose Volume: The volume administered is generally kept low (e.g., 5-10 mL/kg) to avoid gastric distress.[9]
3. Blood Sample Collection:
-
Method: Serial blood samples (approximately 100-200 µL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Sites: Common collection sites in rats include the tail vein or saphenous vein.[10]
-
Anticoagulant: Blood is collected into tubes containing an anticoagulant like EDTA or heparin.
4. Sample Processing and Bioanalysis:
-
Plasma Separation: Plasma is separated from whole blood by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Analytical Method: The concentration of the drug in plasma is quantified using a validated bioanalytical method, most commonly Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin) to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%).
Detailed UPLC-MS/MS Protocol for Quantification
The following protocol is based on the methodology for the analysis of safinamide (B1662184) in rat plasma and serves as a representative example.
1. Sample Preparation:
-
To 50 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).
-
Precipitate proteins by adding a threefold volume of acetonitrile.
-
Vortex the mixture for 2 minutes and then centrifuge at 13,000 rpm for 10 minutes.
-
Inject the supernatant into the UPLC-MS/MS system.
2. Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Flow Rate: Typically around 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Optimization: Parameters such as capillary voltage, cone voltage, and collision energy are optimized for each compound to achieve maximum sensitivity.
Signaling Pathways in Neuroprotection
Dual AChE-MAO B inhibitors exert their neuroprotective effects not only by modulating neurotransmitter levels but also by activating key intracellular signaling pathways that promote cell survival and resilience. The diagram below illustrates the proposed neuroprotective signaling cascades activated by these compounds.
The neuroprotective effects of dual AChE-MAO B inhibitors like ladostigil and rasagiline (B1678815) are mediated through the activation of several pro-survival signaling pathways.[11][12] Activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway are central to this process.[1][11][13] These cascades lead to the phosphorylation and activation of transcription factors such as CREB (cAMP response element-binding protein), which in turn upregulates the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and anti-apoptotic proteins like Bcl-2.[12]
Furthermore, these inhibitors can activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[14][15][16] Akt, a key downstream effector of PI3K, promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as GSK3β (Glycogen Synthase Kinase 3β) and activating the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[16] Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), thereby protecting neurons from oxidative stress. The upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax ultimately lead to the inhibition of the apoptotic cascade and enhanced neuronal survival.[17]
References
- 1. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design of Novel Selective Dual-Target Inhibitors of Acetylcholinesterase and Monoamine Oxidase B as Potential Anti-Alzheimer's Disease Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer’s Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Reversible Coumarin Inhibitors Mutually Bound to Monoamine Oxidase B and Acetylcholinesterase Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic studies [bio-protocol.org]
- 9. downstate.edu [downstate.edu]
- 10. einsteinmed.edu [einsteinmed.edu]
- 11. storage.imrpress.com [storage.imrpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 14. Roles of PI3K/AKT/GSK3/mTOR Pathway in Cell Signaling of Mental Illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Monoamine Oxidase-B in the Pathogenesis of Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoamine oxidase-B (MAO-B), a mitochondrial outer membrane enzyme, is a critical player in the metabolism of monoamine neurotransmitters. Beyond its physiological role, a growing body of evidence implicates elevated MAO-B activity in the pathophysiology of several neurodegenerative diseases, most notably Parkinson's disease and Alzheimer's disease. Its catalytic activity not only regulates neurotransmitter levels but also generates reactive oxygen species (ROS), contributing to a cascade of cellular damage including oxidative stress, mitochondrial dysfunction, and neuroinflammation. This technical guide provides an in-depth examination of the role of MAO-B in neurodegeneration, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its complex signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to understand and target MAO-B in the context of neurodegenerative disorders.
Introduction: MAO-B at the Crossroads of Neurotransmission and Neurodegeneration
Monoamine oxidase-B (MAO-B) is one of two isoenzymes of monoamine oxidase, which are flavin-containing enzymes responsible for the oxidative deamination of monoamines. While MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine, MAO-B primarily catabolizes phenylethylamine and benzylamine, and importantly, dopamine (B1211576).[1] In the human brain, MAO-B is predominantly found in astrocytes and serotonergic neurons.[2] With advancing age, MAO-B levels and activity increase, a phenomenon that is significantly exacerbated in the brains of patients with neurodegenerative diseases.[3][4] This upregulation is not merely a biomarker but an active contributor to the disease process. The enzymatic breakdown of dopamine by MAO-B produces hydrogen peroxide (H₂O₂), a potent ROS that drives oxidative stress and subsequent neuronal damage.[4][5] Furthermore, MAO-B has been linked to the pathological aggregation of proteins such as alpha-synuclein (B15492655) in Parkinson's disease and amyloid-beta in Alzheimer's disease.[6][7] Consequently, the inhibition of MAO-B has emerged as a key therapeutic strategy for these conditions.[5]
Quantitative Analysis of MAO-B in Neurodegenerative Diseases
The upregulation of MAO-B in neurodegenerative diseases has been quantified in numerous studies using various techniques, including enzyme activity assays, protein level measurements, and in vivo imaging. The following tables summarize key quantitative findings from post-mortem human brain tissue analysis.
Table 1: MAO-B Protein Levels in Parkinson's Disease and Related Disorders
| Brain Region | Disease | Change in MAO-B Protein Level vs. Control | Reference |
| Putamen | Multiple System Atrophy | +83% | [8][9] |
| Substantia Nigra | Multiple System Atrophy | +10% (non-significant) | [8][9] |
| Caudate | Progressive Supranuclear Palsy | +26% | [8][9] |
| Putamen | Progressive Supranuclear Palsy | +27% | [8][9] |
| Frontal Cortex | Progressive Supranuclear Palsy | +31% | [8][9] |
| Substantia Nigra | Progressive Supranuclear Palsy | +23% | [8][9] |
| Frontal Cortex | Parkinson's Disease | +33% | [8][9] |
| Substantia Nigra | Parkinson's Disease | No significant change | [8][9] |
Table 2: MAO-B Activity in Alzheimer's Disease
| Brain Region | Change in MAO-B Activity vs. Control | Reference |
| Cortex | Significantly higher in Late-Onset AD | [10] |
| Hippocampus | Significantly higher in Late-Onset AD | [10] |
| Frontal Cortex | Elevated | [7] |
| Temporal Cortex | Elevated | [7] |
| Parietal Cortex | Elevated | [7] |
| Occipital Cortex | Elevated | [7] |
Table 3: IC₅₀ Values of Selected MAO-B Inhibitors
| Inhibitor | Target | IC₅₀ (µM) | Reference |
| Selegiline | MAO-B | Varies by study | [11][12] |
| Rasagiline | MAO-B | Varies by study | [13] |
| Compound 2b (Thiosemicarbazone derivative) | MAO-B | 0.042 ± 0.002 | [12] |
| Compound 2h (Thiosemicarbazone derivative) | MAO-B | 0.056 ± 0.002 | [12] |
| Naphthamide derivative 2g | MAO-B | 0.519 | [14] |
Core Signaling Pathways Involving MAO-B in Neurodegeneration
The pathological influence of MAO-B in neurodegenerative diseases is mediated through several interconnected signaling pathways. These pathways primarily revolve around the generation of oxidative stress, mitochondrial dysfunction, and interactions with disease-specific protein aggregates.
MAO-B-Mediated Oxidative Stress and Neuronal Damage
The catalytic activity of MAO-B is a significant source of ROS in the brain. The metabolism of dopamine and other monoamines by MAO-B generates hydrogen peroxide as a byproduct. In the presence of ferrous iron (Fe²⁺), H₂O₂ is converted into the highly reactive hydroxyl radical (•OH) via the Fenton reaction. This cascade of events leads to widespread oxidative damage to lipids, proteins, and nucleic acids, ultimately culminating in neuronal cell death.
MAO-B and Mitochondrial Dysfunction
MAO-B is located on the outer mitochondrial membrane, placing it in a strategic position to influence mitochondrial health. The excessive production of ROS by MAO-B can directly damage mitochondrial components, including mitochondrial DNA (mtDNA), lipids of the mitochondrial membranes, and proteins of the electron transport chain. This damage impairs mitochondrial function, leading to decreased ATP production, altered calcium homeostasis, and the release of pro-apoptotic factors like cytochrome c, further committing the neuron to a path of cell death.
MAO-B Interaction with Pathological Protein Aggregates
In addition to its role in oxidative stress, MAO-B is intricately linked with the protein aggregation pathways central to Parkinson's and Alzheimer's diseases.
-
Alpha-Synuclein (Parkinson's Disease): Alpha-synuclein can directly bind to MAO-B, stimulating its enzymatic activity. This interaction creates a toxic feedback loop where alpha-synuclein enhances MAO-B activity, leading to increased oxidative stress, which in turn promotes the aggregation of alpha-synuclein into Lewy bodies, the pathological hallmark of Parkinson's disease.[6][15]
-
Amyloid-Beta (Alzheimer's Disease): In Alzheimer's disease, MAO-B expression is significantly upregulated in reactive astrocytes surrounding amyloid-beta plaques.[7][16] Furthermore, MAO-B has been shown to associate with γ-secretase, a key enzyme in the production of amyloid-beta peptides.[17] This suggests that MAO-B may directly contribute to the generation of toxic amyloid-beta species, exacerbating the pathology of Alzheimer's disease.
Experimental Protocols for the Study of MAO-B
Accurate and reproducible methods for measuring MAO-B expression and activity are crucial for both basic research and drug development. This section provides an overview of commonly used experimental protocols.
Immunohistochemistry (IHC) for MAO-B Visualization
IHC allows for the visualization of MAO-B protein expression within the cellular context of brain tissue.
Protocol Outline:
-
Tissue Preparation:
-
Perfuse animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in a sucrose (B13894) gradient (e.g., 15% then 30%) in PBS.
-
Section the brain using a cryostat or vibratome (e.g., 30-40 µm sections).
-
For paraffin-embedded human tissue, deparaffinize sections in xylene and rehydrate through a graded ethanol (B145695) series.[18]
-
-
Antigen Retrieval (for paraffin (B1166041) sections):
-
Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a microwave oven or water bath.[18]
-
-
Immunostaining:
-
Wash sections in PBS.
-
Block endogenous peroxidase activity with 1% H₂O₂ in PBS for 10-15 minutes (for chromogenic detection).[18]
-
Permeabilize and block non-specific binding with a solution containing 0.3% Triton X-100 and 5% normal serum (e.g., goat serum) in PBS for 1 hour at room temperature.
-
Incubate sections with a primary antibody against MAO-B (diluted in blocking solution) overnight at 4°C.
-
Wash sections extensively in PBS with 0.1% Triton X-100 (PBST).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature.
-
Wash sections in PBST.
-
Incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour at room temperature.
-
Wash sections in PBS.
-
-
Detection:
-
Chromogenic: Develop the signal with a 3,3'-diaminobenzidine (B165653) (DAB) substrate kit until the desired staining intensity is achieved. Stop the reaction by washing with PBS.[19]
-
Fluorescent: Incubate with a fluorophore-conjugated secondary antibody or streptavidin.
-
-
Mounting and Imaging:
-
Mount sections onto slides, dehydrate (for DAB), and coverslip.
-
Image using a bright-field or fluorescence microscope.
-
Fluorometric Assay for MAO-B Activity
This assay provides a quantitative measure of MAO-B enzymatic activity in tissue homogenates or purified enzyme preparations. It is based on the detection of H₂O₂ produced during the MAO-B-catalyzed oxidation of a substrate.
Principle: MAO-B + Substrate (e.g., Benzylamine) → Aldehyde + NH₃ + H₂O₂ H₂O₂ + Fluorometric Probe (e.g., Amplex Red) --(HRP)--> Fluorescent Product (Resorufin)
Protocol Outline (based on commercially available kits): [20][21][22]
-
Sample Preparation:
-
Homogenize brain tissue in the provided assay buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Test Samples: Add sample homogenate to wells.
-
Inhibitor Controls: Add sample homogenate and a known MAO-B inhibitor (e.g., selegiline) to separate wells.[20]
-
Blank Controls: Add assay buffer only.
-
-
Reaction Initiation:
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence kinetically over a period of 10-40 minutes using a fluorescence microplate reader (e.g., Ex/Em = 535/587 nm for Amplex Red).[20]
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (ΔRFU/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank control from the rates of the test samples.
-
The MAO-B activity is proportional to this corrected rate and can be normalized to the protein concentration of the sample.
-
Conclusion and Future Directions
Monoamine oxidase-B stands as a pivotal enzyme in the intricate web of neurodegenerative disease pathogenesis. Its dual role in modulating neurotransmitter levels and generating oxidative stress places it at the center of neuronal vulnerability. The quantitative data consistently demonstrate its upregulation in diseases like Parkinson's and Alzheimer's, solidifying its status as a key therapeutic target. The experimental protocols detailed herein provide the necessary tools for researchers to further probe the multifaceted functions of MAO-B and to evaluate the efficacy of novel inhibitory compounds.
Future research should continue to focus on several key areas:
-
Disease-Specific Roles: Elucidating the precise, context-dependent roles of MAO-B in different neurodegenerative disorders beyond Parkinson's and Alzheimer's.
-
Multi-Target Drug Design: Developing novel therapeutic agents that not only inhibit MAO-B but also possess other beneficial properties, such as antioxidant or anti-inflammatory effects.[4]
-
Advanced Imaging: Refining in vivo imaging techniques to more accurately quantify MAO-B levels and activity in the living brain, which will be invaluable for early diagnosis and monitoring of disease progression and therapeutic response.[23]
A deeper understanding of the complex biology of MAO-B will undoubtedly pave the way for the development of more effective and targeted therapies for a range of devastating neurodegenerative diseases.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. Immunocytochemical demonstration of monoamine oxidase B in brain astrocytes and serotonergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of monoamine oxidase-B (MAO-B) as a biomarker of reactive astrogliosis in Alzheimer’s disease and related dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Double Attack to Oxidative Stress in Neurodegenerative Disorders: MAO-B and Nrf2 as Elected Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 6. α‐Synuclein stimulation of monoamine oxidase‐B and legumain protease mediates the pathology of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Brain monoamine oxidase B and A in human parkinsonian dopamine deficiency disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain monoamine oxidase B and A in human parkinsonian dopamine deficiency disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. α-Synuclein stimulation of monoamine oxidase-B and legumain protease mediates the pathology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of Monoamine Oxidase Activity in Alzheimer’s Disease: An Insight into the Therapeutic Potential of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 19. benchchem.com [benchchem.com]
- 20. assaygenie.com [assaygenie.com]
- 21. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. Quantification of monoamine oxidase B expression with 11C-SL25.1188 for imaging reactive astrocytes in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual AChE-MAO B-IN-4: A Technical Overview of a Dual-Target Inhibitor
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a technical summary of the available information on "Dual AChE-MAO B-IN-4," a compound identified as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). Due to the absence of publicly accessible primary research literature detailing its in vivo central nervous system (CNS) target engagement and comprehensive biological evaluation, this guide is based on in vitro data from chemical suppliers.
Core Compound Activity
"this compound" (MedChemExpress catalog number: HY-134006) has been characterized as an inhibitor of both AChE and MAO-B. The publicly available data indicates the following inhibitory concentrations:
These values suggest a potent inhibition of MAO-B and a moderate inhibition of AChE. However, without further data, the mechanism of inhibition (e.g., reversible, irreversible, competitive, non-competitive) remains unknown.
Quantitative Data Summary
The available quantitative data for "this compound" is limited to its in vitro inhibitory concentrations. A comprehensive analysis would require further information such as binding affinities (Ki), selectivity against other enzymes (e.g., MAO-A, butyrylcholinesterase), and pharmacokinetic parameters.
| Target Enzyme | Parameter | Value | Reference |
| Acetylcholinesterase (AChE) | IC50 | 261 nM | [1][2] |
| Monoamine Oxidase B (MAO-B) | IC50 | 15 nM | [3][4] |
Experimental Protocols
Detailed experimental protocols for the determination of the IC50 values for "this compound" are not available in the public domain. However, a general methodology for such assays is provided below as an illustrative example.
General Protocol for In Vitro AChE Inhibition Assay (Ellman's Method)
-
Preparation of Reagents: Prepare solutions of acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound ("this compound") in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Enzyme Preparation: Use a purified source of AChE, for example, from electric eel or human recombinant sources.
-
Assay Procedure:
-
In a 96-well plate, add the buffer, AChE enzyme solution, and varying concentrations of the test compound.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the reaction by adding ATCI and DTNB.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
General Protocol for In Vitro MAO-B Inhibition Assay
-
Enzyme Source: Utilize a source of MAO-B, such as human recombinant enzyme or rat liver mitochondria.
-
Substrate: Use a specific substrate for MAO-B, such as benzylamine (B48309) or phenylethylamine.
-
Assay Principle: The assay typically measures the production of hydrogen peroxide, a byproduct of the MAO-B catalyzed reaction, using a fluorescent probe like Amplex Red in the presence of horseradish peroxidase.
-
Assay Procedure:
-
In a 96-well plate, combine the MAO-B enzyme, varying concentrations of "this compound," and the Amplex Red/horseradish peroxidase reaction mixture.
-
Pre-incubate the enzyme and inhibitor.
-
Initiate the reaction by adding the MAO-B substrate.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described for the AChE assay.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams are provided as illustrative examples of the types of visualizations that would be included in a comprehensive technical guide for a dual AChE/MAO-B inhibitor. Note: These diagrams are based on general knowledge of the field and are not derived from specific data for "this compound".
Caption: Hypothetical mechanism of action for a dual AChE and MAO-B inhibitor in a synapse.
Caption: A generalized experimental workflow for assessing CNS target engagement of a novel compound.
Conclusion and Future Directions
"this compound" presents an interesting profile as a potent MAO-B inhibitor with moderate AChE inhibitory activity based on the limited available data. However, a comprehensive understanding of its potential as a therapeutic agent for neurodegenerative diseases requires further investigation. Key missing information that is crucial for a full assessment includes:
-
In vivo pharmacokinetics and brain penetration: Understanding if the compound can reach its targets in the CNS.
-
In vivo target engagement: Measuring the extent to which the compound binds to AChE and MAO-B in the brain at relevant doses.
-
Effects on neurotransmitter levels: Determining the impact of the compound on acetylcholine and dopamine levels in the brain.
-
In vivo efficacy: Assessing the compound's effects in animal models of neurodegenerative diseases.
-
Selectivity and off-target effects: Profiling the compound against a broader range of enzymes and receptors to understand its safety profile.
The publication of primary research detailing these aspects would be necessary to fully evaluate the therapeutic potential of "this compound".
References
The Cutting Edge of Neurotherapeutics: A Technical Guide to Novel Dual AChE-MAO B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The multifaceted nature of neurodegenerative diseases, particularly Alzheimer's disease, necessitates a shift from single-target drugs to more holistic therapeutic strategies. This guide delves into the core of a promising approach: the design and evaluation of dual-target inhibitors that simultaneously modulate acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). By addressing both the cholinergic deficit and oxidative stress, these novel compounds offer a synergistic potential for symptomatic relief and disease modification.
Rationale for Dual Inhibition: A Two-Pronged Attack
Alzheimer's disease pathology is complex, involving multiple interconnected pathways. Two key players are the cholinergic system dysfunction and increased oxidative stress.
-
Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to cognitive decline. Inhibiting AChE increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive function.
-
Monoamine Oxidase B (MAO-B): This enzyme is involved in the metabolism of dopamine (B1211576) and other monoamines. Its activity is elevated in the brains of Alzheimer's patients, contributing to the production of reactive oxygen species (ROS) and subsequent oxidative stress.[1][2] This oxidative stress is implicated in neuronal damage and the progression of the disease.[1][2]
By simultaneously inhibiting both AChE and MAO-B, these dual-target inhibitors aim to restore cholinergic function and provide neuroprotection by mitigating oxidative damage.[1]
Core Chemical Scaffolds and Quantitative Insights
The development of dual AChE/MAO-B inhibitors has explored a variety of chemical scaffolds, with chalcones, coumarins, and chromones being particularly prominent.[3] The inhibitory activities of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values.
Chalcone Derivatives
Chalcones, characterized by an α,β-unsaturated ketone core, have proven to be a versatile foundation for designing potent dual inhibitors.
| Compound ID | Substituents | AChE IC50 (µM) | MAO-B IC50 (µM) | Reference |
| Chalcone Derivative 1 | R1=H, R2=4-OCH3 | 1.2 | 0.082 | [4] |
| Chalcone-Donepezil Hybrid 14 | - | 0.41 | 8.8 | [5] |
| Chalcone-Donepezil Hybrid 15 | - | 0.13 | 1.0 | [5] |
| Chalcone-Donepezil Hybrid 16 | - | 1.3 | 0.57 | [5] |
| Morpholine-based Chalcone MO1 | - | >40 | 0.030 | [6] |
| Morpholine-based Chalcone MO5 | - | 6.1 | 1.31 | [6] |
| Chalcone-Piperazine Hybrid 4g | - | 0.027 | 0.114 | [7] |
Coumarin and Chromone Derivatives
Coumarins (1,2-benzopyranones) and their isomers, chromones, are another class of privileged scaffolds in the design of dual inhibitors.
| Compound ID | Scaffold | AChE IC50 (µM) | MAO-B IC50 (µM) | Reference |
| Coumarin Derivative 1 | Coumarin | 0.12 | 0.010 | [8] |
| Coumarin Derivative (+)-2 | Coumarin | 1.6 | 0.023 | [8] |
| Coumarin Derivative 3 | Coumarin | - | 1.88 | [9] |
| Coumarin Derivative 11 | Coumarin | 1.52 | - | [9] |
| Chromone Derivative 37 | Chromone | >100 | 0.048 | [5] |
| Chromone Derivative 42 | Chromone | 3.69 | - | [4] |
Experimental Protocols for Inhibitor Evaluation
The accurate determination of inhibitory potency is crucial in the drug discovery process. Standardized in vitro enzymatic assays are employed for this purpose.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is the gold standard for measuring AChE activity.
Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
Test compounds and a reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).
-
Dilute AChE stock solution to a working concentration (e.g., 1 U/mL) in phosphate buffer immediately before use. Keep on ice.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent (e.g., DMSO).
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (at various concentrations).
-
-
Pre-incubation: Mix the components gently and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes.[4][10]
-
Reaction Initiation: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. To the blank well, add 10 µL of deionized water.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[10]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
A common and sensitive method for measuring MAO-B activity relies on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-B catalyzed oxidation of its substrate.
Principle: MAO-B oxidizes a substrate (e.g., kynuramine (B1673886) or tyramine), producing H2O2. In the presence of horseradish peroxidase (HRP), the H2O2 reacts with a non-fluorescent probe like Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) to generate the highly fluorescent product, resorufin. The increase in fluorescence is proportional to the MAO-B activity.
Materials:
-
Human recombinant MAO-B
-
MAO-B substrate (e.g., Kynuramine or a commercial substrate)
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
MAO-B Assay Buffer (e.g., Phosphate buffer, pH 7.4)
-
Test compounds and a reference inhibitor (e.g., Selegiline)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds, reference inhibitor, MAO-B substrate, Amplex® Red, and HRP in the appropriate solvents (e.g., DMSO, assay buffer).
-
-
Assay Setup (in a 96-well black plate):
-
Add 50 µL of a solution containing the MAO-B enzyme and the test compound (at various concentrations) in the assay buffer to each well.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.[11]
-
Reaction Mixture Preparation: Prepare a working solution containing the MAO-B substrate, Amplex® Red, and HRP in the assay buffer.
-
Reaction Initiation: Add 50 µL of the reaction mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 535/587 nm for Amplex Red).
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the AChE assay.
-
Determine the IC50 values by plotting the % inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Core Concepts
Drug Discovery Workflow
The journey from concept to a potential lead compound follows a structured and iterative process.
Caption: A generalized workflow for the discovery and development of dual-target inhibitors.
Mechanism of Action at the Synaptic Level
Dual inhibitors exert their effects at the neuronal synapse, impacting both neurotransmitter levels and oxidative balance.
Caption: Dual inhibitors block AChE to boost acetylcholine and inhibit MAO-B to reduce oxidative stress.
Signaling Pathways in Alzheimer's Disease
The therapeutic rationale for dual AChE/MAO-B inhibitors is rooted in their ability to modulate key pathways implicated in Alzheimer's disease.
Caption: Key pathological and therapeutic signaling pathways in Alzheimer's disease.
Conclusion and Future Directions
The development of dual AChE and MAO-B inhibitors represents a significant advancement in the pursuit of effective treatments for Alzheimer's disease. Through rational drug design, guided by comprehensive structure-activity relationship (SAR) studies, researchers are identifying novel compounds with balanced and potent inhibitory activities against both enzymes. The in-depth understanding of their mechanism of action and the refinement of experimental protocols will continue to drive the optimization of these promising multi-target-directed ligands, bringing them closer to clinical application. Future research will likely focus on improving pharmacokinetic properties, such as blood-brain barrier permeability, and further elucidating the long-term neuroprotective effects of these compounds in vivo.
References
- 1. Role of Monoamine Oxidase Activity in Alzheimer’s Disease: An Insight into the Therapeutic Potential of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Double Attack to Oxidative Stress in Neurodegenerative Disorders: MAO-B and Nrf2 as Elected Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-aware dual-target drug design through collaborative learning of pharmacophore combination and molecular simulation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00094C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Dual Reversible Coumarin Inhibitors Mutually Bound to Monoamine Oxidase B and Acetylcholinesterase Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Dual Acetylcholinesterase and Monoamine Oxidase B Inhibitor-4 (Dual AChE-MAO B-IN-4): A Technical Overview of Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and selectivity of the dual-target inhibitor, Dual AChE-MAO B-IN-4. The information presented herein is intended to support research and development efforts in the field of neurodegenerative diseases, particularly Alzheimer's disease, by offering a comprehensive summary of the compound's inhibitory profile, detailed experimental methodologies, and a visualization of its potential mechanism of action.
Core Compound Profile
This compound, also referred to as compound 7 in select literature, is a potent dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[1][2] Its dual-targeting mechanism addresses two key pathological features of Alzheimer's disease: the decline in acetylcholine (B1216132) levels and the increase in oxidative stress.[1][2]
Quantitative Inhibitory Profile
The inhibitory potency of this compound against both human acetylcholinesterase (hAChE) and human monoamine oxidase B (hMAO-B) has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Enzyme | IC50 (nM) |
| Acetylcholinesterase (AChE) | 261 |
| Monoamine Oxidase B (MAO-B) | 15 |
Data sourced from MedchemExpress and a study on thiophene-based isosteres.[1][2]
The data indicates that this compound is a highly potent inhibitor of MAO-B and a potent inhibitor of AChE. The significant difference in IC50 values also highlights the compound's selectivity towards MAO-B.
Experimental Protocols
The following are representative protocols for determining the in vitro inhibitory activity of compounds like this compound against AChE and MAO-B. These are based on established methodologies cited in the evaluation of similar dual inhibitors.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely accepted method for measuring AChE activity.
Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, a reference inhibitor (e.g., Donepezil), ATCh, and DTNB in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution. Include wells for a positive control (enzyme with no inhibitor) and a blank (no enzyme).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the DTNB solution followed by the ATCh solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the positive control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric Method)
This assay determines MAO-B activity by measuring the production of a fluorescent product.
Principle: MAO-B catalyzes the oxidative deamination of a substrate, such as kynuramine. This reaction produces hydrogen peroxide, which, in the presence of horseradish peroxidase (HRP), oxidizes a non-fluorescent probe (e.g., Amplex Red) to the highly fluorescent product, resorufin. The increase in fluorescence is proportional to the MAO-B activity.
Materials:
-
Human recombinant MAO-B
-
Kynuramine (or other suitable substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (pH 7.4)
-
Test compound (this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, a reference inhibitor (e.g., Selegiline), substrate, Amplex Red, and HRP in the appropriate buffer.
-
Assay Setup: In a 96-well black plate, add the MAO-B enzyme solution and the test compound at various concentrations in phosphate buffer. Include positive control (enzyme only) and blank (no enzyme) wells.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Reaction Initiation: Add a reaction mixture containing the substrate, Amplex Red, and HRP to each well to start the reaction.
-
Measurement: Incubate the plate, protected from light, at a controlled temperature (e.g., 37°C) for 30-60 minutes. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at 590 nm).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Visualizations
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the AChE and MAO-B inhibition assays.
Hypothesized Neuroprotective Signaling Pathway
This compound has been shown to protect neuronal cells against oxidative damage induced by agents like hydrogen peroxide (H2O2) and 6-hydroxydopamine (6-OHDA). The following diagram illustrates a hypothesized signaling pathway for this neuroprotective effect.
References
Dual Acetylcholinesterase and Monoamine Oxidase B Inhibitor: A Potential Therapeutic for Tau Pathologies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tauopathies, including Alzheimer's disease, are neurodegenerative disorders characterized by the intracellular aggregation of hyperphosphorylated tau protein. This technical guide details the preclinical evaluation of a novel, hypothetical dual-target inhibitor, "Dual AChE-MAO B-IN-4," designed to simultaneously modulate two key enzymes implicated in the pathology of these diseases: acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). By inhibiting AChE, the compound aims to alleviate symptomatic cognitive decline, a strategy employed by current Alzheimer's medications.[1] Concurrently, its inhibition of MAO-B is intended to provide neuroprotection by reducing oxidative stress, a known contributor to neuronal damage.[2][3] This document provides a comprehensive overview of the synthesized in vitro and in vivo data for this compound, detailed experimental methodologies, and a conceptual framework for its mechanism of action concerning tau pathology.
Introduction
The multifactorial nature of neurodegenerative diseases like Alzheimer's necessitates the development of multi-target-directed ligands.[4][5][6] The cholinergic hypothesis has long established the role of reduced acetylcholine (B1216132) levels in cognitive deficits, making AChE a primary therapeutic target.[1] Moreover, the enzyme MAO-B is upregulated in the brains of Alzheimer's patients, contributing to oxidative stress and neuroinflammation, which can exacerbate the disease process.[2] There is also evidence suggesting a complex interplay between cholinergic activity, MAO-B, and the core pathological hallmarks of Alzheimer's, including tau hyperphosphorylation and aggregation.[7][8] While some studies suggest cholinesterase inhibitors may reduce tau pathology, others indicate a potential for increased tau phosphorylation, highlighting the need for carefully designed multifunctional agents.[7][9]
This compound is a novel investigational compound designed to address both the symptomatic and potential disease-modifying aspects of tauopathies. This guide presents a hypothetical, yet plausible, preclinical data package for this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Enzymatic Inhibition
| Target Enzyme | IC50 (nM) | Selectivity vs. AChE | Selectivity vs. MAO-B |
| Human AChE | 45.8 | - | 2.5x |
| Human MAO-B | 115.2 | 0.4x | - |
| Human MAO-A | > 10,000 | > 218x | > 87x |
Table 2: In Vitro Effect on Tau Phosphorylation in SH-SY5Y Cells
| Treatment | p-Tau (Ser396) (% of Control) | p-Tau (Ser202/Thr205) (% of Control) |
| Control (Vehicle) | 100% | 100% |
| This compound (1 µM) | 62.3% | 71.5% |
| Donepezil (B133215) (1 µM) | 85.1% | 89.3% |
| Selegiline (B1681611) (1 µM) | 78.4% | 82.1% |
Table 3: In Vivo Efficacy in P301S Tau Transgenic Mouse Model
| Treatment Group | Morris Water Maze Escape Latency (s) | Cortical Soluble Tau (pg/mg protein) | Cortical Insoluble Tau (% of Vehicle) |
| Wild-Type + Vehicle | 25.3 | 150.4 | N/A |
| P301S + Vehicle | 58.9 | 488.2 | 100% |
| P301S + this compound (10 mg/kg) | 35.1 | 312.5 | 55.7% |
Experimental Protocols
In Vitro Enzyme Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human AChE, MAO-A, and MAO-B.
Methodology (AChE): The assay is performed according to the Ellman's method.[6]
-
Recombinant human AChE is incubated with varying concentrations of this compound in a 96-well plate for 15 minutes at 37°C.
-
The substrate, acetylthiocholine (B1193921) iodide, and the chromogen, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), are added to the wells.
-
The hydrolysis of acetylthiocholine to thiocholine (B1204863) by AChE results in the reaction of thiocholine with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate, the latter of which is detected spectrophotometrically at 412 nm.
-
IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Methodology (MAO-A and MAO-B):
-
Recombinant human MAO-A or MAO-B is incubated with varying concentrations of this compound for 30 minutes at 37°C.
-
A fluorogenic substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B) and horseradish peroxidase are added.
-
The enzymatic reaction produces hydrogen peroxide, which in the presence of horseradish peroxidase, reacts with the substrate to produce a fluorescent product.
-
Fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Cell-Based Tau Phosphorylation Assay
Objective: To assess the effect of this compound on tau phosphorylation in a cellular model.
Methodology:
-
SH-SY5Y neuroblastoma cells are cultured and differentiated with retinoic acid.
-
Cells are treated with okadaic acid to induce hyperphosphorylation of tau.
-
Differentiated cells are then treated with vehicle, this compound (1 µM), donepezil (1 µM), or selegiline (1 µM) for 24 hours.
-
Cell lysates are collected, and protein concentrations are determined using a BCA assay.
-
Western blotting is performed using primary antibodies specific for phosphorylated tau at different epitopes (e.g., Ser396, Ser202/Thr205) and total tau.
-
Densitometry is used to quantify the levels of phosphorylated tau relative to total tau, normalized to the vehicle-treated control.
In Vivo Animal Model of Tauopathy
Objective: To evaluate the effect of this compound on cognitive deficits and tau pathology in a transgenic mouse model.
Methodology:
-
Male P301S tau transgenic mice and wild-type littermates are used.
-
At 6 months of age, mice are treated daily with vehicle or this compound (10 mg/kg, oral gavage) for 3 months.
-
Cognitive function is assessed using the Morris Water Maze test during the last week of treatment. Escape latency to find the hidden platform is recorded.
-
Following behavioral testing, mice are euthanized, and brain tissue is collected.
-
One hemisphere is used for biochemical analysis. Cortical tissue is homogenized and separated into soluble and insoluble fractions by ultracentrifugation.
-
Soluble and insoluble tau levels are quantified using ELISA and Western blotting, respectively.
Visualizations: Signaling Pathways and Workflows
Caption: Hypothesized mechanism of action for this compound on tau pathology.
References
- 1. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 4. Dual inhibition of AChE and MAO-B in Alzheimer's disease: machine learning approaches and model interpretations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Significant effects of cholinesterase inhibitors on tau pathology in the Alzheimer's disease continuum: An in vivo positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Revisiting the Role of Acetylcholinesterase in Alzheimer’s Disease: Cross-Talk with P-tau and β-Amyloid [frontiersin.org]
- 9. Cholinesterase inhibitors may increase phosphorylated tau in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Dual AChE-MAO B-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of "Dual AChE-MAO B-IN-4," a novel compound with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. This document outlines the compound's inhibitory activity, neuroprotective effects, and blood-brain barrier permeability, based on available scientific literature.
Core Compound Data
"this compound," also identified as compound 7 in the primary literature, was developed through a structure-based design approach aimed at improving the drug-like properties of a parent coumarin (B35378) derivative.[1] It is a potent dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in the pathology of Alzheimer's disease.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against human AChE (hAChE) and human MAO-B (hMAO-B) has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | IC50 (nM) |
| hAChE | 261 |
| hMAO-B | 15 |
Data sourced from La Spada G, et al. Eur J Med Chem. 2024.[1]
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments conducted to characterize the activity of this compound.
Enzyme Inhibition Assays
The inhibitory activity against AChE is typically assessed using a spectrophotometric method based on Ellman's reagent.
-
Principle: The enzymatic activity of AChE is measured by monitoring the hydrolysis of acetylthiocholine (B1193921) (ATC) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm.
-
Procedure:
-
Prepare a solution of human recombinant AChE in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
In a 96-well plate, add the AChE solution to wells containing various concentrations of this compound or a reference inhibitor.
-
Incubate the plate for a predetermined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding a solution of ATC and DTNB to each well.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
A fluorometric assay is commonly employed to determine the inhibitory effect on MAO-B.
-
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the MAO-B-catalyzed oxidation of a substrate. The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent substrate (e.g., Amplex Red) into a highly fluorescent product (resorufin).
-
Procedure:
-
Prepare a solution of human recombinant MAO-B in a suitable buffer.
-
In a 96-well black plate, add the MAO-B solution to wells containing various concentrations of this compound or a reference inhibitor.
-
Incubate the plate for a specific duration (e.g., 15 minutes) at 37°C.
-
Add a reaction mixture containing the MAO-B substrate (e.g., benzylamine), HRP, and the fluorogenic substrate to each well.
-
Incubate the plate, protected from light, for a set time (e.g., 30-60 minutes) at 37°C.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).
-
Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.
-
Neuroprotection Assay
The neuroprotective properties of this compound were evaluated in a human neuroblastoma cell line (SH-SY5Y) against oxidative stress induced by hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA).[2]
-
Principle: The ability of the compound to protect neuronal cells from damage induced by neurotoxins is assessed by measuring cell viability.
-
Procedure:
-
Culture SH-SY5Y cells in a suitable medium.
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induce oxidative stress by exposing the cells to a neurotoxin, either H₂O₂ or 6-OHDA, at a predetermined concentration.
-
Incubate the cells for a defined duration (e.g., 24 hours).
-
Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to untreated control cells.
-
Blood-Brain Barrier (BBB) Permeability Assay
A Parallel Artificial Membrane Permeability Assay (PAMPA) was utilized to predict the passive permeability of this compound across the blood-brain barrier.
-
Principle: The PAMPA-BBB assay models the passive diffusion of a compound from a donor compartment, through a filter coated with a lipid solution mimicking the BBB, into an acceptor compartment.
-
Procedure:
-
Prepare a lipid solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent like dodecane) to coat the filter of a 96-well donor plate.
-
Add a solution of this compound in a buffered solution (pH 7.4) to the donor wells.
-
Place the donor plate onto an acceptor plate containing a buffered solution.
-
Incubate the plate assembly for a set period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate the effective permeability (Pe) of the compound.
-
Visualized Workflows and Pathways
The following diagrams illustrate the general workflows for the key experimental procedures.
Caption: Workflow for the AChE Inhibition Assay.
Caption: Workflow for the Neuroprotection Assay.
Caption: Workflow for the PAMPA-BBB Assay.
Concluding Summary
This compound has demonstrated potent dual inhibitory activity against two key enzymatic targets in Alzheimer's disease pathology. Preclinical in vitro data also indicate that the compound possesses neuroprotective effects against oxidative stress in a relevant neuronal cell line and has the potential for good blood-brain barrier permeability, a critical characteristic for a centrally acting therapeutic agent. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this promising compound.
References
Methodological & Application
Application Notes and Protocols for Dual AChE-MAO B-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of Dual AChE-MAO B-IN-4, a potent dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). This compound, identified as thiophene-based isostere 7 in recent literature, has demonstrated significant potential in the context of neurodegenerative diseases, particularly Alzheimer's disease, by concurrently addressing cholinergic deficits and oxidative stress.[1]
Introduction
This compound is a novel compound designed through a structure-based drug design approach to target two key enzymes implicated in the pathology of Alzheimer's disease.[1] By inhibiting AChE, it increases the levels of the neurotransmitter acetylcholine, which is crucial for cognitive function. Simultaneously, its inhibition of MAO-B reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative stress and providing neuroprotection.[1] In vitro studies have confirmed its potent dual inhibitory activity and its ability to protect neuronal cells from oxidative damage.[1]
Data Presentation
The inhibitory activities of this compound and a related compound are summarized in the table below.
| Compound | Target Enzyme | IC50 (nM) |
| This compound (7) | hAChE | 261 |
| hMAO-B | 15 | |
| Compound 15 | hBChE | 375 |
| hMAO-B | 20 |
Table 1: In vitro inhibitory activity of this compound (compound 7) and a related butyrylcholinesterase (BChE)-MAO-B inhibitor (compound 15) against human (h) cholinesterases and monoamine oxidase B.[1]
Mandatory Visualizations
Dual Inhibition Mechanism
The following diagram illustrates the dual mechanism of action of this compound.
Caption: Dual inhibition of AChE and MAO-B by this compound.
Neuroprotection Experimental Workflow
The workflow for assessing the neuroprotective effects of this compound against oxidative stress is depicted below.
Caption: Workflow for the in vitro neuroprotection assay.
Experimental Protocols
The following are detailed protocols for the key experiments cited for the characterization of this compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for determining cholinesterase activity.[2][3]
1. Reagents and Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of this compound in sodium phosphate buffer. The final concentration of DMSO in the well should not exceed 0.1%.
-
In a 96-well plate, add 25 µL of each inhibitor dilution.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37°C.[4]
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.[4]
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = 100 - [(Rate of sample / Rate of control) x 100]
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This fluorometric assay measures the activity of MAO-B by detecting the production of hydrogen peroxide.[5][6]
1. Reagents and Materials:
-
Human recombinant MAO-B
-
Kynuramine (B1673886) (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or a similar fluorescent probe)
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
2. Procedure:
-
Prepare serial dilutions of this compound in sodium phosphate buffer.
-
In a 96-well black plate, add the test compound.
-
Add the MAO-B enzyme solution and incubate for 15 minutes at 37°C.[4]
-
Prepare a reaction mixture containing kynuramine, HRP, and Amplex Red in sodium phosphate buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
The percentage of inhibition is calculated, and IC50 values are determined as described for the AChE assay.
In Vitro Neuroprotection Assay against Oxidative Stress
This protocol assesses the ability of this compound to protect human neuroblastoma SH-SY5Y cells from oxidative damage induced by hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[1]
1. Reagents and Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in sterile DMSO)
-
Hydrogen peroxide (H₂O₂)
-
6-hydroxydopamine (6-OHDA)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
2. Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.
-
Induce oxidative stress by adding a predetermined concentration of H₂O₂ (e.g., 400 µM) or 6-OHDA to the wells (excluding the control group) and incubate for an additional 24 hours.
-
After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells, and the neuroprotective effect of this compound is determined by the increase in cell viability in the presence of the oxidative agent.
References
- 1. Structure-based design of multitargeting ChEs-MAO B inhibitors based on phenyl ring bioisosteres: AChE/BChE selectivity switch and drug-like characterization [ricerca.uniba.it]
- 2. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assaygenie.com [assaygenie.com]
- 5. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of "Dual AChE-MAO B-IN-4"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro assays to determine the inhibitory activity of the compound "Dual AChE-MAO B-IN-4" against both Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).
Introduction
"this compound" is a potential therapeutic agent designed to simultaneously inhibit two key enzymes implicated in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Acetylcholinesterase (AChE) is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to improved cognitive function.[1][2] Monoamine Oxidase B (MAO-B) is involved in the degradation of dopamine, and its inhibition can help to alleviate motor symptoms and may have neuroprotective effects.[3][4]
The following protocols describe the in vitro methods to quantify the inhibitory potency of "this compound" against both AChE and MAO-B.
Data Presentation: Summary of Inhibitory Activity
The inhibitory activity of "this compound" is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Target Enzyme | Inhibitor | IC50 (nM) |
| Acetylcholinesterase (AChE) | "this compound" | [Insert experimental value] |
| Donepezil (Reference) | [Insert experimental value] | |
| Monoamine Oxidase B (MAO-B) | "this compound" | [Insert experimental value] |
| Selegiline (Reference) | [Insert experimental value] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the enzymatic reactions and the general workflow for the inhibition assays.
Caption: Acetylcholinesterase (AChE) enzymatic pathway and its inhibition.
Caption: Monoamine Oxidase B (MAO-B) enzymatic pathway and its inhibition.
Caption: General experimental workflow for in vitro enzyme inhibition assays.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)
This protocol is based on the Ellman's method, which measures the activity of AChE by detecting the formation of 5-thio-2-nitrobenzoate.[5][6][7]
4.1.1. Materials and Reagents
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
"this compound"
-
Donepezil (reference inhibitor)
-
DMSO
4.1.2. Preparation of Solutions
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should result in a linear reaction rate for at least 10 minutes. A typical final concentration is 0.1-0.5 U/mL.[2]
-
ATCI Solution: Prepare a 10 mM stock solution in deionized water.
-
DTNB Solution: Prepare a 10 mM stock solution in phosphate buffer.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of "this compound" in 100% DMSO.
-
Reference Inhibitor Stock Solution: Prepare a 1 mM stock solution of Donepezil in 100% DMSO.
-
Serial Dilutions: Prepare serial dilutions of the test compound and reference inhibitor in phosphate buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
4.1.3. Assay Procedure (96-well plate format, 200 µL total volume per well)
-
Blank Wells: Add 180 µL of buffer and 20 µL of ATCI solution (no enzyme).
-
Control Wells (100% Activity): Add 140 µL of buffer, 20 µL of DTNB, 10 µL of vehicle (e.g., 1% DMSO), and 10 µL of AChE solution.[2]
-
Test Compound Wells: Add 130 µL of buffer, 20 µL of DTNB, 10 µL of AChE solution, and 10 µL of the "this compound" serial dilutions.[2]
-
Reference Inhibitor Wells: Add 130 µL of buffer, 20 µL of DTNB, 10 µL of AChE solution, and 10 µL of the Donepezil serial dilutions.
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation: Add 20 µL of ATCI solution to all wells (except the blank) to start the reaction.[2]
-
Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm in kinetic mode, with readings taken every 60 seconds for 15-20 minutes.[2]
4.1.4. Data Analysis
-
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot for each well.
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Monoamine Oxidase B (MAO-B) Inhibition Assay Protocol (Fluorometric)
This protocol is based on the fluorometric detection of H₂O₂, a byproduct of the MAO-B catalyzed oxidation of a substrate.[8][3][9]
4.2.1. Materials and Reagents
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission = 535/587 nm)[3]
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Tyramine or Benzylamine)
-
Horseradish Peroxidase (HRP)
-
A fluorescent probe (e.g., Amplex Red or equivalent)
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
"this compound"
-
Selegiline (reference inhibitor)
-
DMSO
4.2.2. Preparation of Solutions
-
MAO-B Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
MAO-B Enzyme Solution: Prepare a working solution of MAO-B in assay buffer. The final concentration should provide a robust and linear signal over the measurement period.
-
Substrate Solution: Prepare a stock solution of the MAO-B substrate in the assay buffer.
-
Detection Reagent Mix: Prepare a working solution containing the fluorescent probe and HRP in the assay buffer.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of "this compound" in 100% DMSO.
-
Reference Inhibitor Stock Solution: Prepare a 1 mM stock solution of Selegiline in 100% DMSO.
-
Serial Dilutions: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
4.2.3. Assay Procedure (96-well plate format, 100 µL total volume per well)
-
Screening Compounds and Controls: Add 10 µL of the test inhibitor serial dilutions, reference inhibitor dilutions, or assay buffer (for enzyme control) to the appropriate wells.[3]
-
Enzyme Addition: Add 50 µL of the MAO-B enzyme solution to each well containing the test inhibitors, reference inhibitor, and enzyme control.[3]
-
Pre-incubation: Mix gently and incubate for 10 minutes at 37°C.[3]
-
Reaction Initiation and Detection: Prepare a substrate solution mix containing the MAO-B substrate and the detection reagent (fluorescent probe and HRP). Add 40 µL of this mix to each well to initiate the reaction.[3]
-
Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 37°C for 10-40 minutes.[3]
4.2.4. Data Analysis
-
Determine the rate of reaction (fluorescence units per minute) from the linear portion of the fluorescence vs. time plot for each well.
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. bosterbio.com [bosterbio.com]
- 2. benchchem.com [benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 6. japsonline.com [japsonline.com]
- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) | Abcam [abcam.com]
Application Notes and Protocols for Preclinical Evaluation of "Dual AChE-MAO B-IN-4"
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, suggesting that multi-target drugs could offer a more effective therapeutic approach than single-target agents.[1][2][3] Among the various molecular targets, acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) are well-recognized for their roles in the pathophysiology of AD.[1][4] AChE inhibitors, such as donepezil (B133215) and rivastigmine, increase acetylcholine (B1216132) levels, addressing the cholinergic deficit observed in AD patients.[1][4] On the other hand, MAO-B inhibitors, like selegiline (B1681611) and rasagiline, can mitigate oxidative stress and modulate neurotransmitter levels.[1] Consequently, a dual inhibitor targeting both AChE and MAO-B, hereafter referred to as "Dual AChE-MAO B-IN-4," presents a promising strategy to tackle both symptomatic and disease-modifying aspects of AD.[1][5]
These application notes provide a comprehensive set of protocols for the preclinical evaluation of "this compound," from initial in vitro characterization to in vivo efficacy studies in relevant animal models.
In Vitro Characterization
Enzyme Inhibition Assays
The initial step in characterizing "this compound" is to determine its inhibitory potency against both target enzymes.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used spectrophotometric method developed by Ellman.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
"this compound" and reference inhibitor (e.g., Donepezil)
-
96-well microplate and reader
Procedure:
-
Prepare stock solutions of "this compound" and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of varying concentrations of "this compound" or the reference inhibitor.
-
Add 125 µL of DTNB solution and 25 µL of AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI substrate.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol measures the activity of MAO-B by quantifying the production of hydrogen peroxide.
Materials:
-
Human recombinant MAO-B
-
MAO-B substrate (e.g., benzylamine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (pH 7.4)
-
"this compound" and reference inhibitor (e.g., Selegiline)
-
96-well black microplate and fluorescence reader
Procedure:
-
Prepare stock solutions of "this compound" and the reference inhibitor.
-
In a 96-well black plate, add 20 µL of varying concentrations of "this compound" or the reference inhibitor.
-
Add 20 µL of MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Prepare a reaction mixture containing the MAO-B substrate, Amplex® Red, and HRP in phosphate buffer.
-
Add 60 µL of the reaction mixture to each well to start the reaction.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.
Data Presentation: In Vitro Enzyme Inhibition
The inhibitory activities of "this compound" should be summarized in a table for clear comparison with standard inhibitors.
| Compound | AChE IC50 (µM) | MAO-B IC50 (µM) |
| This compound | e.g., 0.55 | e.g., 1.15 |
| Donepezil (Reference) | e.g., 0.01 | > 100 |
| Selegiline (Reference) | > 100 | e.g., 0.05 |
Note: The provided IC50 values are hypothetical examples for illustrative purposes.
Signaling Pathway Visualization
The dual inhibition of AChE and MAO-B is expected to modulate multiple downstream pathways implicated in neurodegeneration.
Caption: Proposed mechanism of action for "this compound".
Animal Models for In Vivo Evaluation
The in vivo efficacy of "this compound" can be assessed in various animal models. The scopolamine-induced amnesia model is suitable for evaluating symptomatic improvement in cognition, while transgenic AD models are used for assessing disease-modifying effects.
Scopolamine-Induced Amnesia Model
This model is widely used to screen for compounds with potential cognitive-enhancing effects.
Protocol 3: Y-Maze Test for Spontaneous Alternation
Animals: Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Acclimatize mice to the Y-maze for 2 minutes one day before the test.
-
On the test day, administer "this compound" (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 60 minutes before the test. Administer a reference drug like Donepezil (1 mg/kg, i.p.) as a positive control.
-
30 minutes before the test, induce amnesia by injecting scopolamine (B1681570) (1 mg/kg, i.p.).
-
Place each mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries.
-
An alternation is defined as entries into all three arms on consecutive occasions.
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
Protocol 4: Morris Water Maze (MWM) for Spatial Memory
Animals: Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Acquisition Phase (4 days):
-
Train mice to find a hidden platform in a circular pool of water.
-
Four trials per day with an inter-trial interval of 15 minutes.
-
Administer "this compound" or vehicle 60 minutes before the first trial each day.
-
Induce amnesia with scopolamine 30 minutes before the first trial.
-
Record the escape latency (time to find the platform).
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Data Presentation: Behavioral Tests in Scopolamine Model
| Treatment Group | Y-Maze Spontaneous Alternation (%) | MWM Time in Target Quadrant (s) |
| Vehicle + Saline | 75 ± 5 | 25 ± 3 |
| Vehicle + Scopolamine | 50 ± 4 | 12 ± 2 |
| This compound (5 mg/kg) | e.g., 68 ± 6 | e.g., 22 ± 4 |
| Donepezil (1 mg/kg) | 72 ± 5 | 24 ± 3 |
Note: Data are presented as mean ± SEM. Hypothetical values are for illustrative purposes.
Transgenic Alzheimer's Disease (AD) Mouse Model
For long-term studies on disease modification, a transgenic model such as the 5XFAD mouse is recommended.
Protocol 5: Chronic Treatment and Brain Tissue Analysis in 5XFAD Mice
Animals: 5XFAD transgenic mice and wild-type littermates (3 months old).
Procedure:
-
Chronic Treatment (3 months):
-
Administer "this compound" (e.g., 5 mg/kg/day) or vehicle via oral gavage for 3 months.
-
-
Behavioral Testing (at 6 months of age):
-
Perform cognitive tests like the MWM as described in Protocol 4.
-
-
Brain Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect brain tissue.
-
Immunohistochemistry: Stain brain sections for amyloid-beta plaques (using antibodies like 6E10) and neuroinflammation markers (Iba1 for microglia, GFAP for astrocytes).
-
ELISA: Quantify soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.
-
Enzyme Activity Assays: Measure AChE and MAO-B activity in brain homogenates to confirm target engagement.
-
Data Presentation: Biomarker Analysis in 5XFAD Mice
| Treatment Group | Aβ Plaque Load (% Area) | Soluble Aβ42 (pg/mg protein) | Brain MAO-B Activity (% of Vehicle) |
| Wild-Type + Vehicle | 0 | 50 ± 10 | 100 ± 8 |
| 5XFAD + Vehicle | 12 ± 2 | 300 ± 40 | 130 ± 12 |
| 5XFAD + this compound | e.g., 7 ± 1.5 | e.g., 180 ± 30 | e.g., 85 ± 9 |
Note: Data are presented as mean ± SEM. Hypothetical values are for illustrative purposes.
Experimental Workflow Visualizations
Workflow for Scopolamine-Induced Amnesia Model
Caption: Experimental workflow for the scopolamine-induced amnesia model.
Workflow for Chronic Study in 5XFAD Mice
Caption: Experimental workflow for the chronic study in 5XFAD mice.
The provided protocols and application notes outline a robust preclinical strategy to evaluate the therapeutic potential of "this compound" for Alzheimer's disease. This comprehensive approach, combining in vitro characterization with in vivo studies in relevant animal models, will enable researchers to thoroughly assess the compound's efficacy and mechanism of action. The structured data presentation and workflow visualizations are designed to facilitate clear communication of experimental design and results.
References
- 1. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Acetylcholinesterase (AChE) Inhibition Assay using Ellman's Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic transmission.[1] The inhibition of AChE is a key therapeutic strategy for managing conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1] Therefore, the accurate and efficient measurement of AChE activity is paramount in neuroscience research and for screening potential therapeutic inhibitors. The most widely used method for this purpose is the spectrophotometric assay developed by Ellman and colleagues, valued for its simplicity, reliability, and suitability for high-throughput screening.[1][2]
Principle of the Assay
Ellman's method is a colorimetric assay that quantifies acetylcholinesterase activity by measuring the rate of formation of a yellow-colored product.[1] The assay is based on a two-step coupled enzymatic reaction:
-
Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of the substrate, acetylthiocholine (B1193921) (ATCh), into thiocholine (B1204863) and acetic acid.[1][3]
-
Colorimetric Reaction: The produced thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form the yellow anion 5-thio-2-nitrobenzoate (TNB).[1][4]
The rate of TNB formation is directly proportional to the AChE activity and can be measured spectrophotometrically by monitoring the increase in absorbance at 412 nm.[1][5]
Signaling Pathway Diagram
Caption: Enzymatic reaction cascade in Ellman's method.
Experimental Protocols
This section provides a detailed protocol for measuring AChE activity and inhibition in a 96-well microplate format, which is suitable for high-throughput screening of potential inhibitors.
Materials and Reagents
-
0.1 M Phosphate (B84403) Buffer, pH 8.0
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
Acetylcholinesterase (AChE) solution (1 U/mL in phosphate buffer)
-
Test compounds (potential inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
Clear, flat-bottom 96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Reagent Preparation
-
0.1 M Phosphate Buffer (pH 8.0): Prepare solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix the two solutions while monitoring the pH until it reaches 8.0.[1]
-
10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. This solution should be stored protected from light.[1]
-
14 mM ATCI Solution: Dissolve 40.2 mg of ATCI in 10 mL of deionized water. This solution should be prepared fresh daily.[1]
-
1 U/mL AChE Solution: Prepare a stock solution of AChE and dilute it with phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep the enzyme solution on ice.[1]
Assay Procedure (96-well plate)
-
Plate Setup: Prepare the following reaction mixtures in the wells of the 96-well plate.
| Well Type | Reagent | Volume (µL) |
| Blank | 0.1 M Phosphate Buffer (pH 8.0) | 150 |
| 10 mM DTNB | 10 | |
| Deionized Water (instead of ATCI) | 10 | |
| Control (100% Activity) | 0.1 M Phosphate Buffer (pH 8.0) | 140 |
| 10 µL AChE solution (1 U/mL) | 10 | |
| 10 mM DTNB | 10 | |
| Solvent for test compound | 10 | |
| Test Sample (with inhibitor) | 0.1 M Phosphate Buffer (pH 8.0) | 140 |
| 10 µL AChE solution (1 U/mL) | 10 | |
| 10 mM DTNB | 10 | |
| Test compound solution | 10 |
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and the test compound or its solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[1]
-
Initiate Reaction: To all wells, add 10 µL of the 14 mM ATCI solution to start the reaction.[1] The final volume in each well will be 180 µL.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.[1]
Experimental Workflow Diagram
Caption: General workflow for an AChE inhibition assay.
Data Presentation and Analysis
Quantitative data from AChE activity and inhibition assays are crucial for evaluating enzyme kinetics and comparing the potency of inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the Ellman's method.
Table 1: Reagent Concentrations and Assay Conditions
| Parameter | Value | Reference |
| Buffer | 0.1 M Sodium Phosphate | [1] |
| pH | 8.0 | [1] |
| DTNB Concentration | 10 mM | [1] |
| ATCI Concentration | 14 mM | [1] |
| AChE Concentration | 1 U/mL | [1] |
| Wavelength for Measurement | 412 nm | [1][5] |
| Pre-incubation Time | 10 minutes | [1] |
| Pre-incubation Temperature | 25°C | [1] |
| Kinetic Reading Duration | 10-15 minutes | [1] |
Table 2: IC50 Values of Common AChE Inhibitors
| Inhibitor | Enzyme Source | IC50 | Reference |
| Tacrine | Electric Eel | 94.69 ± 4.88 nM | [1] |
| Tacrine | Recombinant Human | 109 nM | [1] |
| Donepezil | Electric Eel | 6.7 nM - 7.23 µM | [1] |
| Galanthamine | Not Specified | 0.35 - 0.85 µM | [1] |
| Galanthamine | (as reference) | 2.727 µg/ml | [3] |
Data Analysis Steps
-
Calculate the Rate of Reaction (ΔAbs/min): For each well, determine the slope of the linear portion of the absorbance versus time curve.[1]
-
Correct for Non-Enzymatic Hydrolysis: Subtract the reaction rate of the blank from the rates of the control and test samples.[1]
-
Calculate Percentage of Inhibition: Use the following formula to determine the percentage of AChE inhibition for each concentration of the test compound:
% Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, can be determined by non-linear regression analysis.[1]
Calculation of Enzyme Activity
The activity of the enzyme can be calculated using the Beer-Lambert law:[1]
Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × (Total Volume / Sample Volume) × Dilution Factor
Where:
-
ΔAbs/min is the rate of change in absorbance at 412 nm.
-
ε is the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.[2][6]
-
l is the path length of the cuvette or the well (in cm).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Absorbance | Spontaneous hydrolysis of the substrate. Contamination of reagents. | Run a blank without the enzyme to correct for non-enzymatic hydrolysis. Use fresh, high-purity reagents. |
| Low or No Enzyme Activity | Inactive enzyme. Incorrect buffer pH. Presence of an unknown inhibitor. | Use a fresh batch of enzyme and keep it on ice. Verify the pH of the buffer. Prepare a control sample without any potential inhibitors.[1] |
| Non-linear Reaction Rate | Substrate depletion. Enzyme instability. High enzyme concentration. | Use a lower enzyme concentration or a higher substrate concentration. Ensure optimal assay conditions (pH, temperature) for enzyme stability.[1] |
| Precipitation in Wells | Low solubility of test compounds. | Use a co-solvent like DMSO at a low final concentration (typically <1%). Run a solvent control to check for interference.[1] |
Conclusion
The Ellman's method provides a robust, sensitive, and adaptable platform for the determination of acetylcholinesterase activity and the screening of its inhibitors.[1] By following the detailed protocols and understanding the principles of data analysis presented in these notes, researchers can obtain reliable and reproducible results for their studies in drug discovery and neurobiology.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 6. broadpharm.com [broadpharm.com]
Kynuramine Assay for MAO-B Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters and is a significant target in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][2][3] The kynuramine (B1673886) assay is a robust and sensitive fluorometric method used to screen for and characterize inhibitors of MAO-B.[4][5][6] This assay relies on the MAO-B-catalyzed oxidative deamination of the non-fluorescent substrate kynuramine. This reaction produces an unstable aldehyde intermediate which then undergoes spontaneous intramolecular cyclization to form the highly fluorescent product, 4-hydroxyquinoline (B1666331).[1][5][7] The resulting fluorescence intensity is directly proportional to MAO-B activity, allowing for the quantification of inhibitor potency. This method is well-suited for high-throughput screening (HTS) due to its simplicity and adaptability to microplate formats.[5][8]
Principle of the Assay
The kynuramine assay is based on a two-step reaction. In the first step, MAO-B catalyzes the oxidative deamination of kynuramine to produce an aldehyde intermediate and hydrogen peroxide.[9] In the second, non-enzymatic step, the intermediate undergoes a spontaneous intramolecular condensation to form the fluorescent product, 4-hydroxyquinoline.[1][7] The fluorescence of 4-hydroxyquinoline can be measured, typically with excitation around 320 nm and emission around 380 nm.[10] The presence of an MAO-B inhibitor will decrease the rate of 4-hydroxyquinoline formation, leading to a reduction in fluorescence signal.
Data Presentation
The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 1: In Vitro Inhibitory Potency (IC50) of Selected MAO-B Inhibitors
| Compound | hMAO-B IC50 (nM) | hMAO-A IC50 (nM) | Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50) | Reference |
| Selegiline (B1681611) | 51 | 23,000 | ~451 | [11] |
| Rasagiline | 4.43 | 412 | ~93 | [11] |
| Safinamide | 98 | 580,000 | ~5918 | [11] |
| M30 | 37 | 57 | 0.65 | [12] |
| FBZ13 | 5.3 | >100,000 | >18,867 | [13] |
| FBZ6 | 23 | >100,000 | >4,347 | [13] |
Note: The selectivity index (SI) is a critical parameter in drug development, with a higher value indicating greater selectivity for the target enzyme.
Experimental Protocols
This section provides a detailed protocol for determining the in vitro inhibitory potency (IC50) of test compounds against human monoamine oxidase B (MAO-B) using the kynuramine assay in a 96-well microplate format.
Materials and Reagents
-
Recombinant human MAO-B enzyme
-
Kynuramine dihydrobromide (substrate)
-
Test compounds
-
Positive control inhibitor (e.g., Selegiline, Pargyline, or Safinamide)[11]
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4[11]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, clear-bottom 96-well microplates suitable for fluorescence measurements[11]
-
Fluorescence microplate reader
Equipment
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 320 nm and 380 nm, respectively.
-
Incubator set to 37°C
-
Multichannel pipette
-
Standard laboratory equipment (vortex mixer, centrifuges, etc.)
Experimental Workflow
References
- 1. criver.com [criver.com]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evotec.com [evotec.com]
- 4. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An enzymatic assay for the MAO-B inhibitor selegiline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of monoamine oxidase (MAO) enzymatic activity by high-performance liquid chromatography-diode array detection combined with an assay of oxidation with a peroxidase and its application to MAO inhibitors from foods and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.6. Monoamine oxidases (MAO-A/-B) inhibition assay [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing "Dual AChE-MAO B-IN-4" in SH-SY5Y Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human neuroblastoma cell line, SH-SY5Y, serves as a valuable in vitro model for neurodegenerative disease research, including Alzheimer's and Parkinson's disease. These cells, upon differentiation, exhibit many characteristics of mature neurons, making them suitable for assessing the efficacy and mechanism of action of novel neuroprotective compounds. "Dual AChE-MAO B-IN-4" is a promising therapeutic agent designed to simultaneously inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in the pathology of neurodegenerative disorders.[1][2] This document provides detailed protocols for utilizing SH-SY5Y cells to evaluate the biological activity of "this compound".
Data Presentation
The following tables summarize hypothetical quantitative data for "this compound" based on typical results for similar dual-target inhibitors tested in SH-SY5Y cells.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Acetylcholinesterase (AChE) | 0.550 |
| This compound | Monoamine Oxidase B (MAO-B) | 0.0082 |
| Donepezil (Control) | Acetylcholinesterase (AChE) | 0.020 |
| Selegiline (Control) | Monoamine Oxidase B (MAO-B) | 0.010 |
Table 2: Neuroprotection in SH-SY5Y Cells
| Treatment | Cell Viability (%) (MTT Assay) | Intracellular ROS (%) (DCFH-DA Assay) |
| Control (Untreated) | 100 | 100 |
| MPP+ (1 mM) | 52 | 250 |
| This compound (1 µM) + MPP+ | 85 | 120 |
| Donepezil (1 µM) + MPP+ | 65 | 180 |
| Selegiline (1 µM) + MPP+ | 78 | 130 |
Experimental Protocols
Cell Culture and Differentiation
SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For differentiation, cells are seeded at a low density and treated with 10 µM retinoic acid (RA) for 5-7 days. Differentiated cells exhibit a more neuron-like morphology with extended neurites.[3]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from Ellman's method for use in a cell-based assay.[4]
Materials:
-
Differentiated SH-SY5Y cells in a 24-well plate
-
"this compound" and control inhibitors
-
Phosphate buffered saline (PBS)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Spectrophotometer (412 nm)
Procedure:
-
Wash differentiated SH-SY5Y cells grown in 24-well plates three times with PBS.
-
Pre-incubate the cells for 15 minutes with varying concentrations of "this compound" or a vehicle control (e.g., DMSO, kept below 0.1%).
-
Add DTNB (final concentration 0.31 mM) and ATCI (final concentration 0.9 mM) to each well.
-
Incubate for 30 minutes at 37°C.
-
Collect 0.9 mL of the solution from each well.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the absorbance of the treated cells to the vehicle-treated control cells.
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for determining MAO-B activity in cell lysates.[5][6]
Materials:
-
Differentiated SH-SY5Y cells
-
"this compound" and control inhibitors
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
MAO-B substrate (e.g., benzylamine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Treat differentiated SH-SY5Y cells with varying concentrations of "this compound" or a vehicle control for a predetermined time (e.g., 24 hours).
-
Wash the cells twice with ice-cold PBS and lyse the cells using an appropriate lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add a standardized amount of protein from each cell lysate sample.
-
Prepare a reaction mix containing the MAO-B substrate, HRP, and the fluorescent probe.
-
Add the reaction mix to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence using a microplate reader (e.g., Ex/Em = 530-560/590 nm for Amplex Red).
-
Calculate the percentage of MAO-B inhibition relative to the vehicle-treated control.
Neuroprotection Assay against MPP+ Induced Toxicity
The neurotoxin 1-methyl-4-phenylpyridinium (MPP+) is commonly used to induce a Parkinson's disease-like phenotype in SH-SY5Y cells.[7][8]
Procedure:
-
Seed differentiated SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with "this compound" or control compounds for 24 hours.
-
Induce neurotoxicity by adding MPP+ (e.g., 1 mM final concentration) to the wells and incubate for another 24 hours.
-
Assess cell viability and intracellular reactive oxygen species (ROS) levels using the MTT and DCFH-DA assays, respectively.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay to assess cell metabolic activity, which is indicative of cell viability.[2]
Procedure:
-
After the treatment period, remove the culture medium.
-
Add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.[2]
Procedure:
-
Following treatment, wash the cells with a suitable buffer (e.g., PBS).
-
Add a solution of DCFH-DA in a serum-free medium to the cells and incubate for 30 minutes at 37°C.
-
During the incubation, DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 535 nm) using a fluorescence plate reader.
-
ROS levels are expressed as a percentage of the control.
Visualizations
Caption: Experimental workflow for testing "this compound" in SH-SY5Y cells.
Caption: Proposed neuroprotective signaling pathway of "this compound".
References
- 1. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. watermark02.silverchair.com [watermark02.silverchair.com]
- 4. New Resveratrol Derivatives Exhibit Acetylcholinesterase Inhibitory Properties and Decrease Reactive Oxygen Species Production in the SH-SY5Y Human Neuroblastoma Cell Line [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
Application Notes and Protocols for Dual AChE-MAO B-IN-4 Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the currently available information for Dual AChE-MAO B-IN-4 and related dual acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitors. As of the latest literature review, specific in vivo studies detailing the administration of this compound in mice have not been published. Therefore, the experimental protocols provided below are generalized templates derived from studies on similar compounds. Researchers must conduct dose-response, pharmacokinetic, and toxicology studies to determine the optimal and safe dosage regimen for this compound in their specific mouse model.
Introduction to this compound
This compound is a potent dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[1] Such dual-target inhibitors are being investigated as a promising therapeutic strategy for complex neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2][3][4] The rationale behind this approach is to simultaneously address multiple pathological pathways:
-
AChE Inhibition: Increases the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which is crucial for cognitive functions like memory and learning.[2][5]
-
MAO-B Inhibition: Prevents the breakdown of dopamine (B1211576) and other monoamines, and reduces the production of reactive oxygen species (ROS) associated with oxidative stress, thereby offering potential neuroprotection.[2][3]
By targeting both enzymes, compounds like this compound aim to provide both symptomatic relief and potentially disease-modifying effects.[2]
Quantitative Data
The following table summarizes the known in vitro inhibitory activity of this compound.
| Compound | Target | IC₅₀ Value | Source |
| This compound | Acetylcholinesterase (AChE) | 261 nM | MedChemExpress[1] |
| This compound | Monoamine Oxidase B (MAO-B) | 15 nM | MedChemExpress[1] |
For comparison, the table below presents in vivo data for other dual AChE/MAO-B inhibitors that have been administered to mice. This can serve as a reference for designing initial studies with this compound.
| Compound | Mouse Model | Dosage & Route | Key Findings | Reference |
| Ladostigil | N/A | 26 mg/kg for 2 weeks | ~70% inhibition of brain MAO activity with minimal effect on liver and small intestine MAO. | [5] |
| Compound 15 (Chalcone-Donepezil Hybrid) | Scopolamine-induced memory impairment | Not specified | No neurotoxicity up to 1000 mg/kg; improved memory impairment. | [5] |
| Compound 55 | Scopolamine-induced memory impairment | Not specified | Reversed cognitive impairment; good oral bioavailability (F=45.55%). | [5] |
Signaling Pathway and Mechanism of Action
The dual inhibition of AChE and MAO-B by a single compound like this compound is intended to produce synergistic neuroprotective and cognitive-enhancing effects. The diagram below illustrates the targeted signaling pathways.
Caption: Mechanism of Dual AChE-MAO B Inhibition.
Experimental Protocols (Generalized)
Preparation of Dosing Solution
-
Objective: To prepare a stable and homogenous formulation of this compound for administration to mice.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, 10% DMSO in saline, or a solution of Tween 80 and saline). The choice of vehicle must be determined based on the compound's solubility and route of administration.
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Protocol:
-
Determine the required concentration of the dosing solution based on the target dose (mg/kg) and the average weight of the mice.
-
Weigh the appropriate amount of this compound powder in a sterile tube.
-
Add a small amount of the chosen vehicle to form a paste.
-
Gradually add the remaining vehicle while vortexing to ensure complete suspension/dissolution.
-
If necessary, sonicate the solution for 5-10 minutes to aid dissolution and ensure homogeneity.
-
Prepare the dosing solution fresh daily and store it protected from light.
-
Administration to Mice
-
Objective: To administer the compound to mice using a consistent and minimally stressful technique.
-
Animal Models:
-
For cognitive assessment: C57BL/6J mice for scopolamine-induced amnesia models.
-
For neurodegenerative disease models: Transgenic mouse models of Alzheimer's disease (e.g., 5XFAD, APP/PS1).
-
-
Administration Routes:
-
Oral Gavage (p.o.): Suitable for compounds with good oral bioavailability. This is a common route for chronic studies.
-
Intraperitoneal Injection (i.p.): Often used for acute studies or when oral bioavailability is low.
-
-
Protocol (Oral Gavage Example):
-
Gently restrain the mouse.
-
Measure the correct volume of the dosing solution based on the mouse's body weight.
-
Use a proper-sized, ball-tipped gavage needle.
-
Carefully insert the needle into the esophagus and deliver the solution into the stomach.
-
Monitor the mouse for any signs of distress after administration.
-
For chronic studies, administer the compound at the same time each day.
-
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a logical workflow for evaluating a novel dual inhibitor like this compound in a murine model of Alzheimer's Disease.
Caption: Preclinical evaluation workflow in a mouse model.
Safety and Toxicology
Prior to efficacy studies, it is critical to perform preliminary safety and toxicology assessments.
-
Acute Toxicity: Administer a single high dose and monitor for adverse effects and mortality over a 14-day period.
-
General Health Monitoring: During chronic administration, monitor body weight, food and water intake, and general behavior for any signs of toxicity.
-
Hepatotoxicity: As some cholinesterase inhibitors have been associated with liver issues, consider collecting blood at the end of the study to measure liver enzymes (e.g., ALT, AST).
By following these generalized guidelines and adapting them through rigorous, compound-specific validation, researchers can effectively evaluate the therapeutic potential of this compound in relevant mouse models of neurodegenerative disease.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one | C24H27NO3 | CID 53394849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Brain Penetration of "Dual AChE-MAO B-IN-4": Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Dual AChE-MAO B-IN-4" is a promising dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), positioning it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.[1][2] A critical determinant of its efficacy is the ability to cross the blood-brain barrier (BBB) and reach its targets within the central nervous system (CNS). This document provides detailed application notes and experimental protocols for assessing the brain penetration of "this compound" using established in vitro and in vivo methodologies. While specific experimental data on "this compound" is not publicly available, this guide offers a comprehensive framework for its evaluation.
Signaling Pathway of this compound
The therapeutic rationale for a dual AChE and MAO-B inhibitor lies in its multi-target approach to addressing the complex pathophysiology of Alzheimer's disease. By inhibiting AChE, the breakdown of the neurotransmitter acetylcholine (B1216132) is prevented, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive function. Simultaneously, inhibition of MAO-B reduces the degradation of dopamine (B1211576) and decreases the production of reactive oxygen species, mitigating oxidative stress and neuroinflammation.
Dual Inhibition Signaling Pathway
Data Presentation: Predicting and Measuring Brain Penetration
Quantitative assessment of brain penetration is crucial. Below are tables summarizing the expected data outputs from the described experimental protocols.
Table 1: In Vitro Blood-Brain Barrier Permeability Assessment
| Compound | Assay Type | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
| This compound | PAMPA-BBB | [Insert Data] | N/A | [e.g., High, Medium, Low] |
| Caffeine (B1668208) (High Perm.) | PAMPA-BBB | > 6.0 | N/A | High |
| Atenolol (B1665814) (Low Perm.) | PAMPA-BBB | < 2.0 | N/A | Low |
| This compound | Caco-2 | [Insert Data] | [Insert Data] | [e.g., High, Medium, Low] |
| Propranolol (High Perm.) | Caco-2 | > 10.0 | ~1.0 | High |
| Atenolol (Low Perm.) | Caco-2 | < 1.0 | ~1.0 | Low |
Table 2: In Vivo Brain Penetration and Distribution
| Compound | Animal Model | Dosing Route & Level | Time Point (h) | Brain Conc. (ng/g) | Plasma Conc. (ng/mL) | Brain/Plasma Ratio (Kp) | Unbound Brain/Plasma Ratio (Kp,uu) |
| This compound | Mouse/Rat | [e.g., IV, 5 mg/kg] | [e.g., 1, 2, 4] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Reference Compound | Mouse/Rat | [e.g., IV, 5 mg/kg] | [e.g., 1, 2, 4] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
In Vitro Methods
This assay predicts passive, transcellular permeability across the BBB.
Workflow:
PAMPA-BBB Experimental Workflow
Protocol:
-
Prepare Solutions:
-
Donor Solution: Dissolve "this compound" and control compounds (e.g., caffeine for high permeability, atenolol for low permeability) in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM.
-
Acceptor Solution: Use the same buffer as the donor solution.
-
Lipid Solution: Prepare a solution of porcine brain lipid in dodecane (B42187) (20 mg/mL).
-
-
Assay Procedure:
-
Coat the wells of a 96-well filter plate (hydrophobic PVDF membrane) with 5 µL of the lipid solution and allow the solvent to evaporate.
-
Add 300 µL of acceptor solution to each well of a 96-well acceptor plate.
-
Add 200 µL of the donor solution to each well of the coated filter plate.
-
Carefully place the filter plate onto the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) Where: VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and CD(0) is the initial compound concentration in the donor well.
-
In Vivo Methods
This technique allows for the continuous sampling of unbound drug concentrations in the brain extracellular fluid of a freely moving animal.
Workflow:
In Vivo Microdialysis Workflow
Protocol:
-
Surgical Preparation:
-
Anesthetize the rodent (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Implant a guide cannula into the brain region of interest (e.g., hippocampus, striatum).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples.
-
Administer "this compound" via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for several hours.
-
Collect blood samples at corresponding time points to determine plasma drug concentrations.
-
-
Sample Analysis:
-
Analyze the concentration of "this compound" in the dialysate and plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the unbound brain concentration by correcting the dialysate concentration for the in vivo recovery of the probe.
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) at steady-state or the area under the curve (AUC) ratio for brain and plasma.
-
Conclusion
The evaluation of brain penetration is a critical step in the preclinical development of "this compound". The protocols outlined in this document provide a robust framework for obtaining reliable in vitro and in vivo data. This information is essential for understanding the compound's pharmacokinetic profile and for making informed decisions regarding its potential as a CNS therapeutic agent.
References
Application Notes and Protocols for Assessing the Neuroprotective Effects of Dual AChE-MAO B-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-target inhibitors that simultaneously modulate acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) represent a promising therapeutic strategy for neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2][3][4][5] By inhibiting AChE, these compounds increase acetylcholine (B1216132) levels, improving cognitive function.[1][3] Concurrently, MAO-B inhibition reduces the breakdown of dopamine (B1211576) and decreases the production of reactive oxygen species (ROS), thereby mitigating oxidative stress and offering neuroprotection.[2][4] This document provides a comprehensive protocol for evaluating the neuroprotective effects of a novel hypothetical compound, "Dual AChE-MAO B-IN-4."
The proposed protocols cover the initial enzymatic assays to confirm dual-target engagement, followed by in vitro cell-based assays to assess neuroprotective efficacy against common neurotoxic insults.
Data Presentation
Table 1: In Vitro Enzymatic Inhibition of this compound
| Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| Electrophorus electricus AChE (eeAChE) | [Insert Value] | Donepezil | [Insert Value] |
| Human recombinant AChE (hAChE) | [Insert Value] | Donepezil | [Insert Value] |
| Human recombinant MAO-B (hMAO-B) | [Insert Value] | Selegiline | [Insert Value] |
Table 2: Neuroprotective Effects of this compound on SH-SY5Y Cells
| Neurotoxin | Outcome Measure | This compound EC50 (µM) | Positive Control | EC50 (µM) |
| H₂O₂ | Cell Viability (MTT Assay) | [Insert Value] | N-acetylcysteine (NAC) | [Insert Value] |
| 6-OHDA | Cell Viability (MTT Assay) | [Insert Value] | Selegiline | [Insert Value] |
| Aβ₁₋₄₂ oligomers | Cell Viability (MTT Assay) | [Insert Value] | Donepezil | [Insert Value] |
| H₂O₂ | ROS Production (DCFH-DA Assay) | [Insert Value] | N-acetylcysteine (NAC) | [Insert Value] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method to determine the in vitro inhibitory activity of "this compound" on AChE.[6][7]
Materials:
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Electrophorus electricus acetylcholinesterase (eeAChE) or human recombinant AChE (hAChE)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of "this compound" and a reference inhibitor (e.g., Donepezil) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of various concentrations of the test compound, 125 µL of DTNB solution, and 50 µL of phosphate buffer.
-
Add 25 µL of AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of the ATCI substrate.
-
Measure the absorbance at 412 nm every 15 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This fluorometric protocol determines the in vitro inhibitory activity of "this compound" on human recombinant MAO-B.[8][9][10]
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., tyramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
MAO-B assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare stock solutions of "this compound" and a reference inhibitor (e.g., Selegiline) in a suitable solvent.
-
In a 96-well black plate, add 50 µL of the MAO-B enzyme solution to wells containing 10 µL of various concentrations of the test compound or assay buffer.
-
Pre-incubate for 15 minutes at 37°C.
-
Prepare a substrate working solution containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.
-
Initiate the reaction by adding 40 µL of the substrate working solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol assesses the ability of "this compound" to protect neuronal cells from oxidative stress-induced cell death.[11][12]
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Fetal Bovine Serum (FBS)
-
Neurotoxins (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or Amyloid-beta 1-42 (Aβ₁₋₄₂) oligomers)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS. For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid for several days.[13]
-
Cell Plating: Seed the differentiated SH-SY5Y cells into 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of "this compound" for 1-2 hours.
-
Induction of Neurotoxicity: Add the chosen neurotoxin (e.g., H₂O₂, 6-OHDA, or Aβ₁₋₄₂) to the wells and incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells) and calculate the EC50 value of "this compound" for neuroprotection.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify intracellular ROS levels.[14]
Materials:
-
DCFH-DA probe
-
Differentiated SH-SY5Y cells
-
H₂O₂
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Plate and differentiate SH-SY5Y cells in a 96-well black, clear-bottom plate as described previously.
-
Pre-treat the cells with "this compound" for 1-2 hours.
-
Induce oxidative stress by adding H₂O₂.
-
After a short incubation (e.g., 30-60 minutes), wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
The reduction in fluorescence intensity in treated cells compared to cells treated with the neurotoxin alone indicates the antioxidant effect of the compound.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Mechanism of neuroprotection by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Reversible Coumarin Inhibitors Mutually Bound to Monoamine Oxidase B and Acetylcholinesterase Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
Application Notes and Protocols: Molecular Docking Studies of a Dual AChE and MAO-B Inhibitor
Product Name: Dual AChE-MAO B-IN-4 (also referred to as Compound 7)
For Research Use Only.
Introduction
This compound is a potent dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[1] The simultaneous inhibition of these two key enzymes represents a promising therapeutic strategy for neurodegenerative diseases such as Alzheimer's disease. By inhibiting AChE, the inhibitor increases the levels of the neurotransmitter acetylcholine, which is crucial for cognitive function. Its inhibition of MAO-B reduces the degradation of dopamine (B1211576) and decreases the production of reactive oxygen species, thereby providing neuroprotective effects. This document provides detailed protocols for the molecular docking analysis and in vitro enzymatic assays of this compound.
Quantitative Data Summary
The inhibitory potency of this compound has been experimentally determined and is summarized in the table below. While the primary research article by La Spada G, et al. (2024) contains the specific molecular docking data, these details are not publicly available in the retrieved search results. For comparative purposes, molecular docking scores for similar compounds from related studies often fall in the range of -10 to -13 kcal/mol.
| Target Enzyme | IC50 Value |
| Acetylcholinesterase (AChE) | 261 nM |
| Monoamine Oxidase B (MAO-B) | 15 nM |
Data sourced from MedChemExpress product information, referencing La Spada G, et al. Eur J Med Chem. 2024 May 19;274:116511.[2]
Molecular Docking Protocol (General)
This protocol describes a generalized workflow for performing molecular docking studies of inhibitors against AChE and MAO-B.
1. Protein and Ligand Preparation
-
Protein Preparation:
-
Obtain the crystal structures of human AChE (e.g., PDB ID: 4EY7) and human MAO-B (e.g., PDB ID: 2V5Z) from the Protein Data Bank.
-
Prepare the protein structures using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools). This includes removing water molecules, adding hydrogen atoms, assigning bond orders, and minimizing the energy of the structure.
-
Define the binding site for docking by creating a grid box around the active site, typically defined by the position of a co-crystallized ligand.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound and convert it to a 3D structure.
-
Perform ligand energy minimization using a suitable force field (e.g., OPLS3e).
-
Generate possible ionization states at physiological pH (7.4 ± 1.0).
-
2. Molecular Docking Simulation
-
Use a docking program such as Glide (Schrödinger) or AutoDock Vina to dock the prepared ligand into the defined binding site of each protein.
-
Select a docking precision level (e.g., Standard Precision - SP, or Extra Precision - XP).
-
The docking algorithm will generate a series of possible binding poses for the ligand in the active site.
3. Analysis of Docking Results
-
Analyze the docking poses and rank them based on their docking score or binding energy. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the best-ranked pose to identify key molecular interactions, such as:
-
Hydrogen bonds
-
Pi-pi stacking interactions
-
Hydrophobic interactions
-
Van der Waals forces
-
-
Identify the specific amino acid residues of AChE and MAO-B that are interacting with the inhibitor.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method to measure AChE activity.
Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.
Materials:
-
Recombinant human AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the test inhibitor at various concentrations, and the AChE enzyme solution.
-
Include a control group with the solvent but no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes).
-
Initiate the reaction by adding DTNB and ATCI to all wells.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Monoamine Oxidase B (MAO-B) Inhibition Assay (Kynuramine Assay)
This fluorometric assay is a common method for measuring MAO-B activity.
Principle: Kynuramine (B1673886), a non-fluorescent substrate, is converted by MAO-B to the fluorescent product 4-hydroxyquinoline. The rate of increase in fluorescence is directly proportional to the MAO-B activity.
Materials:
-
Recombinant human MAO-B
-
Kynuramine
-
Potassium phosphate buffer (pH 7.4)
-
This compound
-
96-well black microplate (for fluorescence)
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well black microplate, add potassium phosphate buffer, the test inhibitor at various concentrations, and the MAO-B enzyme solution.
-
Include a control group with the solvent but no inhibitor.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the kynuramine substrate to all wells.
-
Measure the increase in fluorescence (excitation ~310-320 nm, emission ~380-400 nm) over time using a fluorometric microplate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: Mechanism of dual inhibition of AChE and MAO-B.
Caption: Workflow for molecular docking and experimental validation.
References
Application Notes and Protocols for Studying Synaptic Plasticity with Dual AChE-MAO B-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual AChE-MAO B-IN-4 is a potent, dual-target inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), with respective IC50 values of 261 nM and 15 nM. Its ability to modulate two key neurotransmitter systems—cholinergic and dopaminergic—positions it as a valuable pharmacological tool for investigating the complex mechanisms of synaptic plasticity. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. By simultaneously enhancing acetylcholine (B1216132) and dopamine (B1211576) signaling, this compound offers a unique opportunity to explore the synergistic roles of these neurotransmitters in shaping synaptic strength and cognitive function. These application notes provide a comprehensive guide to utilizing this compound in the study of synaptic plasticity, complete with detailed experimental protocols and expected quantitative outcomes.
Mechanism of Action in the Context of Synaptic Plasticity
This compound exerts its effects on synaptic plasticity through two primary mechanisms:
-
Inhibition of Acetylcholinesterase (AChE): By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft, the compound increases the concentration and duration of ACh. Elevated ACh levels enhance the activation of both nicotinic and muscarinic acetylcholine receptors, which are known to play a crucial role in modulating synaptic transmission and inducing long-term potentiation (LTP), a key cellular correlate of learning and memory.
-
Inhibition of Monoamine Oxidase B (MAO-B): MAO-B is a primary enzyme involved in the degradation of dopamine. Inhibition of MAO-B by this compound leads to an increase in synaptic dopamine levels. Dopamine, through its interaction with D1 and D2 receptors, is a critical modulator of synaptic plasticity, influencing the induction and maintenance of both LTP and long-term depression (LTD).
The dual inhibition of both enzymes is hypothesized to have a synergistic effect on synaptic plasticity, potentially leading to more robust and sustained changes in synaptic efficacy than inhibition of either enzyme alone.
Data Presentation
The following tables summarize representative quantitative data from studies on dual AChE and MAO-B inhibition and their effects on cognitive function, which serves as a proxy for synaptic plasticity. While specific data for this compound is not yet available, these findings from functionally similar compounds provide an expected range of outcomes.
Table 1: Effects of Combined AChE and MAO-B Inhibition on Learning and Memory in Rodent Models
| Behavioral Test | Animal Model | Treatment | Key Findings | Reference |
| Y-Maze Test | Aβ(25-35)-injected mice | Donepezil (B133215) + Selegiline (B1681611) | Significant improvement in spontaneous alternation behavior compared to individual treatments. | [1] |
| Novel Object Recognition | Aβ(25-35)-injected mice | Donepezil + Selegiline | Synergistic improvement in recognition memory. | [1] |
| Contextual Fear Conditioning | Aβ(25-35)-injected mice | Donepezil + Selegiline | Significant enhancement of fear memory consolidation. | [1] |
| Morris Water Maze | Scopolamine-induced amnesia in rats | Donepezil + Selegiline | Significant amelioration of spatial memory deficits with co-administration at doses ineffective individually. | [2][3] |
| Morris Water Maze | Aged rats | Ladostigil (dual inhibitor) | Prevention of age-related spatial memory deficits. | [4] |
Table 2: IC50 Values of Representative Dual AChE/MAO-B Inhibitors
| Compound | Target | IC50 | Reference |
| This compound | AChE | 261 nM | |
| MAO-B | 15 nM | ||
| Ladostigil | AChE | - | [5] |
| MAO-B | - | [5] | |
| Compound 8 (Chalcone derivative) | AChE | 0.13 µM | [6] |
| MAO-B | 1.0 µM | [6] | |
| Compound 12 (Chalcone oxime ether) | AChE | 4.39 µM | [6] |
| MAO-B | 0.028 µM | [6] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the methodology for inducing and recording LTP in acute hippocampal slices to assess the effect of this compound on synaptic plasticity.
Materials:
-
This compound
-
Rodent (rat or mouse)
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome or tissue chopper
-
Recording chamber
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rodent.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver baseline stimuli (e.g., 0.1 ms (B15284909) pulses every 20 seconds) to elicit fEPSPs.
-
Adjust the stimulus intensity to obtain a fEPSP amplitude that is 30-40% of the maximal response.
-
Record a stable baseline for at least 20 minutes.
-
-
Drug Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in aCSF.
-
Bath-apply the this compound solution to the slice for a predetermined period (e.g., 20-30 minutes) prior to LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
-
Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slopes to the average baseline value.
-
Compare the magnitude of LTP between control slices and slices treated with this compound.
-
Protocol 2: In Vivo Behavioral Assessment - Morris Water Maze
This protocol outlines the use of the Morris water maze to evaluate the effects of this compound on spatial learning and memory.
Materials:
-
This compound
-
Rodents (mice or rats)
-
Morris water maze apparatus (circular pool, escape platform, video tracking system)
-
Appropriate vehicle for drug administration
Procedure:
-
Animal Preparation and Drug Administration:
-
House animals individually with ad libitum access to food and water.
-
Administer this compound or vehicle systemically (e.g., intraperitoneal injection) at a predetermined time before each training session.
-
-
Acquisition Phase (4-5 days):
-
Place the rodent into the pool of opaque water at one of four starting positions.
-
Allow the animal to swim and find the hidden escape platform.
-
If the animal does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).
-
Conduct multiple trials per day for each animal.
-
Record the escape latency (time to find the platform) and path length using the video tracking system.
-
-
Probe Trial (24 hours after the last training session):
-
Remove the escape platform from the pool.
-
Place the animal in the pool and allow it to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis:
-
Compare the escape latencies and path lengths during the acquisition phase between the control and drug-treated groups.
-
Compare the time spent in the target quadrant and the number of platform location crossings during the probe trial between the groups.
-
Mandatory Visualizations
References
- 1. Synergistic effects of selegiline and donepezil on cognitive impairment induced by amyloid beta (25-35) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of selegiline alone or with donepezil on memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ladostigil prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application of "Dual AChE-MAO B-IN-4" in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of "Dual AChE-MAO B-IN-4," a potent dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), in primary neuron cultures. This document outlines the compound's characteristics, detailed protocols for its application in neuroprotection assays, and expected outcomes based on its known mechanism of action.
"this compound" has been identified as a promising neuroprotective agent. It exhibits inhibitory activity against both AChE and MAO-B, with IC50 values of 261 nM and 15 nM, respectively.[1] Its ability to protect against oxidative damage induced by stressors like hydrogen peroxide (H2O2) and 6-hydroxydopamine (6-OHDA) has been demonstrated in SH-SY5Y cells, a human neuroblastoma cell line often used as a model for neuronal studies.[1] Furthermore, this compound has shown potential to penetrate the central nervous system in a cell model mimicking the blood-brain barrier, making it a viable candidate for in vivo studies of neurological diseases such as Alzheimer's disease.[1]
Data Presentation
The quantitative data for "this compound" and its effects are summarized below. This allows for a clear comparison of its inhibitory potency and neuroprotective capabilities.
| Parameter | Value | Cell Type | Notes |
| AChE IC50 | 261 nM | - | Dual inhibitor of AChE. |
| MAO-B IC50 | 15 nM | - | Dual inhibitor of MAO-B. |
| Neuroprotection | Protective against H2O2 and 6-OHDA induced oxidative damage | SH-SY5Y cells | Demonstrates antioxidant potential. |
| Blood-Brain Barrier Permeability | CNS penetrant in a cell model | - | Suggests potential for in vivo efficacy. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed neuroprotective signaling pathway of "this compound" and a typical experimental workflow for its evaluation in primary neuron cultures.
Experimental Protocols
The following are detailed protocols for the application of "this compound" in primary neuron cultures. These protocols are based on established methodologies for neuroprotection assays.
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant rat
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates/coverslips
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Isolate cortices from E18 rat embryos in ice-cold dissection medium.
-
Mince the tissue and digest with papain according to the manufacturer's instructions to obtain a single-cell suspension.
-
Gently triturate the tissue to further dissociate the cells.
-
Plate the neurons onto Poly-D-lysine coated plates at a suitable density (e.g., 1.5 x 10^5 cells/cm²).
-
Culture the neurons in supplemented Neurobasal medium at 37°C and 5% CO2.
-
Perform partial media changes every 2-3 days. Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).
Protocol 2: Neuroprotection Assay Against Oxidative Stress
This protocol details the procedure to assess the neuroprotective effects of "this compound" against hydrogen peroxide (H2O2)-induced oxidative stress.
Materials:
-
Mature primary cortical neuron cultures (DIV 7-10)
-
"this compound" stock solution (in DMSO)
-
Hydrogen peroxide (H2O2)
-
Cell viability assay (e.g., MTT, CellTiter-Glo)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare serial dilutions of "this compound" in culture medium. A final DMSO concentration of <0.1% is recommended.
-
Pre-treat the primary neuron cultures with various concentrations of "this compound" for 2 hours. Include a vehicle control (DMSO).
-
Induce oxidative stress by adding a predetermined concentration of H2O2 (e.g., 50-100 µM) to the wells (except for the untreated control group).
-
Incubate the cultures for 24 hours.
-
Assess cell viability using a standard assay according to the manufacturer's protocol.
-
Calculate cell viability as a percentage relative to the untreated control group.
Protocol 3: Assessment of Neuronal Apoptosis
This protocol describes how to evaluate the anti-apoptotic effects of "this compound" using immunocytochemistry for cleaved caspase-3.
Materials:
-
Treated primary neuron cultures on coverslips (from Protocol 2)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-cleaved caspase-3
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Fix the treated neuron cultures with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of cleaved caspase-3 positive neurons.
These protocols provide a solid framework for investigating the application of "this compound" in primary neuron cultures. Researchers can adapt these methods to suit their specific experimental needs and further explore the therapeutic potential of this promising dual inhibitor.
References
Dual AChE-MAO B-IN-4: Application and Protocols in the Scopolamine-Induced Amnesia Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual AChE-MAO B-IN-4 is a potent dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), with IC50 values of 261 nM and 15 nM, respectively.[1] This multimodal mechanism of action makes it a compelling candidate for investigation in neurodegenerative diseases like Alzheimer's disease, where both cholinergic deficits and monoaminergic dysregulation play significant roles.[2][3] The scopolamine-induced amnesia model is a well-established preclinical tool to evaluate the efficacy of potential cognitive enhancers. Scopolamine (B1681570), a muscarinic receptor antagonist, induces transient cognitive deficits, mimicking certain aspects of cholinergic dysfunction observed in Alzheimer's disease.[4][5] These application notes provide a comprehensive overview of the use of this compound in this model, including detailed experimental protocols and data presentation.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic potential by simultaneously targeting two key enzymes involved in neurotransmitter metabolism.
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine, this compound increases the levels of this vital neurotransmitter in the synaptic cleft. Enhanced cholinergic signaling is associated with improved learning and memory processes.[2]
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a primary enzyme involved in the degradation of dopamine (B1211576). Its inhibition by this compound leads to increased dopamine levels, which can have positive effects on mood, motivation, and cognitive function. Furthermore, MAO-B activity is linked to oxidative stress, and its inhibition may confer neuroprotective effects.[2]
The synergistic action of inhibiting both AChE and MAO-B is hypothesized to provide a more robust therapeutic effect in complex neurodegenerative disorders than targeting either enzyme alone.
References
- 1. The dual-acting AChE inhibitor and H3 receptor antagonist UW-MD-72 reverses amnesia induced by scopolamine or dizocilpine in passive avoidance paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing "Dual AChE-MAO B-IN-4" Concentration in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of "Dual AChE-MAO B-IN-4".
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro enzyme inhibition assays?
For initial experiments, it is advisable to test a wide range of concentrations to determine the IC50 value in your specific assay conditions. Based on published data, "this compound" has an IC50 of 261 nM for acetylcholinesterase (AChE) and 15 nM for monoamine oxidase B (MAO-B)[1]. A good starting point would be a serial dilution series that brackets these values, for example, from 1 nM to 10 µM.
Q2: I am observing lower than expected potency in my AChE inhibition assay. What could be the issue?
Several factors can influence the apparent potency of the inhibitor.
-
Reagent Purity and Stability: Ensure the inhibitor and all assay reagents, particularly acetylthiocholine (B1193921) (ATCh) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), are of high quality and have not degraded. Prepare fresh solutions for each experiment.
-
Enzyme Activity: Verify the activity of your AChE enzyme stock. Low enzyme activity will affect the assay window and inhibitor sensitivity.
-
Incubation Time: A pre-incubation step of the enzyme with the inhibitor before adding the substrate is crucial. A typical pre-incubation time is 15 minutes at a controlled temperature (e.g., 25°C or 37°C)[2][3].
-
Solvent Effects: "this compound" is likely dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in the assay is low (typically ≤1%) and consistent across all wells to avoid solvent-induced inhibition or activation of the enzyme.
Q3: My MAO-B inhibition assay results are inconsistent. How can I improve reproducibility?
Reproducibility in MAO-B assays can be improved by carefully controlling several parameters.
-
Substrate Selection: The choice of substrate (e.g., kynuramine (B1673886) or a substrate for a coupled assay like Amplex Red) can impact the results. Ensure the substrate concentration is appropriate for your enzyme and not saturating, which could lead to an underestimation of inhibitor potency.
-
Light Sensitivity: If using a fluorometric assay with a reagent like Amplex Red, protect the plate from light as much as possible to prevent photobleaching and high background signal[3].
-
Reaction Quenching: If performing an endpoint assay, ensure the reaction is stopped completely and at the same time for all wells. For example, by adding a strong base like 2N NaOH when using kynuramine as a substrate[4].
Q4: What concentrations should I use for cell-based neuroprotection assays?
For cell-based assays, such as protecting SH-SY5Y cells from oxidative stress induced by H₂O₂ or 6-hydroxydopamine (6-OHDA), it is recommended to start with concentrations around the IC50 values for enzyme inhibition and test a range of higher and lower concentrations (e.g., 10 nM to 50 µM)[1]. It is crucial to first perform a cytotoxicity assay to determine the maximum non-toxic concentration of "this compound" on your specific cell line.
Q5: How can I assess the cytotoxicity of "this compound"?
A standard MTT or resazurin (B115843) (AlamarBlue) assay can be used to assess the cytotoxicity of the compound. Incubate your cells (e.g., SH-SY5Y) with a range of concentrations of "this compound" for a period relevant to your neuroprotection experiment (e.g., 24-48 hours). The concentration that reduces cell viability by 10% (TC10) or 50% (TC50) can then be determined. For neuroprotection studies, it is essential to use concentrations well below the toxic threshold.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 Value (nM) |
| Acetylcholinesterase (AChE) | 261 |
| Monoamine Oxidase B (MAO-B) | 15 |
Data sourced from MedchemExpress[1].
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate (TNB) when thiocholine, a product of acetylthiocholine hydrolysis, reacts with DTNB[2][3].
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
"this compound"
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add in the following order:
-
Phosphate buffer
-
Test compound solution at various concentrations
-
AChE solution
-
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes[2][3].
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate, ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader[2].
-
The rate of reaction is determined from the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Monoamine Oxidase B (MAO-B) Inhibition Assay (Kynuramine Substrate)
This fluorometric assay determines the inhibitory effect of the compound on MAO-B activity by measuring the formation of 4-hydroxyquinoline (B1666331) from the substrate kynuramine[4].
Materials:
-
Human recombinant MAO-B
-
Kynuramine
-
Phosphate buffer (0.1 M, pH 7.4)
-
"this compound"
-
2N NaOH
-
96-well black microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well black plate, add the test compound at various concentrations, MAO-B enzyme, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes)[4].
-
Stop the reaction by adding 2N NaOH[4].
-
Measure the fluorescence (e.g., excitation at 310 nm, emission at 400 nm for the product of kynuramine metabolism)[2].
-
Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.
Visualizations
Caption: Dual inhibition of AChE and MAO-B pathways.
Caption: High-throughput screening workflow for dual inhibitors.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Dual AChE-MAO B Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of dual acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitors, exemplified by the hypothetical compound "IN-4."
Troubleshooting Guide: Low Oral Bioavailability of IN-4
Researchers encountering low oral bioavailability with "IN-4" can consult the following table for potential causes and recommended solutions. This guide is structured to help diagnose issues systematically, from initial formulation to in vivo evaluation.
| Issue Observed | Potential Cause | Suggested Troubleshooting Steps & Solutions |
| Low drug concentration in plasma after oral administration | Poor Aqueous Solubility: The compound may not be dissolving sufficiently in gastrointestinal fluids.[1][2][3] | 1. Particle Size Reduction: Decrease the particle size to increase the surface area for dissolution. Techniques include micronization and nanosizing.[1][4][5] 2. Formulation as a Solid Dispersion: Disperse IN-4 in a hydrophilic carrier to improve its dissolution rate.[2][6] 3. Complexation with Cyclodextrins: Form inclusion complexes to enhance solubility.[1][4] |
| Low Permeability: The compound may not be effectively crossing the intestinal epithelium.[2][3] | 1. In Vitro Permeability Assays: Conduct Caco-2 or PAMPA assays to confirm low permeability.[7][8][9] 2. Prodrug Approach: Synthesize a more lipophilic prodrug of IN-4 to enhance membrane transport.[2][10] 3. Use of Permeation Enhancers: Co-administer with excipients that temporarily increase intestinal permeability (use with caution due to potential toxicity).[4][11] | |
| High First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.[10][11] | 1. In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to determine the metabolic rate of IN-4.[9] 2. Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can promote lymphatic transport, partially bypassing the liver.[1][2][4] 3. Inhibition of Metabolic Enzymes: Co-administration with known inhibitors of relevant cytochrome P450 enzymes (for research purposes only). | |
| High variability in plasma concentrations between subjects | Food Effects: The presence or absence of food in the GI tract may significantly alter absorption. | 1. Conduct Fed vs. Fasted State Pharmacokinetic Studies: Assess the impact of food on the absorption of IN-4 in animal models. 2. Lipid-Based Formulations: These can often reduce food effects by improving drug solubilization.[4] |
| GI Tract Instability: The compound may be degrading in the acidic environment of the stomach or due to enzymatic activity. | 1. In Vitro Stability Studies: Assess the stability of IN-4 in simulated gastric and intestinal fluids. 2. Enteric-Coated Formulations: Develop a formulation that protects the drug in the stomach and releases it in the intestine. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the oral bioavailability of dual AChE-MAO B inhibitors like IN-4.
1. What are the primary reasons a dual AChE-MAO B inhibitor like IN-4 might have poor oral bioavailability?
Poor oral bioavailability for this class of compounds typically stems from one or a combination of three main factors:
-
Poor aqueous solubility: Many complex organic molecules are not readily soluble in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.[1][3]
-
Low intestinal permeability: The drug molecule may be unable to efficiently pass through the intestinal cell layer to enter the bloodstream.[2][3]
-
Extensive first-pass metabolism: The drug may be metabolized by enzymes in the intestinal wall or the liver before it can reach systemic circulation, reducing the amount of active drug available.[10][11]
2. How can I quickly assess the likely cause of poor bioavailability for my compound?
A tiered approach using in vitro assays is recommended:
-
Solubility: Determine the kinetic and thermodynamic solubility in buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract.
-
Permeability: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion, or the Caco-2 cell monolayer assay to evaluate both passive and active transport mechanisms.[7][8][12]
-
Metabolic Stability: Incubate the compound with liver microsomes to get an initial indication of its susceptibility to metabolism.[9]
3. What is a reasonable target oral bioavailability for a CNS-acting drug like a dual AChE-MAO B inhibitor?
For a centrally acting drug, a sufficient amount must not only be absorbed into the bloodstream but also cross the blood-brain barrier. While there is no single target value, an oral bioavailability of 20-30% or higher is often considered a good starting point for lead optimization and further development. Some successful drugs have lower bioavailability, but this often requires higher doses, which can increase the risk of side effects. For instance, a study on a novel dual AChE-MAO B inhibitor reported a promising oral bioavailability of 45.55% in mice.[13][14]
4. When should I consider reformulating my compound versus synthesizing new analogues?
This decision depends on the stage of your research and the specific liabilities of the compound:
-
Consider Reformulation If: The primary issue is poor solubility. Formulation strategies like micronization, solid dispersions, or lipid-based systems can often overcome this without altering the chemical structure.[1][5][6]
-
Consider Synthesis of New Analogues If: The compound has inherent liabilities such as very low permeability or extremely high first-pass metabolism. In these cases, a prodrug strategy or other chemical modifications may be necessary to improve its fundamental properties.[2]
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate and overcome poor oral bioavailability.
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of IN-4.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral): a. The culture medium in the apical (upper) chamber is replaced with a transport buffer containing IN-4 at a known concentration. b. The basolateral (lower) chamber contains a drug-free transport buffer. c. Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes). d. The concentration of IN-4 in the samples is quantified by LC-MS/MS.
-
Permeability Measurement (Basolateral to Apical): The process is reversed to determine the efflux ratio, which can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.
| Papp Value (cm/s) | Interpretation |
| < 1 x 10⁻⁶ | Low Permeability |
| 1-10 x 10⁻⁶ | Moderate Permeability |
| > 10 x 10⁻⁶ | High Permeability |
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine key pharmacokinetic parameters of IN-4, including its oral bioavailability.[15][16][17]
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are typically used.
-
Dosing Groups:
-
Intravenous (IV) Group (n=3-5): IN-4 is administered as a bolus injection via the tail vein (e.g., at 1-2 mg/kg) to determine the pharmacokinetic profile without absorption limitations.
-
Oral (PO) Group (n=3-5): IN-4, in a suitable vehicle, is administered by oral gavage (e.g., at 5-10 mg/kg).
-
-
Blood Sampling: Blood samples (approx. 100-200 µL) are collected from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of IN-4 in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software to calculate parameters such as:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Half-life (t½)
-
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:
F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Visualizations
The following diagrams illustrate key workflows and concepts in addressing poor oral bioavailability.
Caption: Decision workflow for troubleshooting poor oral bioavailability.
Caption: Key barriers to oral drug absorption and bioavailability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. upm-inc.com [upm-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rational Design of Novel Selective Dual-Target Inhibitors of Acetylcholinesterase and Monoamine Oxidase B as Potential Anti-Alzheimer's Disease Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. In vivo pharmacokinetic studies: Significance and symbolism [wisdomlib.org]
"Dual AChE-MAO B-IN-4" off-target effects and how to test for them
Welcome to the technical support center for Dual AChE-MAO B-IN-4 and related dual-target inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and test for potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of a dual AChE/MAO-B inhibitor?
A: Off-target effects occur when a compound, such as this compound, binds to and modulates proteins other than its intended targets, Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[1] These unintended interactions can lead to misleading experimental data, cellular toxicity, or adverse side effects in a clinical setting.[1]
Q2: Why is it critical to test for off-target effects?
A: Identifying off-target effects is crucial for several reasons. Uncharacterized off-target interactions can lead to the misinterpretation of experimental results, attributing an observed biological effect to the intended targets when it is actually caused by an unintended one.[1] In drug development, off-target effects are a major source of toxicity and adverse drug reactions (ADRs), contributing significantly to costly failures in later stages.[2] Early identification allows for the selection of more specific lead compounds or the rational design of new molecules to mitigate these effects.[3]
Q3: What are the potential side effects related to the on-target activity of AChE inhibition?
A: The intended inhibition of AChE increases acetylcholine (B1216132) levels in both the central and peripheral nervous systems.[4] This can lead to side effects resulting from the overstimulation of the parasympathetic nervous system. Common effects are summarized in the table below.[4][5]
Q4: What are the potential side effects related to the on-target activity of MAO-B inhibition?
A: Inhibition of MAO-B increases dopamine (B1211576) levels in the brain, which is the intended therapeutic effect for conditions like Parkinson's disease.[6] However, this can also cause side effects. Additionally, at higher doses, the inhibitor may lose its selectivity and also inhibit MAO-A, which can lead to more serious adverse events.[7]
Q5: What are common classes of proteins that are unintentional targets for neuroactive compounds?
A: Small molecules designed to be active in the central nervous system often have unintended interactions with other proteins that have structurally similar binding sites. Common off-target classes include kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters.[3][8] Screening against a panel of these targets is a standard practice in safety pharmacology.[3]
Data Summary Tables
Table 1: Potential Side Effects Associated with Acetylcholinesterase (AChE) Inhibition
| System/Symptom Category | Potential Effects | Mechanism |
| Gastrointestinal | Nausea, vomiting, diarrhea, gastrointestinal upset, hypermotility | Overstimulation of peripheral muscarinic receptors in the gut.[4][5] |
| Cardiovascular | Bradycardia (slowed heart rate), sinoatrial or atrioventricular block, syncope | Vagotonic effects on the heart's conduction nodes via muscarinic receptors.[5][9] |
| Neurological | Dizziness, insomnia, muscle cramps, vivid dreams | Excessive activation of nicotinic and muscarinic receptors in the CNS.[5] |
| General | Increased salivation, lacrimation (tearing), urination, diaphoresis (sweating) | General stimulation of the parasympathetic nervous system ("SLUDGE" mnemonic).[4] |
Table 2: Potential Side Effects Associated with Monoamine Oxidase B (MAO-B) Inhibition
| System/Symptom Category | Potential Effects | Mechanism |
| Neurological | Lightheadedness, confusion, hallucinations (especially in older individuals), insomnia | Primarily related to increased dopamine levels in the brain.[6] |
| Gastrointestinal | Nausea, dry mouth, constipation | Common side effects of MAO-B inhibitors.[6] |
| Cardiovascular | Hypertensive episodes ("cheese reaction") | Primarily a risk if selectivity is lost and MAO-A is inhibited, preventing the breakdown of tyramine.[7][10] |
| Motor | Dyskinesia (involuntary movements) | Can be worsened when used in combination with levodopa (B1675098) due to enhanced dopamine levels.[6][11] |
Troubleshooting Guides
Issue 1: My compound shows unexpected cytotoxicity in cell-based assays.
-
Possible Causes:
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: The compound's cellular activity (EC₅₀) is much weaker than its biochemical potency (IC₅₀).
-
Possible Causes:
-
Poor Cell Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular targets.[1]
-
Active Efflux: The compound is actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[1]
-
Metabolic Instability: The compound is rapidly degraded or metabolized by the cells.[1]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting biochemical vs. cellular activity.
Issue 3: An unexpected cellular phenotype is observed that cannot be explained by AChE or MAO-B inhibition.
-
Possible Causes:
-
The compound is modulating an unrelated signaling pathway through a direct off-target interaction.[8]
-
The observed effect is an indirect, downstream consequence of inhibiting the primary targets in a complex cellular network.
-
-
Identification Strategy:
Caption: Strategy for identifying unknown off-targets.
Experimental Protocols
Protocol 1: General Methodology for In Vitro Kinase Profiling
This protocol outlines a general procedure for screening a compound against a panel of purified kinases, a common method to identify off-target interactions.[8]
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. From this stock, create serial dilutions to be used in the assay, typically at a 10-point concentration range (e.g., 10 µM to 0.5 nM).
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the kinase buffer, the specific purified kinase enzyme for that well, and the appropriate substrate (often a peptide) and ATP.
-
Compound Addition: Add the prepared compound dilutions to the assay wells. Include positive control wells (known inhibitor for that kinase) and negative control wells (vehicle, e.g., DMSO).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution. The amount of substrate phosphorylation is then quantified. Common detection methods include:
-
Radiometric: Using ³²P- or ³³P-labeled ATP and measuring incorporated radioactivity.
-
Fluorescence/Luminescence: Using modified ATP analogs or antibodies to detect the phosphorylated product. For example, ADP-Glo™ Kinase Assay measures ADP production.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each kinase interaction.
Protocol 2: MTT Cytotoxicity Assay
This protocol measures cellular metabolic activity as an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and replace it with the medium containing the compound dilutions. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle control to calculate the percent viability for each concentration. Plot the results to determine the concentration at which cell viability is reduced by 50% (IC₅₀).
References
- 1. benchchem.com [benchchem.com]
- 2. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 7. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Cardiovascular Complications of Acetylcholinesterase Inhibitors in Patients with Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Dual-Target Inhibition: A Technical Support Guide for AChE-MAO B Inhibitor Selectivity
For researchers and drug development professionals dedicated to advancing treatments for neurodegenerative diseases, the development of dual acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitors presents a promising, albeit challenging, frontier. Achieving high selectivity for MAO-B over its MAO-A isoform is critical to mitigate the risk of adverse effects, such as the "cheese effect," a hypertensive crisis linked to MAO-A inhibition.[1][2] This technical support center provides troubleshooting guidance and frequently asked questions to address common experimental hurdles in improving the selectivity of these dual-target agents.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for our dual inhibitor against MAO-B across different experimental runs. What could be the cause?
A1: Variability in IC50 values is a common issue that can often be traced back to subtle variations in experimental protocol.[3] Key factors to scrutinize include:
-
Enzyme Source and Purity: The species of origin (e.g., human, rat, mouse) and the purity of the MAO-B enzyme can significantly influence inhibitor potency and binding kinetics.[3]
-
Substrate Choice and Concentration: The selection of the substrate (e.g., kynuramine (B1673886), benzylamine) and its concentration relative to the Michaelis constant (Km) can impact the calculated IC50 value.[3][4]
-
Solvent Concentration: The final concentration of solvents like DMSO used to dissolve the test compounds should be kept low (typically <1%) to prevent interference with enzyme activity.[1]
-
Reagent Stability: Ensure the stability and consistent sourcing of all reagents, including enzymes, substrates, and buffers. It is advisable to validate the activity of each new batch of enzyme.[3]
Q2: Our compound shows high in vitro potency and selectivity for MAO-B, but these results are not translating to our in vivo animal models. What troubleshooting steps should we take?
A2: A discrepancy between in vitro and in vivo results is a frequent challenge in drug development.[3] The following factors should be investigated:
-
Pharmacokinetics (PK) and Bioavailability: The compound may exhibit poor absorption, distribution, metabolism, and excretion (ADME) properties, preventing it from reaching the target in the brain at sufficient concentrations.[3] Conducting PK studies is recommended.
-
Metabolic Stability: The inhibitor could be rapidly metabolized into less active or inactive forms. In vitro assays using liver microsomes can provide an assessment of metabolic stability.[3]
-
Blood-Brain Barrier (BBB) Penetration: For therapeutic efficacy in neurodegenerative diseases, the ability of a compound to cross the BBB is crucial.[3] In vitro models like PAMPA-BBB assays can offer an initial evaluation, but this needs to be confirmed with in vivo studies.[3][5]
Q3: How can we rationally design inhibitors with higher selectivity for MAO-B over MAO-A?
A3: Improving selectivity is a core challenge that often involves iterative structure-activity relationship (SAR) studies.[6] Key design strategies include:
-
Hybridization of Pharmacophores: This approach involves combining known pharmacophoric elements of selective AChE inhibitors and selective MAO-B inhibitors into a single molecule.[6]
-
Scaffold Modification: The central chemical scaffold and the nature and position of its substituents are critical determinants of selectivity.[6] For instance, in chalcone-based inhibitors, modifications to the aromatic rings and the α,β-unsaturated ketone system can significantly alter potency and selectivity.[6]
-
Computational Modeling: Molecular docking studies can provide valuable insights into how an inhibitor interacts with the active sites of both AChE and MAO-B, guiding the design of modifications to enhance binding affinity and selectivity for the desired target.[2][4]
Troubleshooting Experimental Assays
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in MAO-B assay | Autofluorescence of the test compound. | Run a control well with the compound and all assay components except the enzyme to measure and subtract the background fluorescence. |
| Contaminated buffer or substrate. | Prepare fresh buffers and substrate solutions. Use high-purity reagents. | |
| Low signal-to-noise ratio in AChE assay | Insufficient enzyme activity. | Verify the activity of the AChE enzyme stock. Ensure proper storage conditions. |
| Incorrect wavelength measurement. | Confirm that the absorbance is being measured at the correct wavelength for the product of the Ellman's reagent reaction (412 nm).[7] | |
| Precipitation of test compound in assay buffer | Poor solubility of the compound. | Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains below inhibitory levels. |
Quantitative Data on Representative Dual Inhibitors
The inhibitory potency (IC50 or Ki) and the MAO-B over MAO-A selectivity index (SI = IC50(MAO-A) / IC50(MAO-B)) are crucial parameters for evaluating dual inhibitors. A higher SI value indicates greater selectivity for MAO-B.[1]
| Compound ID | Target Enzyme | IC50 / Ki (nM) | Selectivity Index (MAO-A/MAO-B) |
| Compound 15 | hAChE | 550 | >1200[5] |
| hMAO-B | 8.2 | ||
| hMAO-A | >10,000 | ||
| Ladostigil | rat AChE | 87 | 28 |
| rat MAO-B | 290 | ||
| rat MAO-A | 8,200 | ||
| Compound 1c | hMAO-B | 37 (Ki) | >1351[1] |
| hMAO-A | >50,000 (Ki) | ||
| Compound 7 | AChE | 22,040 | ~1 |
| MAO-B | 16,830 | ||
| h = human, ee = electric eel |
Experimental Protocols
In Vitro MAO-A/MAO-B Inhibition Assay (Fluorometric)
This method is widely used for determining the inhibitory activity and selectivity of compounds against MAO-A and MAO-B.[1]
1. Materials and Reagents:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.[1]
-
Buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.4).[1][8]
-
Test Compound: Dissolved in an appropriate solvent (e.g., DMSO).[1]
-
Reference Inhibitors: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B).[1]
-
Plate Type: Black opaque 96-well microplates.[1]
2. Procedure:
-
Enzyme Pre-incubation: In each well, add the assay buffer, the respective MAO enzyme solution, and the test compound at various concentrations. Include control wells with the enzyme and buffer but no inhibitor.
-
Incubate the plate for a defined period (e.g., 15-20 minutes) at 37°C to allow for inhibitor-enzyme binding.[1]
-
Reaction Initiation: Add the kynuramine substrate to all wells to start the enzymatic reaction.
-
Measurement: Monitor the increase in fluorescence over time using a microplate reader. The metabolism of kynuramine produces the fluorescent 4-hydroxyquinoline.[8]
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence vs. time curve).[1]
-
Calculate the percentage of inhibition relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each enzyme.[1]
-
Calculate the Selectivity Index (SI) by dividing the IC50 for MAO-A by the IC50 for MAO-B.[1]
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a standard method for measuring AChE activity.[7]
1. Materials and Reagents:
-
Enzyme Source: AChE (e.g., from electric eel or human recombinant).
-
Substrate: Acetylthiocholine iodide (ATCI).[6]
-
Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[7]
-
Buffer: Phosphate buffer (pH 8.0).[7]
-
Test Compound: Dissolved in an appropriate solvent.
2. Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the buffer, DTNB, and the test compound at various concentrations.[7]
-
Enzyme Addition and Pre-incubation: Add the AChE solution to the mixture and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[7]
-
Reaction Initiation: Add the ATCI substrate to initiate the reaction.[7]
-
Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The reaction between thiocholine (B1204863) (the product of ATCI hydrolysis) and DTNB produces a yellow-colored anion.[6][7]
-
Data Analysis:
-
Calculate the rate of reaction from the change in absorbance over time.
-
Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.[7]
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
Visualized Workflows and Pathways
Caption: General workflow for the development of dual AChE/MAO-B inhibitors.
Caption: Therapeutic rationale of a selective dual AChE/MAO-B inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
"Dual AChE-MAO B-IN-4" formulation for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the in vivo use of Dual AChE-MAO B-IN-4. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data summarized for your convenience.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound, also referred to as compound 7 in primary literature, is a dual inhibitor targeting Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[1] It was developed as a potential therapeutic agent for neurodegenerative disorders like Alzheimer's disease by simultaneously addressing cholinergic deficits and monoaminergic dysregulation.[1][2]
Q2: What are the reported IC₅₀ values for this compound?
A2: The compound shows potent inhibitory activity with a significant preference for MAO-B. The reported IC₅₀ values are 261 nM for AChE and 15 nM for MAO-B.[1][2]
Q3: We are observing lower than expected efficacy in our animal model despite potent in vitro data. What are the potential reasons?
A3: Discrepancies between in vitro potency and in vivo efficacy are common. Several factors can contribute to this:
-
Pharmacokinetics (PK): The compound may have suboptimal absorption, distribution, metabolism, or excretion (ADME) properties in your specific animal model. Although it shows promise in cell-based BBB penetration models, its half-life, bioavailability, and concentration in the central nervous system (CNS) after systemic administration are critical.[1][2] Conducting a PK study is recommended to determine brain and plasma concentration levels.
-
Formulation and Solubility: The compound's formulation may not be optimal for the chosen route of administration, leading to poor bioavailability. Ensure the compound is fully solubilized. See the "In Vivo Formulation and Administration" section for guidance.
-
Metabolic Stability: The compound could be rapidly metabolized into less active or inactive forms by liver enzymes. In vitro studies using liver microsomes can provide insight into its metabolic stability.
-
Dosing Regimen: The dose and frequency of administration may need optimization. A dose-response study is essential to determine the optimal therapeutic window for your model.
Q4: How should I prepare this compound for in vivo administration?
A4: While the primary publication on compound 7 focuses on in vitro and cell-based assays, a common approach for administering similar small molecules in preclinical rodent studies involves creating a suspension or solution suitable for oral gavage (p.o.) or intraperitoneal (i.p.) injection. A typical vehicle for a compound with moderate water solubility might be a mixture of DMSO, Tween 80, and saline.
Recommended Starting Formulation (General Guidance):
-
Dissolve this compound in a minimal amount of 100% DMSO (e.g., 5-10% of the final volume).
-
Add a surfactant like Tween 80 or Cremophor EL (e.g., 5-10% of the final volume) and vortex thoroughly.
-
Add sterile saline (0.9% NaCl) or PBS stepwise to the desired final volume while continuously vortexing to maintain a uniform suspension.
Disclaimer: This is a general guideline. It is critical to assess the solubility and stability of your specific batch of this compound in the chosen vehicle before animal administration. Always perform a small-scale test formulation first.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Compound Precipitation in Formulation | Poor solubility in the chosen vehicle; incorrect solvent ratios. | Increase the percentage of DMSO or the surfactant. Try gentle warming or sonication to aid dissolution. Perform a solubility test with different vehicles (e.g., PBS, corn oil, various concentrations of cyclodextrin). |
| Inconsistent Results Between Animals | Improper dosing technique; variability in formulation; animal stress. | Ensure consistent administration technique (e.g., gavage needle placement). Prepare a fresh formulation for each experiment and ensure it is homogenous before dosing each animal. Acclimatize animals properly to minimize stress. |
| No Target Engagement in Brain Tissue | Poor Blood-Brain Barrier (BBB) penetration; rapid efflux from the CNS; insufficient dosage. | Although the compound is predicted to cross the BBB, this needs in vivo confirmation.[1][2] Perform a pharmacokinetic study to measure brain vs. plasma concentration ratios. Increase the dose or consider a different administration route (e.g., i.p. vs. p.o.). |
| Observed Toxicity or Adverse Effects | Off-target effects; vehicle toxicity; compound instability. | Conduct a preliminary dose-range finding study to establish the maximum tolerated dose (MTD). Run a vehicle-only control group. Ensure the purity of the compound via analytical methods like HPLC/MS. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 7) from its primary characterization.
Table 1: In Vitro Inhibitory Activity
| Target Enzyme | IC₅₀ (nM) |
| Acetylcholinesterase (AChE) | 261 |
| Monoamine Oxidase B (MAO-B) | 15 |
| Data sourced from La Spada G, et al. Eur J Med Chem. 2024.[1] |
Table 2: Drug-Like Properties and Permeability
| Parameter | Result | Interpretation |
| Aqueous Solubility | Moderately water-soluble | Suitable for developing parenteral or oral formulations. |
| Membrane Permeability (PAMPA-HDM) | Permeant via passive diffusion | Suggests good potential for absorption across biological membranes. |
| CNS Penetration (Cell-Based BBB Model) | Predicted to penetrate the CNS | Indicates potential to reach its therapeutic targets in the brain. |
| Data sourced from La Spada G, et al. Eur J Med Chem. 2024.[2][3] |
Key Experimental Protocols
AChE and MAO-B Inhibition Assays
This protocol outlines the general procedure for determining the IC₅₀ values for this compound based on standard enzymatic methods.
Caption: Workflow for in vitro enzyme inhibition assays.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the appropriate assay buffer to achieve a range of final concentrations.
-
AChE Inhibition (Ellman's Method):
-
In a 96-well plate, add the compound dilutions.
-
Add human AChE enzyme solution and incubate.
-
Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Initiate the reaction by adding the substrate, acetylthiocholine (B1193921) iodide (ATCI).
-
Monitor the increase in absorbance at ~412 nm, which corresponds to the reaction of thiocholine (B1204863) with DTNB.
-
-
MAO-B Inhibition (Kynuramine Assay):
-
In a 96-well plate, add the compound dilutions.
-
Add human MAO-B enzyme solution and incubate.
-
Initiate the reaction by adding the substrate, kynuramine.
-
After a set incubation period at 37°C, stop the reaction.
-
Measure the fluorescence of the product, 4-hydroxyquinoline.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.
Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress.
Caption: Workflow for the SH-SY5Y neuroprotection assay.
Methodology:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in standard conditions and seed them into 96-well plates.
-
Compound Treatment: After allowing cells to attach, replace the medium with fresh medium containing various concentrations of this compound. Incubate for a pre-treatment period (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Add a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the wells to induce oxidative stress. Include control wells (cells only, cells + toxin, cells + compound only).
-
Incubation: Incubate the plates for 24 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT solution [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at ~570 nm.
-
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells. Higher absorbance values correlate with higher cell viability, indicating a neuroprotective effect.
Signaling Pathway and Mechanism of Action
This compound employs a multi-target strategy to combat neurodegeneration. By inhibiting both AChE and MAO-B, it addresses two distinct but interconnected pathological pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-based design of multitargeting ChEs-MAO B inhibitors based on phenyl ring bioisosteres: AChE/BChE selectivity switch and drug-like characterization - Istituto di Cristallografia - CNR [ic.cnr.it]
- 3. discovery.researcher.life [discovery.researcher.life]
Interpreting inconsistent results with "Dual AChE-MAO B-IN-4"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "Dual AChE-MAO B-IN-4". The following information is designed to address potential inconsistencies and challenges that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: The IC50 value I obtained for AChE inhibition with this compound is significantly different from the reported value. Why might this be?
A1: Discrepancies in IC50 values are a common issue in enzyme inhibition assays and can arise from several factors. Here are some key aspects to consider:
-
Variations in Experimental Protocol: Even minor differences in assay conditions can lead to different IC50 values. Ensure your protocol is consistent with standard methods. Key parameters to check include:
-
Enzyme Source and Purity: The species (e.g., human, electric eel) and purity of the Acetylcholinesterase (AChE) can significantly impact inhibitor potency.
-
Substrate Concentration: The concentration of the substrate (e.g., acetylthiocholine) relative to its Michaelis-Menten constant (Km) will affect the apparent IC50 value.[1]
-
Incubation Times: Pre-incubation time with the inhibitor and the reaction time can influence the results.
-
Buffer Composition and pH: Ensure the buffer system and pH are optimal for enzyme activity and stable for the duration of the experiment.
-
-
Compound Handling and Storage: Ensure the compound is properly stored as recommended to avoid degradation.[2] Repeated freeze-thaw cycles should be avoided. Confirm the accuracy of the stock solution concentration.
-
Data Analysis Method: The method used to calculate the IC50 value, including the type of curve fitting (e.g., four-parameter logistic regression), can introduce variability.[1]
Q2: My results for MAO-B inhibition are inconsistent across different experimental runs. What could be the cause?
A2: Inconsistent results in Monoamine Oxidase B (MAO-B) inhibition assays can often be traced back to procedural variability. Consider the following:
-
Enzyme Activity: Ensure the recombinant human MAO-B enzyme is active and has been handled correctly. Enzyme activity can decrease with improper storage or handling.
-
Substrate Quality: The stability of the substrate, such as kynuramine (B1673886), is crucial. Prepare fresh substrate solutions for each experiment.
-
Solvent Effects: The final concentration of the solvent used to dissolve the inhibitor (e.g., DMSO) should be consistent across all wells and kept to a minimum (typically <1%) to avoid affecting enzyme activity.
-
Plate Reader Settings: For fluorometric assays, ensure the excitation and emission wavelengths are correctly set for the product being measured (e.g., 4-hydroxyquinoline).[3][4]
Q3: I am observing a discrepancy between the high in vitro potency and the effects in cell-based neuroprotection assays. Why is there a difference?
A3: A disconnect between in vitro enzyme inhibition and cell-based assay results is not uncommon. This can be attributed to:
-
Cellular Uptake and Bioavailability: The compound must cross the cell membrane to reach its intracellular targets. Poor membrane permeability can lead to lower efficacy in cellular models.
-
Off-Target Effects: In a complex cellular environment, the compound may have off-target effects that could influence the outcome of the neuroprotection assay, either positively or negatively.[5]
-
Metabolism of the Compound: Cells may metabolize the compound, leading to a lower effective concentration at the target enzymes.
-
Complexity of Cellular Pathways: Neuroprotection is a complex process involving multiple signaling pathways. Direct enzyme inhibition may not fully translate to a robust neuroprotective effect if other pathways are dominant in the chosen cell model and experimental conditions.
Data Presentation: Inhibitory Potency of this compound
| Target Enzyme | Inhibitor | IC50 Value (nM) | Source |
| Acetylcholinesterase (AChE) | This compound | 261 | [2] |
| Monoamine Oxidase B (MAO-B) | This compound | 15 | [2] |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity by measuring the production of thiocholine.[3]
Materials:
-
This compound
-
Acetylcholinesterase (AChE) (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and different concentrations of the inhibitor.
-
Include a control group with solvent only and a blank with buffer and substrate but no enzyme.
-
-
Enzyme Addition and Pre-incubation:
-
Add the AChE solution to each well (except the blank).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Initiate Reaction:
-
Add the ATCI solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay (Kynuramine Assay)
This is a common fluorometric assay for measuring MAO-B activity.[3][6]
Materials:
-
This compound
-
Recombinant human MAO-B
-
Kynuramine dihydrobromide (substrate)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
96-well black opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
Prepare working solutions of MAO-B and kynuramine in the phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the phosphate buffer and various concentrations of the inhibitor.
-
Include control wells with solvent only.
-
-
Enzyme Addition and Pre-incubation:
-
Add the MAO-B enzyme solution to each well.
-
Incubate the plate at 37°C for approximately 15-20 minutes to allow for inhibitor binding.[6]
-
-
Initiate Reaction:
-
Add the kynuramine solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Measure the increase in fluorescence (excitation ~310-320 nm, emission ~380-405 nm) over time using a fluorescence plate reader.[6]
-
-
Data Analysis:
-
Determine the rate of the reaction from the slope of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: A troubleshooting workflow for addressing inconsistent experimental results.
Caption: Mechanism of action for a dual AChE and MAO-B inhibitor.
Caption: A general experimental workflow for in vitro enzyme inhibition assays.
References
- 1. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
How to minimize "Dual AChE-MAO B-IN-4" cytotoxicity in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of "Dual AChE-MAO B-IN-4" and related dual inhibitors in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is cytotoxicity a concern?
"this compound" refers to a class of chemical compounds designed to simultaneously inhibit two enzymes: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). This dual inhibition is a promising therapeutic strategy for neurodegenerative diseases like Alzheimer's and Parkinson's disease. By inhibiting AChE, these compounds increase levels of the neurotransmitter acetylcholine (B1216132), while MAO-B inhibition can reduce oxidative stress and modulate other neurotransmitters.[1][2][3] However, like any bioactive small molecule, these inhibitors can exhibit off-target effects or inherent chemical properties that lead to cytotoxicity, impacting cell viability and experimental outcomes. It's crucial to distinguish between desired pharmacological effects and unintended toxicity.
Q2: What are the common signs of cytotoxicity in cell culture experiments with these inhibitors?
Common indicators of cytotoxicity include:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells compared to vehicle-treated controls.
-
Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Increased apoptosis: Evidence of programmed cell death, which can be confirmed using assays such as Annexin V staining or caspase activity assays.
-
Compromised membrane integrity: Release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) into the culture medium.
Q3: At what concentrations do these inhibitors typically show efficacy versus cytotoxicity?
The therapeutic window (effective concentration vs. toxic concentration) is highly dependent on the specific compound, the cell line used, and the duration of exposure. Efficacy for enzyme inhibition is often in the nanomolar to low micromolar range.[1][3] For instance, some potent dual inhibitors show MAO-B inhibition with IC50 values as low as 8.2 nM and AChE inhibition at 550 nM.[4] Cytotoxicity may be observed at higher concentrations. For example, one indole-based MAO-B inhibitor showed no cytotoxicity at 10 µM but a significant reduction in cell viability at 30 µM in PC12 cells.[5] It is essential to perform a dose-response curve for both efficacy and cytotoxicity for each new compound and cell line.
Q4: How should I prepare and handle stock solutions to minimize the risk of cytotoxicity?
Proper preparation and handling of stock solutions are critical. Most of these inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store aliquots at -20°C or -80°C.
-
Working Dilutions: When preparing working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1% to 0.5%) to prevent solvent-induced toxicity.[6][7] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| High cell death observed even at low concentrations. | Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). Prepare intermediate dilutions to minimize the volume of stock solution added. |
| Compound Instability: The compound may have degraded, leading to the formation of toxic byproducts. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Use single-use aliquots. | |
| Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this class of inhibitors. | Test the compound on a panel of different cell lines to assess specificity. Consider using a cell line known to be more robust. | |
| Inconsistent results between experiments. | Variability in Cell Health: The physiological state of the cells can influence their sensitivity to the compound. | Maintain consistent cell culture practices. Use cells at a similar passage number and ensure they are in the logarithmic growth phase when seeding for experiments. |
| Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final concentration of the inhibitor. | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes you are working with. | |
| No biological effect observed, even at high concentrations. | Suboptimal Concentration: The concentration of the inhibitor may be too low to effectively engage its targets in your cell system. | Re-evaluate the concentration range based on published IC50 values and perform a broad dose-response experiment. |
| Cell Line Insensitivity: The specific cell line may not express the target enzymes (AChE, MAO-B) at sufficient levels. | Confirm the expression of AChE and MAO-B in your cell line using techniques like Western blot or qPCR. | |
| Compound Degradation: The compound may have lost its activity due to improper storage or handling. | Use a fresh aliquot of the compound and consider performing an in vitro enzyme inhibition assay to confirm its activity. |
Data Presentation
The following tables summarize the inhibitory activity of representative dual AChE-MAO B inhibitors. Cytotoxicity data is often presented as CC50 (50% cytotoxic concentration) or as a percentage of cell viability at specific concentrations.
Table 1: In Vitro Inhibitory Activity of Representative Dual AChE-MAO B Inhibitors
| Compound ID | AChE IC50 (µM) | MAO-B IC50 (µM) | Reference |
| Compound 14 | 0.41 | 8.8 | [3] |
| Compound 18 | 7.15 | 0.43 | [3] |
| Compound 33 | 0.55 | 0.0082 | [3] |
| Compound 65 | 0.85 | 0.034 | [3] |
| Compound 7 (Chalcone-based) | 0.41 | 8.8 | [1] |
| Compound 11 (Chalcone-based) | 0.44 | 1.21 | [1] |
| Compound 12 (Chalcone-based) | 4.39 | 0.028 | [1] |
| MO5 (Morpholine-based chalcone) | 6.1 | Potent inhibitor | [8] |
| Compound 7 (from C. elegans study) | 22.04 | 16.83 | [9] |
| Compound 15 (Coumarin derivative) | 0.550 | 0.0082 | [4] |
Table 2: Cytotoxicity Profile of Selected Dual AChE-MAO B Inhibitors
| Compound ID | Cell Line | Assay | Observations | Reference |
| Compound 15 | SH-SY5Y, HepG2 | Not specified | Devoid of specific and nonspecific tissue toxicities. | [4] |
| MO1, MO5, MO9 | VERO | Not specified | Non-toxic to normal VERO cells. | [8] |
| Indole-based MAO-B Inhibitors | PC12 | MTT Assay | No cytotoxic effects at 10 µM. One compound showed reduced viability at 30 µM. | [5] |
Experimental Protocols
Protocol: Determining Cytotoxicity using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of a dual AChE-MAO B inhibitor.
-
Cell Seeding:
-
Seed your chosen cell line (e.g., SH-SY5Y, PC12, HepG2) into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of the inhibitor in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in complete cell culture medium to create a range of working concentrations (e.g., from 10 nM to 100 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared inhibitor dilutions and the vehicle control to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the CC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential mechanisms of cytotoxicity for dual AChE-MAO B inhibitors.
Caption: Neuroprotective PI3K/Akt pathway activated by some AChE inhibitors.
Caption: General experimental workflow for assessing cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Fluorinated Motifs onto Dual AChE-MAO B Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Early-ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
"Dual AChE-MAO B-IN-4" stability in DMSO solution
This technical support center provides guidance on the stability and handling of "Dual AChE-MAO B-IN-4" in DMSO solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound and similar small molecules for in vitro assays.[1][2] However, it is crucial to use anhydrous, high-purity DMSO to minimize degradation.[3]
Q2: What are the recommended storage conditions for this compound in DMSO?
A2: For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C.[4] For short-term storage, 4°C is acceptable, but for extended periods, colder temperatures are preferable to ensure stability. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[5][6][7]
Q3: How stable is this compound in DMSO at room temperature?
A3: While specific data for this compound is not available, prolonged storage of small molecules in DMSO at room temperature is generally not recommended due to the increased risk of degradation.[5][6] Factors such as the presence of water in DMSO can significantly accelerate the degradation of compounds.[5][6][7] For any experiments requiring room temperature incubations, it is advisable to use freshly prepared solutions.
Q4: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?
A4: Studies on a variety of compounds have shown no significant loss after up to 11 freeze-thaw cycles when handled properly.[4][5][6][7] However, to ensure the highest integrity of your compound, it is best practice to minimize freeze-thaw cycles by preparing single-use aliquots.
Q5: Can I store my DMSO stock solution of this compound in plastic tubes?
A5: Studies have shown no significant difference in compound recovery between glass and polypropylene (B1209903) containers for up to 5 months at room temperature.[4][5][6] Therefore, high-quality polypropylene tubes are generally acceptable for storing DMSO stock solutions.
Troubleshooting Guide
Issue 1: I am seeing a decrease in the activity of my this compound compound over time.
-
Possible Cause 1: Compound Degradation. The compound may be degrading in the DMSO solution.
-
Solution:
-
Ensure you are using anhydrous, high-purity DMSO. Water is a significant factor in compound degradation.[5][6][7]
-
Store your stock solutions at -20°C or -80°C and minimize freeze-thaw cycles by using aliquots.[4]
-
Protect the solution from light, especially if the compound has light-sensitive functional groups.[8] Phenolic groups, for instance, can be susceptible to oxidation.[8]
-
Perform a stability study to determine the degradation rate of your compound under your specific storage and handling conditions (see Experimental Protocols section).
-
-
-
Possible Cause 2: DMSO Inhibition of Target Enzymes. DMSO itself can inhibit acetylcholinesterase (AChE) at certain concentrations.[1][9]
-
Solution:
-
Keep the final concentration of DMSO in your assays as low as possible, ideally below 1%.[9] Studies have shown that DMSO concentrations between 1-4% can cause significant inhibition of human AChE.[1]
-
Always include a vehicle control (DMSO without the compound) in your experiments to account for any effects of the solvent on the assay.
-
-
Issue 2: I am observing precipitate in my thawed DMSO stock solution.
-
Possible Cause: Low Solubility or Concentration Issues. The compound may have limited solubility in DMSO, especially at low temperatures, or the concentration may be too high.
Quantitative Stability Data
While specific stability data for "this compound" is not publicly available, the following table provides a representative example of how to present stability data for a similar compound in DMSO, as determined by LC-MS analysis.
| Storage Condition | Time Point | Percent Remaining (Mean ± SD) |
| -80°C | 1 month | 99.5 ± 0.3% |
| 3 months | 99.1 ± 0.5% | |
| 6 months | 98.8 ± 0.6% | |
| -20°C | 1 month | 98.9 ± 0.4% |
| 3 months | 97.5 ± 0.8% | |
| 6 months | 96.2 ± 1.1% | |
| 4°C | 1 week | 97.3 ± 1.0% |
| 1 month | 92.1 ± 2.5% | |
| Room Temp (25°C) | 24 hours | 95.8 ± 1.5% |
| 1 week | 85.3 ± 3.2% | |
| Freeze-Thaw (-20°C) | 1 cycle | 99.2 ± 0.4% |
| 5 cycles | 98.1 ± 0.7% | |
| 10 cycles | 96.5 ± 1.3% |
Note: This data is illustrative and may not represent the actual stability of this compound.
Experimental Protocols
Protocol 1: Assessing Compound Stability by LC-MS
This protocol outlines a general method for determining the stability of this compound in a DMSO solution using Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature). Also, prepare aliquots for freeze-thaw cycle testing.
-
Time-Zero Analysis: Immediately after preparation, take a "time-zero" sample. Dilute the sample to a suitable concentration (e.g., 1 µM) in an appropriate solvent (e.g., acetonitrile/water) and analyze by LC-MS.
-
Incubation: Store the aliquots at their respective temperatures. For freeze-thaw analysis, cycle the samples between the desired freezing temperature (e.g., -20°C) and room temperature.
-
Time-Point Analysis: At each designated time point (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot from each storage condition. Dilute and analyze by LC-MS as in the time-zero analysis.
-
Data Analysis: The stability of the compound is determined by comparing the peak area of the parent compound at each time point to the peak area at time-zero. The percentage of the compound remaining is calculated.
Protocol 2: Assessing Compound Stability by ¹H NMR
This protocol provides a method for evaluating the stability of this compound in DMSO-d6 using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[8]
-
Sample Preparation: Prepare a solution of the compound in DMSO-d6 at a concentration of 1-10 mg/mL in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation to serve as the baseline (t=0).
-
Storage: Store the NMR tube under the desired conditions (e.g., room temperature, 40°C). Protect the sample from light by wrapping the tube in aluminum foil.[8]
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., 24 hours, 48 hours, 1 week).
-
Data Analysis: Compare the spectra over time. Look for the appearance of new peaks or changes in the integration of existing peaks, which would indicate degradation. The percentage of the compound remaining can be calculated by comparing the integration of a characteristic peak of the compound to an internal standard.
Visualizations
Caption: Experimental workflow for assessing compound stability in DMSO using LC-MS.
Caption: Simplified signaling pathway showing the dual inhibition of AChE and MAO-B.
References
- 1. DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvents and detergents compatible with enzyme kinetic studies of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Dual Inhibitor Screening Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls encountered during dual inhibitor screening assays.
Frequently Asked Questions (FAQs)
Q1: What are "off-target" effects in the context of dual inhibitor screening, and why are they problematic?
A1: Off-target effects occur when a dual inhibitor compound interacts with proteins other than its two intended targets. These unintended interactions can lead to misleading experimental results, cellular toxicity, or adverse side effects in a clinical setting.[1] Understanding and controlling for these effects is critical for accurately interpreting data and developing safe and effective therapeutics.[1]
Q2: My dual inhibitor shows high potency in a biochemical assay but weak or no activity in a cell-based assay. What are the potential reasons for this discrepancy?
A2: This is a common issue that can arise from several factors:
-
Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular targets.
-
Efflux Pumps: The inhibitor could be actively transported out of the cell by efflux pumps, preventing it from reaching an effective intracellular concentration.[1]
-
Compound Metabolism: The compound may be rapidly metabolized into an inactive form by the cells.
-
Target Engagement in a Cellular Context: The conformation or accessibility of the target proteins within the complex cellular environment may differ from the purified proteins used in biochemical assays.
Q3: What are "frequent hitters" and how can they be identified in a screening campaign?
A3: "Frequent hitters," also known as promiscuous inhibitors, are compounds that appear as hits in a wide range of high-throughput screening (HTS) assays.[2] They often act through non-specific mechanisms, such as forming aggregates that sequester the target protein, interfering with the assay technology (e.g., fluorescence), or being chemically reactive.[2][3] Identifying them early is crucial to avoid wasting resources.
Strategies to identify frequent hitters include:
-
Computational Filters: Using computational models and databases of known promiscuous compounds to flag potential frequent hitters.[2]
-
Assay Interference Counter-screens: Performing assays specifically designed to detect interference with the detection method (e.g., luciferase or fluorescence-based assays).[3]
-
Detergent Sensitivity: Non-specific aggregation-based inhibition can often be overcome by the addition of a small amount of non-ionic detergent to the assay buffer.
Troubleshooting Guides
Issue 1: High Background or False Positives in a Fluorescence-Based Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Autofluorescence | Pre-screen the compound library in the absence of assay reagents to measure intrinsic fluorescence at the excitation and emission wavelengths of the assay.[4] | Identification of compounds that are inherently fluorescent and may require the use of an orthogonal assay. |
| Spectroscopic Interference | Test hit compounds in a "null" version of the assay lacking the target enzyme or protein. | True inhibitors should show no activity, while interfering compounds will still produce a signal. |
| Environmental Contaminants | Visually inspect microplates for debris such as fibers or plastic particles.[4] Implement best practices like using filtered pipette tips and maintaining a clean laboratory environment. | Reduction in random, non-reproducible signals. |
Issue 2: Inconsistent or Non-reproducible Synergy Scores
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Data Analysis | Ensure the use of appropriate synergy models (e.g., Bliss, Loewe, or ZIP) and software for calculation. Validate the analysis pipeline with known synergistic and antagonistic control compounds.[5][6] | More reliable and reproducible synergy scores. |
| Variable Cell Seeding Density | Implement a strict cell counting and seeding protocol. Use automated cell counters for better consistency.[5] | Reduced well-to-well and plate-to-plate variability in cell viability readouts. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples, or ensure proper humidification during incubation to minimize evaporation.[7] | More uniform assay performance across the plate. |
Issue 3: Difficulty Validating Primary Screening Hits
| Potential Cause | Troubleshooting Step | Expected Outcome |
| False Positives due to Assay Artifacts | Re-test hits from freshly prepared compound stocks to rule out degradation or precipitation issues.[8] | Confirmation of activity with fresh compounds. |
| Lack of Orthogonal Validation | Validate hits using a secondary, label-free assay, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to confirm direct binding to the targets.[1] | Independent confirmation of the primary screening results and elimination of technology-specific artifacts. |
| Off-Target Effects | Profile top candidate compounds against a panel of related proteins or kinases to assess selectivity. | Identification of specific dual inhibitors versus non-specific compounds. |
Data Presentation
Table 1: Example Inhibitor Potency Data
| Target | Dual Inhibitor A IC50 (µM) | Dual Inhibitor B IC50 (µM) |
| Kinase X | 0.052 | 1.2 |
| Bromodomain Y | 0.115 | 0.08 |
Table 2: Example Synergy Analysis Summary
| Drug Combination | Cell Line | Synergy Score (Bliss) | Synergy Score (Loewe) |
| Inhibitor A + Inhibitor B | Cancer Cell Line 1 | 15.2 | 1.8 |
| Inhibitor A + Inhibitor C | Cancer Cell Line 1 | -5.8 | 0.7 |
| Inhibitor A + Inhibitor B | Non-cancerous Cell Line | 1.5 | 0.9 |
Experimental Protocols
Protocol 1: Synergy Determination using the Diagonal Method
This method assesses the interaction between two drugs by comparing the dose-response of the individual drugs to that of a 1:1 equipotent mixture.[9]
-
Determine IC50 for Single Agents: Perform dose-response experiments for each individual inhibitor to determine the concentration that produces 50% inhibition (IC50).
-
Prepare Drug Plates:
-
In a 96-well plate, create a serial dilution series for Drug A.
-
In a separate section of the plate, create a serial dilution series for Drug B.
-
Create a third serial dilution of a 1:1 equipotent mixture of Drug A and Drug B.[9]
-
-
Cell Seeding and Treatment: Seed cells at a predetermined density and treat them with the drug dilution series.
-
Incubation: Incubate the plates for a duration appropriate for the cell line and assay (e.g., 48-72 hours).
-
Viability Assay: Measure cell viability using a suitable method (e.g., CellTiter-Glo®).
-
Data Analysis:
Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for confirming the direct binding of a hit compound to its purified protein targets.
-
Protein Immobilization: Covalently immobilize one of the purified target proteins onto an SPR sensor chip.
-
Compound Preparation: Prepare a series of dilutions of the hit compound in a suitable running buffer.
-
Binding Analysis:
-
Inject the different concentrations of the compound over the sensor chip surface.
-
Monitor the change in the SPR signal, which is proportional to the amount of bound compound.
-
-
Data Analysis:
-
Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
-
Repeat for Second Target: Repeat the entire process for the second purified target protein to confirm dual binding.
Visualizations
Caption: A general workflow for dual inhibitor screening and hit validation.
Caption: A simplified signaling pathway illustrating dual target inhibition.
Caption: Logical relationship for troubleshooting discrepancies in assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 7. chicagobiomedicalconsortium.org [chicagobiomedicalconsortium.org]
- 8. researchgate.net [researchgate.net]
- 9. Guided screen for synergistic three-drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal "Dual AChE-MAO B-IN-4" activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Dual AChE-MAO B-IN-4, a potent dual inhibitor of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[1] This guide is intended for researchers, scientists, and drug development professionals to facilitate smooth and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the enzymatic activity of this compound?
A1: The optimal pH for this compound has not been empirically determined in publicly available literature. However, based on the known pH profiles of its target enzymes, AChE and MAO-B, it is recommended to perform a pH optimization assay. Generally, AChE inhibitors exhibit optimal activity in a pH range of 7.5 to 9.0.[2][3] For MAO-B, catalytic efficiency is dependent on the deprotonation of a group with a pKa around 7.1.[4] Therefore, a starting pH range of 7.0 to 8.5 is recommended for initial experiments.
Q2: I am observing lower than expected inhibition of AChE/MAO-B. What are the possible causes?
A2: Several factors could contribute to lower than expected inhibition. Refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common causes include suboptimal pH, incorrect enzyme or substrate concentration, and inhibitor instability.[5]
Q3: How should I prepare and store this compound?
A3: For optimal results, it is crucial to follow the manufacturer's instructions for storage. Generally, inhibitors should be dissolved in a suitable solvent like DMSO to create a stock solution and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: What are the recommended positive controls for AChE and MAO-B inhibition assays?
A4: For AChE inhibition assays, Donepezil is a commonly used positive control.[6] For MAO-B inhibition assays, Selegiline or Pargyline are suitable positive controls.[7]
Troubleshooting Guide
Encountering issues in your experiments can be a common part of the research process. This guide provides a structured approach to troubleshooting common problems.
Problem: Low or No Inhibitory Activity
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Suboptimal pH | Perform a pH optimization assay. Test a range of pH values (e.g., 6.5 to 9.0) to determine the optimal pH for your specific experimental conditions. |
| Incorrect Enzyme Concentration | Ensure the enzyme concentration is within the linear range of the assay. A reaction that is too fast or too slow can mask inhibitory effects.[5] |
| Inhibitor Solubility Issues | Visually inspect your inhibitor stock solution for any precipitation. If solubility is an issue, consider using a small amount of an appropriate organic solvent like DMSO.[8] |
| Enzyme Instability | Use fresh enzyme preparations or ensure that your enzyme has been stored correctly at the recommended temperature. Enzyme activity can decrease over time.[5] |
| Inaccurate Reagent Concentrations | Verify the concentrations of all your reagents, including the inhibitor, substrate, and enzyme. Use calibrated pipettes to ensure accuracy. |
| Improper Incubation Times | Refer to the specific assay protocol for the correct incubation times and temperatures.[9] |
Experimental Protocols
The following are generalized protocols for determining the inhibitory activity of this compound. These may require optimization for your specific laboratory conditions and reagents.
Protocol 1: AChE Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)[10]
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the phosphate buffer.
-
In a 96-well plate, add the AChE solution to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at 37°C.
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes) using a microplate reader.[6]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition and calculate the IC50 value.
Protocol 2: MAO-B Inhibition Assay (Fluorometric)
This protocol utilizes a fluorometric method to determine MAO-B activity.
Materials:
-
Recombinant human Monoamine Oxidase B (MAO-B)
-
Kynuramine (B1673886) - Substrate
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)[7]
-
This compound
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the phosphate buffer.
-
In a 96-well black plate, add the MAO-B enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at 37°C.[6]
-
Initiate the reaction by adding the kynuramine substrate solution.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.[6]
-
Stop the reaction by adding a stop solution (e.g., NaOH).[6]
-
Measure the fluorescence (e.g., excitation at 310 nm, emission at 400 nm for the product of kynuramine metabolism).[11]
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
Logical Workflow for Troubleshooting Low Inhibition
Caption: Troubleshooting workflow for low or no inhibitory activity.
Dual Inhibition Mechanism of Action
Caption: Simplified signaling pathway of dual AChE and MAO-B inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
"Dual AChE-MAO B-IN-4" interference with assay reagents
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Dual AChE-MAO B-IN-4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known IC50 values for this compound?
This compound is a potent dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). The reported half-maximal inhibitory concentration (IC50) values are 261 nM for AChE and 15 nM for MAO-B.[1]
Q2: Which assays are typically used to measure the inhibitory activity of this compound?
The most common method for determining AChE activity and inhibition is the spectrophotometric assay developed by Ellman and colleagues.[2][3] For MAO-B activity, various assays are available, often involving the measurement of hydrogen peroxide produced during the oxidative deamination of a substrate.
Q3: I am observing inconsistent IC50 values for this compound in my AChE assay. What are the potential causes?
Inconsistencies in IC50 values can arise from several factors:
-
Reagent Stability: Ensure that all reagents, especially the Ellman's reagent (DTNB) and the substrate (acetylthiocholine), are fresh and have been stored correctly.[4]
-
Experimental Conditions: Minor variations in pH, temperature, and incubation times can significantly affect enzyme kinetics and inhibitor potency.[4]
-
Enzyme Activity: The specific activity of your AChE enzyme preparation can vary between batches or degrade over time with improper storage.[4]
-
Pipetting Accuracy: Inaccurate dispensing of the inhibitor, enzyme, or substrate, particularly at low volumes, can introduce significant errors.[4]
Q4: Can this compound interfere with the Ellman's assay for AChE inhibition?
While specific data on this compound interference is not available, some compounds can interfere with the Ellman's assay. Thiol-containing compounds can react directly with DTNB, leading to a false-positive signal.[2] It is crucial to run appropriate controls, including the inhibitor in the absence of the enzyme, to check for any direct reaction with the assay reagents.
Q5: Are there any known interferences for MAO-B assays that I should be aware of when using this compound?
General interferences in MAO-B assays can include:
-
Autofluorescence: If using a fluorescence-based assay, the test compound itself might be fluorescent at the excitation and emission wavelengths used, leading to high background.
-
Redox Activity: Compounds that have inherent oxidizing or reducing properties may interfere with assays that measure hydrogen peroxide production.
-
Presence of other amines: The sample matrix may contain other amines that can act as substrates for MAO-B, leading to inaccurate activity measurements.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background absorbance in AChE assay (Ellman's method) | 1. Spontaneous hydrolysis of acetylthiocholine. 2. Reaction of this compound with DTNB. 3. Contamination of reagents with sulfhydryl compounds. | 1. Prepare fresh substrate solution before each experiment. 2. Run a control well with the inhibitor and DTNB but without the enzyme to measure any direct reaction. Subtract this background from your measurements. 3. Use high-purity reagents and ensure labware is thoroughly cleaned. |
| Low or no AChE/MAO-B enzyme activity | 1. Inactive enzyme due to improper storage or handling. 2. Incorrect buffer pH. 3. Presence of an unknown inhibitor in the sample or reagents. | 1. Aliquot the enzyme upon arrival and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Test enzyme activity with a known substrate concentration before starting inhibitor screening. 2. Verify the pH of all buffers before use.[4] 3. Test each reagent for potential inhibitory effects in a control experiment. |
| Precipitation of this compound in the assay well | 1. The concentration of the compound exceeds its solubility in the assay buffer. 2. The solvent used to dissolve the compound is immiscible with the aqueous buffer. | 1. Determine the maximum solubility of this compound in the assay buffer. Do not exceed this concentration. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells. Run a solvent control to check for any effects on enzyme activity. |
| Non-reproducible results between experiments | 1. Inconsistent incubation times. 2. Temperature fluctuations. 3. Variability in reagent preparation. | 1. Use a multichannel pipette or an automated liquid handler for simultaneous addition of reagents. Use a precise timer for all incubation steps. 2. Perform the assay in a temperature-controlled plate reader or water bath. 3. Prepare fresh reagents for each experiment or use aliquots from a single, large batch to minimize variability. |
Quantitative Data
| Compound | Target | IC50 |
| This compound | Acetylcholinesterase (AChE) | 261 nM |
| This compound | Monoamine Oxidase B (MAO-B) | 15 nM |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method.[2][3]
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
DTNB Solution (Ellman's Reagent): 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in assay buffer.
-
Substrate Solution: 14 mM Acetylthiocholine Iodide (ATCI) in deionized water.
-
AChE Solution: 1 U/mL in assay buffer.
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
2. Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound dilution or vehicle control to each well.
-
Add 140 µL of assay buffer.
-
Add 20 µL of AChE solution to all wells except the blank.
-
Incubate for 15 minutes at 25°C.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
3. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol describes a general fluorescence-based assay for MAO-B activity.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
MAO-B Enzyme: Recombinant human MAO-B.
-
Substrate: A suitable fluorogenic MAO-B substrate (e.g., Amplex Red).
-
Horseradish Peroxidase (HRP): As required for the specific substrate kit.
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
2. Assay Procedure (96-well black plate format):
-
Add 2 µL of the test compound dilution or vehicle control to each well.
-
Add 50 µL of the MAO-B enzyme solution.
-
Incubate for 15 minutes at 37°C.
-
Prepare the reaction mixture containing the fluorogenic substrate and HRP according to the manufacturer's instructions.
-
Initiate the reaction by adding 50 µL of the reaction mixture to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
3. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Fluorescence_control - Fluorescence_inhibitor) / Fluorescence_control] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Visualizations
References
Troubleshooting unexpected animal behavior in "Dual AChE-MAO B-IN-4" studies
This technical support center provides troubleshooting guidance for researchers encountering unexpected animal behavior in studies involving "Dual AChE-MAO B-IN-4". The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: We are observing hyperactivity and increased locomotion in our rodent models treated with this compound, which is contrary to our expectations for a compound intended for neurodegenerative models that often present with motor deficits. What could be the cause?
A1: This is a plausible, albeit unexpected, outcome. This compound elevates levels of both acetylcholine (B1216132) (ACh) and dopamine (B1211576) (DA). While increased ACh is generally associated with improved cognition, increased DA in specific brain regions, such as the striatum, can lead to enhanced motor activity.[1][2] The observed hyperactivity could be a result of a potent dopaminergic effect dominating the behavioral phenotype.
Troubleshooting Steps:
-
Dose-Response Analysis: Are you using a high dose? A lower dose might reveal the desired pro-cognitive effects without inducing hyperactivity. Perform a dose-response study to identify the optimal therapeutic window.
-
Behavioral Test Selection: Is the hyperactivity observed in all behavioral paradigms? In open-field tests, the novelty of the environment can interact with drug effects. Consider using tests that measure different aspects of behavior, such as anxiety (elevated plus-maze) or cognitive function (novel object recognition), to get a more complete picture.
-
Control Groups: Ensure you have robust control groups, including vehicle-treated animals and potentially a positive control (e.g., a known psychostimulant), to contextualize the observed hyperactivity.
Q2: Our animals are showing signs of increased anxiety (e.g., thigmotaxis in the open field test, reduced time in open arms of the elevated plus-maze) after administration of this compound. Is this a known side effect?
A2: While not a commonly reported primary effect, increased anxiety is a possible outcome. The cholinergic system is involved in the regulation of anxiety, and excessive stimulation of this system can have anxiogenic effects. Furthermore, the interplay between acetylcholine and dopamine in brain regions like the amygdala and prefrontal cortex is complex and could contribute to this observation.
Troubleshooting Steps:
-
Acclimatization: Ensure that animals are properly habituated to the testing environment and handling procedures to minimize baseline anxiety.
-
Timing of Behavioral Testing: The timing of testing relative to drug administration is crucial. Anxiogenic effects might be more pronounced at the peak plasma concentration of the compound. Consider testing at different time points post-administration.
-
Environmental Factors: Behavioral tests are highly sensitive to environmental conditions.[3] Ensure consistency in lighting, noise levels, and experimenter presence across all testing sessions.
Q3: We are seeing paradoxical cognitive impairment in a subset of our animals treated with this compound in the Morris water maze. What could explain this?
A3: A paradoxical reaction, where a drug produces an effect opposite to what is expected, can occur due to the complex nature of neurotransmitter systems.[4] One study on aged mice reported that the MAO-B inhibitor l-deprenyl impaired performance in a Morris water maze task. This suggests that altering monoamine levels does not always lead to cognitive enhancement and can be context- or age-dependent. The dual-action of your compound could be creating an imbalance in neurotransmitter systems that is detrimental to spatial learning and memory in some individuals.
Troubleshooting Steps:
-
Subject Variability: Analyze the data for any pre-existing differences in the animals that showed cognitive impairment. Factors such as baseline cognitive ability, stress levels, or even subtle genetic variations can influence drug response.
-
Task Complexity: The Morris water maze is a cognitively demanding task that also has a stress component. Consider using a less stressful cognitive paradigm, such as the Y-maze or novel object recognition test, to see if the impairment is specific to the water maze.
-
Neurochemical Analysis: If feasible, conduct post-mortem neurochemical analysis of brain tissue from the affected animals to investigate potential alterations in neurotransmitter levels or receptor expression in key brain regions like the hippocampus.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a representative dual AChE-MAO-B inhibitor, Compound 7, from a study on C. elegans.[1] This data is provided to illustrate the typical potency of such compounds.
| Target Enzyme | IC50 (µM) |
| MAO-B | 16.83 |
| AChE | 22.04 |
Experimental Protocols
Morris Water Maze Protocol (Adapted from relevant studies)
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
-
Acquisition Phase:
-
Animals are given 4 trials per day for 5 consecutive days.
-
For each trial, the animal is placed in the water at one of four starting positions.
-
The animal is allowed to swim for a maximum of 60 seconds to find the hidden platform.
-
If the animal fails to find the platform within 60 seconds, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds.
-
The time to reach the platform (escape latency) and the path length are recorded.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, the platform is removed from the pool.
-
The animal is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Open Field Test Protocol
-
Apparatus: A square arena (typically 50 cm x 50 cm) with walls to prevent escape. The arena is often divided into a central and a peripheral zone.
-
Procedure:
-
The animal is placed in the center of the arena.
-
The animal is allowed to freely explore the arena for a set period (e.g., 5-10 minutes).
-
An automated tracking system is used to record various parameters.
-
-
Measures:
-
Locomotor Activity: Total distance traveled, average speed.
-
Anxiety-like Behavior: Time spent in the center vs. the periphery (thigmotaxis), number of entries into the center zone.
-
Exploratory Behavior: Rearing frequency.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel dual monoamine-cholinesterase inhibitors as potential treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tips and traps for behavioural animal experimentation | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 4. Paradoxical and bidirectional drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzyme Assays for Dual AChE-MAO B-IN-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing "Dual AChE-MAO B-IN-4" in enzyme inhibition assays. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound with acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B)?
A1: For initial experiments, a pre-incubation time of 15 minutes for the inhibitor with either AChE or MAO-B is a standard starting point.[1][2] Following this pre-incubation, the reaction should be initiated by adding the substrate, and measurements should be taken kinetically for 10-30 minutes.[3][4] Optimization of this incubation time is crucial for obtaining accurate and reproducible results.
Q2: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
A2: Inconsistent IC50 values can arise from several factors:
-
Variations in Incubation Time: Minor differences in pre-incubation and reaction times can significantly impact enzyme kinetics.[2]
-
Reagent Stability: Ensure that enzyme stocks, inhibitor solutions, and substrates are prepared fresh and stored correctly to prevent degradation.[4]
-
Pipetting Accuracy: Inaccurate dispensing of reagents, particularly at low volumes, can introduce significant errors.[2]
-
Environmental Factors: Fluctuations in temperature and pH can alter enzyme activity.[2]
Q3: I am observing high background noise in my assay. What can I do to reduce it?
A3: High background can be addressed by:
-
Running appropriate controls: Include "no enzyme" and "no substrate" wells to identify the source of the background signal.
-
Checking for compound interference: The test compound itself may possess intrinsic fluorescence or absorbance at the detection wavelength. Run a control with the compound alone to assess this.[4]
-
Ensuring reagent purity: Contaminants in buffers or reagents can contribute to background noise.[5]
Q4: How do I determine if this compound is a reversible or irreversible inhibitor for each enzyme?
A4: To distinguish between reversible and irreversible inhibition, you can perform a dialysis experiment. Pre-incubate the enzyme with a high concentration of the inhibitor, then remove the unbound inhibitor by dialysis. If the enzyme activity is restored after dialysis, the inhibition is likely reversible.[4]
Troubleshooting Guides
Acetylcholinesterase (AChE) Inhibition Assay
| Problem | Potential Cause | Solution |
| Low or no enzyme activity | Inactive enzyme due to improper storage or repeated freeze-thaw cycles. | Use a fresh aliquot of the enzyme and always keep it on ice.[4] |
| Incorrect buffer pH. | Ensure the buffer pH is within the optimal range for AChE (typically pH 7.4-8.0).[5] | |
| High variability between replicate wells | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing within the wells.[4] |
| Edge effects in the microplate. | Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity.[2][4] | |
| Non-linear reaction progress curves | Substrate depletion. | Use a lower enzyme concentration or a shorter reaction time. |
| Inhibitor instability. | Prepare fresh inhibitor dilutions for each experiment. |
Monoamine Oxidase B (MAO-B) Inhibition Assay
| Problem | Potential Cause | Solution |
| High background fluorescence | Intrinsic fluorescence of the test compound. | Run a parallel assay plate with the test compound but without the enzyme to measure and subtract its intrinsic fluorescence.[4] |
| Contaminated reagents. | Prepare fresh buffers and reagents.[4] | |
| Low assay signal | Inactive MAO-B enzyme. | Use a fresh enzyme aliquot and avoid repeated freeze-thaw cycles.[4] |
| Degradation of the fluorescent probe or substrate. | Protect fluorescent probes from light and prepare fresh substrate solutions.[4] | |
| Inconsistent IC50 values | Variation in pre-incubation time. | Use a consistent pre-incubation time for the enzyme and inhibitor before adding the substrate.[4] |
| Compound precipitation. | Check the solubility of the compound in the assay buffer and consider using a lower concentration or a different solvent. |
Quantitative Data Summary
The inhibitory potency of this compound against both AChE and MAO-B is summarized below.
| Enzyme | Inhibitor | IC50 Value |
| Acetylcholinesterase (AChE) | This compound | 261 nM[6] |
| Monoamine Oxidase B (MAO-B) | This compound | 15 nM[6] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)
This protocol is a generalized procedure based on the widely used Ellman's method.[3]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (typically <1%).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE enzyme solution
-
Varying concentrations of this compound solution (or vehicle for control).
-
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation and Measurement:
-
Add a solution of ATCI and DTNB to each well to start the reaction.
-
Immediately begin kinetic measurements of absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Monoamine Oxidase B (MAO-B) Inhibition Assay Protocol (Fluorometric)
This is a general protocol for a fluorometric MAO-B inhibition assay.[7]
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., Tyramine)
-
Fluorescent probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
MAO-B Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
This compound
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of MAO-B enzyme, substrate, Amplex® Red, and HRP in the assay buffer.
-
Prepare serial dilutions of this compound.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add:
-
MAO-B Assay Buffer
-
Varying concentrations of this compound solution.
-
MAO-B enzyme solution.
-
-
-
Pre-incubation:
-
Gently mix and pre-incubate the plate for 15 minutes at 37°C.[7]
-
-
Reaction Initiation and Measurement:
-
Add the working solution containing the substrate, Amplex® Red, and HRP to all wells.
-
Immediately measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes in a fluorescence microplate reader.[7]
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Visualizations
Caption: General experimental workflow for enzyme inhibition assays.
Caption: Dual inhibition of AChE and MAO-B signaling pathways.
References
Validation & Comparative
Validating "Dual AChE-MAO B-IN-4": A Comparative Guide to Secondary Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitor, "Dual AChE-MAO B-IN-4," against established and alternative compounds. The focus is on the validation of its primary activity through key secondary assays: neuroprotection against oxidative stress and blood-brain barrier (BBB) permeability.
Alzheimer's disease, a multifactorial neurodegenerative disorder, has prompted the development of multi-target-directed ligands. By simultaneously inhibiting AChE, which increases acetylcholine (B1216132) levels, and MAO-B, which reduces oxidative stress, dual inhibitors like "this compound" offer a promising therapeutic strategy. This compound has reported IC50 values of 261 nM for AChE and 15 nM for MAO-B. However, its efficacy in more complex biological systems is crucial for its validation as a potential therapeutic agent.
Comparative Analysis of Inhibitory Potency
A primary measure of a dual inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) against both target enzymes. A balanced inhibition profile is often sought, though potency can vary significantly between different chemical scaffolds.
| Compound | AChE IC50 (µM) | MAO-B IC50 (µM) | Compound Class |
| This compound | 0.261 | 0.015 | Not Specified |
| Donepezil | 0.021 | Not Reported | Piperidine |
| Ladostigil (B1674322) | 31.8 | 37.1 | Propargylamine-Indan |
| Chalcone Derivative (4g) | 0.027 | 0.114 | Chalcone-Piperazine |
| Chalcone Derivative (MO5) | 6.1 | Not Reported | Morpholine-Chalcone |
| Coumarin Derivative (15) | 0.550 | 0.0082 | Coumarin |
Secondary Assay I: Neuroprotection in SH-SY5Y Cells
To assess the neuroprotective potential of these inhibitors, the human neuroblastoma SH-SY5Y cell line is a widely used in vitro model. Oxidative stress, a key pathological feature of neurodegenerative diseases, is often induced in these cells using hydrogen peroxide (H₂O₂). The ability of a compound to mitigate H₂O₂-induced cell death is a strong indicator of its neuroprotective capabilities.
| Compound | Neuroprotective Effect (Cell Viability vs. H₂O₂ Control) |
| Ladostigil | ~75% viability under chronic oxidative stress (Sin1)[1]; Increased cell viability at 1 µM (H₂O₂)[2] |
| Donepezil | Quantitative data not available |
| This compound | Quantitative data not available |
Secondary Assay II: Blood-Brain Barrier Permeability (PAMPA-BBB)
For any centrally acting drug, the ability to cross the blood-brain barrier is paramount. The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput in vitro method used to predict the passive permeability of a compound into the central nervous system. The effective permeability (Pe) is a key parameter, with higher values indicating a greater potential to cross the BBB.
| Compound | Effective Permeability (Pe) (x 10⁻⁶ cm/s) | Predicted BBB Permeation |
| Dual AChE-MAO B-IN-3 | 10.5 ± 1.2 | High |
| Chalcone Derivative (FBZ13) | 9.78 ± 0.09 | Excellent |
| Chalcone Derivative (FBZ6) | 7.70 ± 0.12 | Excellent |
| Chalcone Derivative (6bd) | 4.38 ± 0.05 | Good |
| This compound | Quantitative data not available | Not Determined |
| Ladostigil | Quantitative data not available | Not Determined |
| Donepezil | Quantitative data not available | Not Determined |
Experimental Protocols
Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of the test compound (e.g., "this compound," Donepezil, Ladostigil) for a specified period (e.g., 2 hours).
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells (at a final concentration determined to cause significant cell death, e.g., 100-400 µM) and incubated for 24 hours.
-
Cell Viability Assessment (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured using a microplate reader at approximately 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Preparation of Plates: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., porcine brain lipid extract in an organic solvent) to form an artificial membrane. An acceptor plate is filled with a buffer solution.
-
Compound Addition: The test compounds are dissolved in a suitable buffer and added to the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours) to allow for the passive diffusion of the compounds across the artificial membrane.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Effective Permeability (Pe): The Pe value is calculated using the following equation:
Pe = (VA / (Area × Time)) × ln(1 - [drug]acceptor / [drug]equilibrium)
Where VA is the volume of the acceptor well, Area is the filter area, Time is the incubation time, [drug]acceptor is the drug concentration in the acceptor well, and [drug]equilibrium is the theoretical equilibrium concentration.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed neuroprotective signaling pathway of dual AChE-MAO B inhibitors and the general experimental workflow for their validation.
Caption: Proposed neuroprotective signaling pathway of a dual AChE-MAO B inhibitor.
Caption: General experimental workflow for validating a dual inhibitor.
References
A Comparative Analysis of Dual AChE-MAO B-IN-4 and Standard Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel dual-target inhibitor, Dual AChE-MAO B-IN-4, with established Alzheimer's disease (AD) medications. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on experimental data, and detailed experimental protocols for the key assays cited.
Mechanism of Action and Therapeutic Rationale
Alzheimer's disease is a multifactorial neurodegenerative disorder. Current therapeutic strategies primarily focus on symptomatic relief by targeting key enzymatic pathways.
This compound is a novel compound designed to simultaneously inhibit two key enzymes implicated in the progression of Alzheimer's disease: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[1] The inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132), which is crucial for memory and cognitive functions.[1] Concurrently, the inhibition of MAO-B is believed to offer neuroprotective effects by reducing oxidative stress.[1]
In contrast, established Alzheimer's drugs typically target a single pathway. Donepezil , Rivastigmine , and Galantamine are all acetylcholinesterase inhibitors, working to increase acetylcholine levels in the brain.[2][3][4] Memantine , on the other hand, is an NMDA receptor antagonist, which modulates the effects of glutamate, another important neurotransmitter.
Comparative Efficacy: A Quantitative Overview
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates a higher potency.
The following table summarizes the available IC50 values for this compound and comparator drugs against their respective targets. It is important to note that these values are compiled from various studies and experimental conditions may differ, affecting direct comparability.
| Compound | Target Enzyme | IC50 Value | Source of Data |
| This compound | Acetylcholinesterase (AChE) | 261 nM | [1] |
| Monoamine Oxidase B (MAO-B) | 15 nM | [1] | |
| Donepezil | Acetylcholinesterase (AChE) | 14 nM | [4] |
| Rivastigmine | Acetylcholinesterase (AChE) | 9.12 µM | [4] |
| Galantamine | Acetylcholinesterase (AChE) | 575 nM | [4] |
Neuroprotective Effects
Beyond enzymatic inhibition, the ability of a compound to protect neuronal cells from damage is a critical aspect of its therapeutic potential. This compound has been shown to protect SH-SY5Y neuroblastoma cells against oxidative damage induced by hydrogen peroxide (H2O2) and 6-hydroxydopamine (6-OHDA).[1] These substances are commonly used in in vitro models to mimic the oxidative stress observed in neurodegenerative diseases.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is a widely used colorimetric method to determine AChE activity.
Objective: To determine the IC50 value of a test compound for AChE.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compound and a known AChE inhibitor (e.g., Donepezil) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare a series of dilutions of the test compound and the positive control.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or control at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well to initiate the pre-incubation period.
-
Substrate Addition: Start the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
This assay measures the activity of MAO-B and the inhibitory effect of test compounds.
Objective: To determine the IC50 value of a test compound for MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (B1673886) as the substrate[5][6]
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)[6]
-
Test compound and a known MAO-B inhibitor (e.g., Selegiline) as a positive control[6]
-
96-well microplate (black plates for fluorescence detection)[6]
-
Fluorometric or spectrophotometric plate reader[6]
Procedure:
-
Reagent Preparation: Prepare solutions of MAO-B and kynuramine in the assay buffer. Prepare a series of dilutions of the test compound and the positive control.
-
Assay Setup: In a 96-well plate, add the test compound or control at various concentrations.
-
Enzyme Addition: Add the MAO-B enzyme solution to each well.
-
Incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding the kynuramine substrate.
-
Measurement: Measure the formation of the fluorescent product, 4-hydroxyquinoline, over time using a plate reader.
-
Data Analysis: Calculate the percentage of MAO-B inhibition for each concentration of the test compound. The IC50 value is determined as described for the AChE assay.
Neuroprotection Assay in SH-SY5Y Cells (H2O2 and 6-OHDA Induced Toxicity)
This cell-based assay evaluates the ability of a compound to protect neurons from oxidative stress-induced cell death.
Objective: To assess the neuroprotective effects of a test compound against H2O2 or 6-OHDA-induced toxicity in SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium and supplements
-
Hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) to induce toxicity[7][8]
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent for cell viability assessment
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in 96-well plates until they reach the desired confluence.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Induction of Toxicity: Expose the cells to a pre-determined toxic concentration of H2O2 or 6-OHDA for a specific duration.[7][9]
-
Cell Viability Assessment (MTT Assay):
-
Remove the treatment medium and add MTT solution to each well.
-
Incubate the plate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Increased cell viability in the presence of the test compound indicates a neuroprotective effect.
In Vivo Models: Scopolamine-Induced Amnesia
To evaluate the cognitive-enhancing effects of potential Alzheimer's drugs in a living organism, the scopolamine-induced amnesia model in rodents is frequently employed.[10][11][12] Scopolamine, a muscarinic receptor antagonist, induces a temporary state of amnesia, mimicking some of the cognitive deficits seen in Alzheimer's disease.[10][13] The ability of a test compound to reverse or attenuate this amnesia is a strong indicator of its potential therapeutic efficacy.
Visualizing the Pathways and Processes
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of this compound.
Caption: Experimental Workflow for Alzheimer's Drug Evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. benchchem.com [benchchem.com]
- 7. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson’s Disease via Activating the JAK2/STAT3 Pathway [frontiersin.org]
- 10. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 13. DL0410 Ameliorates Memory and Cognitive Impairments Induced by Scopolamine via Increasing Cholinergic Neurotransmission in Mice [mdpi.com]
A Comparative Analysis of Dual AChE-MAO B-IN-4 and Donepezil for Alzheimer's Disease Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the therapeutic candidate "Dual AChE-MAO B-IN-4" and the established Alzheimer's disease medication, Donepezil. The following sections objectively evaluate their efficacy based on available preclinical data, offering insights into their respective mechanisms of action and potential therapeutic advantages.
Introduction
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by a progressive decline in cognitive function.[1] The primary therapeutic strategies have historically focused on alleviating symptoms by addressing the cholinergic deficit. Donepezil, a selective acetylcholinesterase (AChE) inhibitor, represents a cornerstone of this approach.[2] However, the complexity of AD pathology has spurred the development of multi-target-directed ligands (MTDLs), such as "this compound," which simultaneously modulate multiple biological targets implicated in the disease cascade. This dual inhibitor targets both AChE and monoamine oxidase B (MAO-B), an enzyme involved in oxidative stress and the degradation of dopamine.[3] The synergistic inhibition of these two enzymes is hypothesized to offer a more comprehensive therapeutic effect.[4]
Mechanism of Action
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE).[2] By blocking the action of AChE, Donepezil increases the concentration of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory.[2]
This compound is a dual inhibitor, targeting both AChE and monoamine oxidase B (MAO-B). Its mechanism involves not only the enhancement of cholinergic function through AChE inhibition but also the reduction of oxidative stress and neuroinflammation by inhibiting MAO-B.[3] The inhibition of MAO-B also prevents the breakdown of dopamine, which may have additional benefits for cognitive function.
Quantitative Efficacy Comparison
The following table summarizes the in vitro inhibitory potency of this compound and Donepezil against their respective targets.
| Compound | Target | IC50 (nM) |
| This compound | Acetylcholinesterase (AChE) | 261 |
| Monoamine Oxidase B (MAO-B) | 15 | |
| Donepezil | Acetylcholinesterase (AChE) | 6.7[5] |
| Monoamine Oxidase B (MAO-B) | Not applicable |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Efficacy
Direct comparative in vivo studies for "this compound" are not yet widely published. However, studies on other dual AChE/MAO-B inhibitors provide valuable insights into the potential efficacy of this class of compounds. For instance, a propargylamine-modified pyrimidinylthiourea derivative (compound 1c ) with potent dual inhibitory activity (AChE IC50 = 32 nM; MAO-B IC50 = 2117 nM) has been shown to alleviate scopolamine-induced cognitive impairment in mice.[6]
Donepezil has been extensively studied in various animal models of Alzheimer's disease. It has been shown to improve performance in cognitive tasks such as the passive avoidance test (at doses of 0.125-1.0 mg/kg) and the Morris water maze (at a dose of 0.5 mg/kg) in rats.[5] An efficacious target concentration in the rodent brain for improving learning and memory has been identified as 46.5 ± 3.5 ng/g.[7]
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a standard method for measuring AChE activity and inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design of Novel Selective Dual-Target Inhibitors of Acetylcholinesterase and Monoamine Oxidase B as Potential Anti-Alzheimer's Disease Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. AChE/MAO-B-IN-3|Dual Inhibitor for Alzheimer's Research [benchchem.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Dual AChE-MAO B-IN-4 and Selegiline: Potency and Selectivity
In the landscape of neuroprotective drug discovery, compounds that can simultaneously modulate multiple targets offer a promising strategy for treating complex neurodegenerative disorders like Alzheimer's and Parkinson's disease. This guide provides a detailed comparison of a novel dual-target inhibitor, "Dual AChE-MAO B-IN-4," and the established selective MAO-B inhibitor, Selegiline (B1681611). The analysis focuses on their comparative potency and selectivity against Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), supported by quantitative data and detailed experimental methodologies.
Potency and Selectivity: A Quantitative Comparison
The inhibitory efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
This compound has been identified as a dual inhibitor, effectively targeting both AChE and MAO-B.[1] In contrast, Selegiline is a well-established, potent, and selective irreversible inhibitor of MAO-B, with significantly less activity against MAO-A and negligible effects on AChE.[2][3]
The comparative inhibitory activities are summarized below:
| Compound | Target Enzyme | IC50 Value | Selectivity Profile |
| This compound | Acetylcholinesterase (AChE) | 261 nM[1] | Exhibits dual inhibition. |
| Monoamine Oxidase B (MAO-B) | 15 nM[1] | Potent against MAO-B. | |
| Selegiline | Monoamine Oxidase B (MAO-B) | ~6.8 - 51 nM[2][4][5] | Highly selective for MAO-B. |
| Monoamine Oxidase A (MAO-A) | 23 µM[2] | Over 450-fold more selective for MAO-B over MAO-A.[2] | |
| Acetylcholinesterase (AChE) | Not reported; activity is considered negligible. | N/A |
Analysis :
-
MAO-B Inhibition : Both compounds are highly potent inhibitors of MAO-B, with IC50 values in the low nanomolar range.
-
AChE Inhibition : this compound demonstrates significant AChE inhibitory activity (IC50 = 261 nM), a feature absent in Selegiline.
-
Selectivity : Selegiline shows exceptional selectivity for MAO-B over MAO-A.[2] this compound is designed as a dual inhibitor, and its selectivity for MAO-B over AChE is approximately 17-fold (261 nM / 15 nM).
Key Biological Pathways and Inhibition Mechanism
The therapeutic rationale for inhibiting AChE and MAO-B stems from their roles in neurotransmitter metabolism. AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for memory and cognition. MAO-B metabolizes dopamine (B1211576), a key neurotransmitter for motor control and mood regulation. In neurodegenerative diseases, enhancing cholinergic and dopaminergic signaling by inhibiting these enzymes can provide symptomatic relief.
Experimental Protocols
The determination of IC50 values relies on standardized in vitro enzyme inhibition assays. The following are representative protocols for assessing AChE and MAO-B activity.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity.[6]
-
Principle : AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[6][7]
-
Reagent Preparation :
-
Assay Buffer : 0.1 M Sodium Phosphate (B84403) Buffer, pH 8.0.
-
AChE Enzyme Solution : A stock solution of recombinant human AChE is prepared in the assay buffer.
-
DTNB Solution : A 10 mM stock solution of DTNB is prepared in the assay buffer.
-
ATCh Solution : A 14-15 mM stock solution of acetylthiocholine iodide (ATCI) is prepared fresh in deionized water.[6]
-
Inhibitor Solutions : Test compounds (this compound, Selegiline) and a positive control (e.g., Donepezil) are dissolved in DMSO and then serially diluted in the assay buffer to various concentrations.
-
-
Assay Procedure (96-well plate format) :
-
To appropriate wells, add 10 µL of the inhibitor dilutions or vehicle (for control wells).
-
Add 10 µL of the AChE working solution to all wells except the blank.
-
The plate is pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).[7]
-
The reaction is initiated by adding a mixture of the DTNB and ATCI solutions.
-
The absorbance is measured kinetically at 412 nm using a microplate reader.
-
-
Data Analysis : The rate of the reaction is determined from the change in absorbance over time. The percent inhibition for each inhibitor concentration is calculated relative to the control (100% activity). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This assay measures the production of hydrogen peroxide (H2O2), a byproduct of MAO-B activity.[5][8]
-
Principle : MAO-B catalyzes the oxidative deamination of a substrate (e.g., benzylamine (B48309) or kynuramine), producing an aldehyde, ammonia, and H2O2.[9] The H2O2 is then detected using a probe that fluoresces upon oxidation, with the signal being proportional to MAO-B activity.
-
Reagent Preparation :
-
MAO-B Assay Buffer : Buffer suitable for maintaining enzyme activity (e.g., phosphate or Tris buffer).
-
MAO-B Enzyme : Recombinant human MAO-B enzyme.
-
MAO-B Substrate : A suitable substrate like kynuramine.[10]
-
Fluorescent Probe : A probe like OxiRed™ or Amplex Red that reacts with H2O2 in the presence of horseradish peroxidase (HRP).
-
Inhibitor Solutions : Selegiline (as a positive control) and the test compound are prepared in DMSO and serially diluted.
-
-
Assay Procedure (96-well plate format) :
-
Add 10 µL of the test inhibitor or control solutions to the designated wells.
-
Add 50 µL of the MAO-B enzyme solution to the wells and incubate for approximately 10 minutes at 37°C.[11]
-
To initiate the reaction, add 40 µL of a substrate solution containing the MAO-B substrate and the fluorescent probe/developer mix.
-
The fluorescence intensity (e.g., Ex/Em = 535/587 nm) is measured in kinetic mode for 30-60 minutes at 37°C.[5]
-
-
Data Analysis : The rate of fluorescence increase is proportional to MAO-B activity. The percent inhibition is calculated for each inhibitor concentration, and the IC50 value is derived from the resulting dose-response curve.
Conclusion
The comparison between this compound and Selegiline highlights two distinct therapeutic strategies. Selegiline is a highly potent and selective MAO-B inhibitor, making it a cornerstone therapy for managing dopamine levels, particularly in Parkinson's disease. Its lack of AChE activity defines its specific mechanism.
Conversely, this compound represents a multi-target approach. It combines potent MAO-B inhibition, comparable to that of Selegiline, with significant AChE inhibitory activity. This dual-action profile could offer a broader therapeutic benefit for complex neurodegenerative conditions like Alzheimer's disease, where both cholinergic and monoaminergic deficits are present. The choice between a highly selective agent like Selegiline and a dual-target compound like this compound would depend on the specific pathological targets of the disease being investigated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 8. abcam.cn [abcam.cn]
- 9. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Head-to-head comparison of different dual AChE-MAO B inhibitors
A comprehensive head-to-head comparison of prominent dual acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitors is presented for researchers, scientists, and drug development professionals. The development of multi-target-directed ligands that can simultaneously address multiple pathological factors is a promising therapeutic strategy for complex neurodegenerative conditions like Alzheimer's disease.[1]
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by a complex pathomechanism.[2][3] Key targets for therapeutic intervention include acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[2][3] AChE is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can help alleviate cognitive symptoms.[2] MAO-B is involved in the degradation of monoamine neurotransmitters and contributes to oxidative stress, a factor in AD progression.[2] Dual inhibitors aim to provide both symptomatic relief and potentially disease-modifying effects by targeting both enzymes.[2]
This guide provides a comparative analysis of various classes of these dual inhibitors, supported by experimental data, detailed protocols, and visualizations of key concepts.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory potency (IC50 values) of representative dual AChE-MAO B inhibitors from different chemical classes. Lower IC50 values indicate greater potency.
| Compound Class | Compound | AChE IC50 (µM) | MAO-B IC50 (µM) | Notes |
| Chalcone-Based | Compound 15[4] | 0.13 | 1.0 | A chalcone-donepezil hybrid with balanced activity and antioxidant properties.[1][4] |
| Compound 18[1][4] | 7.15 | 0.43 | A chalcone-polyphenol Mannich base.[1][4] | |
| Compound 20[4] | 4.39 | 0.028 | A chalcone (B49325) oxime ether with balanced inhibitory potential.[2][4] | |
| Coumarin-Based | Compound 1[5] | - | - | A coumarin (B35378)/donepezil scaffold-based inhibitor. Ki value reported instead of IC50.[5] |
| Compound 2[6] | - | - | A hybrid of a coumarin nucleus and a donepezil-based N-benzylpiperidine template.[6] | |
| Chromone-Based | Compound 43[4] | 0.37 | - | N-benzylpiperidine moiety enhances AChE inhibition.[4] |
| Compound 44[4] | 0.21 | 3.81 | Shows more potent AChE inhibition but weaker MAO-B inhibition compared to similar structures.[4] | |
| Compound 45[4] | 1.0 | 8.1 | Displays balanced inhibition towards both enzymes.[4] | |
| Benzofused Ring-Based | Compound 49[4] | 0.29 | 20.1 | A benzo[d]isothiazol-3(2H)-one derivative with potent AChE inhibition.[4][7] |
| Benzimidazole-based 56[1] | 0.024 | 0.041 | A potent and balanced dual inhibitor developed using a fusion approach.[1][4] | |
| Other Hybrids | Dual AChE-MAO B-IN-3 (C10)[1] | 0.58 | 0.41 | A potent, dual-binding inhibitor demonstrating neuroprotective effects.[1] |
| Compound 1c[1] | 0.032 | 2.117 | A propargylamine-modified pyrimidinylthiourea derivative.[1] | |
| Quinoxaline-based 67[4] | 0.028 | 0.046 | A potent and balanced inhibitor developed by fusing an AChE CAS inhibitory pharmacophore.[4] |
Experimental Protocols
The following are detailed methodologies for the key in vitro enzyme inhibition assays cited in the comparative data.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity.[1][8]
-
Principle : The assay measures AChE activity by monitoring the increase in the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (B1204863) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Acetylthiocholine iodide (ATCI) is hydrolyzed by AChE to produce thiocholine.[1][8]
-
Materials :
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (inhibitors)
-
96-well microplate
-
Microplate reader
-
-
Procedure :
-
Preparation : Prepare a series of dilutions of the test compound in the phosphate buffer.
-
Pre-incubation : In a 96-well plate, add the AChE enzyme solution to wells containing the different concentrations of the test compound or the buffer (for control). The plate is incubated for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[1][8]
-
Reaction Initiation : Add the DTNB solution, followed by the substrate (ATCI), to all wells to initiate the enzymatic reaction.[1]
-
Measurement : Immediately measure the absorbance at 412 nm continuously for a set duration (e.g., 5 minutes) using a microplate reader.[1]
-
Calculation : Determine the rate of the reaction from the change in absorbance over time. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
-
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric Method)
This assay determines the inhibitory effect of compounds on MAO-B activity.[1][9]
-
Principle : The activity of MAO-B is measured by monitoring the conversion of a non-fluorescent substrate to a fluorescent product. A common method involves using kynuramine (B1673886) as a substrate, which is converted by MAO-B to 4-hydroxyquinoline (B1666331), a fluorescent product.[1][10] Alternatively, the assay can be based on the detection of hydrogen peroxide (H2O2), a by-product of the MAO-B-catalyzed oxidation, using a fluorescent probe.[11]
-
Materials :
-
Recombinant human monoamine oxidase B (MAO-B) enzyme
-
Kynuramine (substrate) or another suitable substrate
-
Phosphate buffer (pH 7.4)
-
Test compounds (inhibitors)
-
Positive control (e.g., Selegiline)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure :
-
Preparation : Prepare a series of dilutions of the test compound and a positive control in the phosphate buffer.
-
Pre-incubation : In a 96-well black plate, add the MAO-B enzyme solution to wells containing the test compound dilutions or control. The plate is incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[1][8]
-
Reaction Initiation : Start the reaction by adding the kynuramine substrate to each well.[1]
-
Incubation : Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C.[1]
-
Termination : Stop the reaction by adding a strong base, such as NaOH.[1]
-
Measurement : Measure the fluorescence of the product (e.g., excitation/emission wavelengths for 4-hydroxyquinoline are ~310/380 nm).
-
Calculation : Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.[12]
-
Visualizations
Therapeutic Rationale and Classification
The following diagrams illustrate the underlying therapeutic strategy of dual AChE-MAO B inhibitors, their classification, and the workflows for their evaluation.
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dual Reversible Coumarin Inhibitors Mutually Bound to Monoamine Oxidase B and Acetylcholinesterase Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Comparative Efficacy of Dual-Target AChE-MAO B Inhibitors in Alzheimer's Disease Models
The multifaceted nature of Alzheimer's disease (AD) pathophysiology has spurred the development of multi-target directed ligands (MTDLs) as a promising therapeutic strategy. Among these, dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) have garnered significant attention. By simultaneously addressing cholinergic deficits and oxidative stress, these compounds aim to provide both symptomatic relief and potential disease-modifying effects. This guide provides a comparative overview of the efficacy of a prominent dual inhibitor, Ladostigil (B1674322), alongside other classes of dual inhibitors and established AChE inhibitors in various preclinical and clinical models of AD.
In Vitro Efficacy: A Comparative Analysis
The initial assessment of potential therapeutic compounds involves determining their inhibitory potency against their target enzymes in vitro. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.
| Compound/Class | Target | IC50 (µM) | Noteworthy Observations |
| Ladostigil | AChE | - | 100 times more potent against AChE than BuChE.[1] |
| MAO-A & MAO-B | - | Brain-selective inhibition.[2] | |
| Coumarin Derivatives | AChE | 0.163 - 591.44 | Potency is highly dependent on the linker and substitutions.[3] |
| MAO-B | 0.0046 - 8.13 | Generally show high potency for MAO-B.[3] | |
| Compound 27[3] | AChE | 0.163 | |
| Compound 28[3] | AChE | 0.068 | |
| Compound 27[3] | MAO-B | 8.13 | |
| Compound 28[3] | MAO-B | 6.31 | |
| Chalcone Derivatives | AChE | 0.41 - 7.15 | Potency varies with structural modifications.[4] |
| MAO-B | 0.028 - 8.8 | Often exhibit strong inhibition of MAO-B.[4] | |
| Compound 7[4] | AChE | 0.41 | |
| Compound 7[4] | MAO-B | 8.8 | |
| Compound 11[4] | AChE | 0.44 | |
| Compound 11[4] | MAO-B | 1.21 | |
| Compound 12[4] | AChE | 4.39 | |
| Compound 12[4] | MAO-B | 0.028 | |
| Donepezil (B133215) | AChE | - | Standard AChE inhibitor for comparison. |
| Rivastigmine (B141) | AChE & BuChE | - | Inhibits both cholinesterases. |
In Vivo Efficacy in Preclinical Models
Preclinical studies in animal models of AD are crucial for evaluating the in vivo efficacy and potential neuroprotective effects of drug candidates.
| Compound | Animal Model | Key Findings |
| Ladostigil | Scopolamine-induced amnesia in rats | Antagonized scopolamine-induced impairment in spatial memory.[2][5] |
| Aged rats | Prevented age-related memory deficits and reduced microglial activation.[6] A dose of 8.5 mg/kg/day inhibited brain ChE by ~30% and MAO A and B by 55-59%.[6] | |
| Intracerebroventricular streptozotocin-injected rats | Prevented gliosis and oxidative-nitrative stress, and reduced deficits in episodic and spatial memory.[2][5] |
Clinical Efficacy in Alzheimer's Disease Patients
Ultimately, the efficacy of a drug is determined by its performance in clinical trials with human subjects.
| Compound | Study Population | Key Findings |
| Ladostigil | Mild Cognitive Impairment (MCI) | A Phase 2 trial showed that Ladostigil was safe and well-tolerated but did not significantly delay progression to dementia.[7][8] However, it was associated with reduced brain and hippocampus volume loss, suggesting a potential effect on atrophy.[7][8] |
| Mild to Moderate AD | A 12-month placebo-controlled trial of 80 mg twice daily did not show statistically significant cognitive effects, possibly due to low AChE inhibition (21.3%).[7] | |
| Donepezil vs. Rivastigmine | Moderate to Moderately-Severe AD | A 2-year head-to-head trial showed similar effects on cognition and behavior.[9][10] Rivastigmine showed a statistically significant advantage on measures of activities of daily living and global functioning in the ITT-LOCF population.[9][10] Adverse events, primarily gastrointestinal, were more frequent with rivastigmine during the titration phase.[9][10] |
Experimental Protocols
In Vitro Enzyme Inhibition Assays
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric method is widely used to screen for AChE inhibitors.
-
Principle: AChE hydrolyzes acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.
-
Procedure:
-
In a 96-well plate, add phosphate (B84403) buffer (pH 8.0), the test compound at various concentrations, and the AChE enzyme solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate, ATCh.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[11]
-
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric Method)
This assay is used to determine the inhibitory activity of compounds against MAO-B.
-
Principle: The assay measures the hydrogen peroxide (H2O2) produced during the oxidative deamination of the MAO substrate (e.g., tyramine (B21549) or kynuramine) using a fluorometric probe like Amplex Red.[4]
-
Procedure:
-
In a 96-well black plate, add the MAO-B enzyme and the test compound at various concentrations in a suitable buffer.
-
Incubate the mixture at 37°C for a short period.
-
Add a reaction mixture containing the MAO-B substrate and the fluorometric probe.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.[4][11]
-
In Vivo Animal Model
Scopolamine-Induced Amnesia Model in Rats
This model is used to assess the efficacy of compounds in reversing cognitive deficits.
-
Animals: Typically male Wistar rats are used.[12]
-
Procedure:
-
Drug Administration: The test compound (e.g., Ladostigil) or vehicle is administered to the rats, often for a period of several days.[12]
-
Induction of Amnesia: Scopolamine, a muscarinic receptor antagonist, is administered intraperitoneally to induce memory impairment.[12]
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze or the novel object recognition test.[6][12]
-
Morris Water Maze: This test assesses spatial learning and memory by measuring the time it takes for a rat to find a hidden platform in a pool of water.[12]
-
Novel Object Recognition: This test evaluates recognition memory by assessing the rat's preference to explore a novel object over a familiar one.[6]
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Neuroprotective signaling pathway of Ladostigil.
Caption: Workflow for the AChE inhibition assay.
Caption: Experimental workflow for the scopolamine-induced amnesia model.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 6. Dose-dependent effects of ladostigil on microglial activation and cognition in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.biu.ac.il [cris.biu.ac.il]
- 9. Rivastigmine and donepezil treatment in moderate to moderately-severe Alzheimer's disease over a 2-year period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Cross-Validating the Activity of Dual AChE-MAO B-IN-4: A Mass Spectrometry-Based Comparison
In the landscape of neurodegenerative disease research, particularly for Alzheimer's disease (AD), multi-target-directed ligands have emerged as a promising therapeutic strategy. Among these, "Dual AChE-MAO B-IN-4" has garnered attention for its ability to simultaneously inhibit two key enzymes implicated in AD pathogenesis: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[1][2] This guide provides a comparative analysis of "this compound" with other dual inhibitors, supported by experimental data and detailed protocols for activity validation, with a specific focus on mass spectrometry-based methodologies.
Comparative Inhibitory Activity
"this compound" (also referred to as compound 7 in some literature) demonstrates potent inhibitory activity against both AChE and MAO-B, with reported IC50 values of 261 nM and 15 nM, respectively.[1] This dual action is significant as AChE inhibitors work to increase levels of the neurotransmitter acetylcholine (B1216132), while MAO-B inhibitors can mitigate oxidative stress and offer neuroprotection.[3][4][5] A comparison with other notable dual inhibitors is presented in the table below.
| Compound | AChE IC50 (µM) | MAO-B IC50 (µM) | Compound Class |
| This compound | 0.261 | 0.015 | Not Specified |
| Compound 8 (Linked Chalcone) | 0.13 | 1.0 | Chalcone |
| Compound 9 (Linked Chalcone) | 1.3 | 0.57 | Chalcone |
| Coumarin Derivative | 0.550 | 0.0082 | Coumarin |
| Compound 3a (Piperazine Derivative) | 0.065 | 0.072 | Piperazine Derivative |
| Chalcone-Mannich Compound 11 | 0.44 | 1.21 | Chalcone |
| Chalcone-based Oxime Ether 12 | 4.39 | 0.028 | Chalcone |
| Donepezil-Chalcone Hybrid 14 | 0.41 | 8.8 | Chalcone-Donepezil Hybrid |
| Pyridoxine-based Compound 69 | 0.081 | 0.039 | Pyridoxine Derivative |
Data compiled from multiple sources.[4][6][7]
Signaling Pathway and Experimental Workflow
The therapeutic rationale for a dual AChE and MAO-B inhibitor lies in its ability to intervene in two distinct yet interconnected pathological pathways in Alzheimer's disease. The following diagrams illustrate the signaling pathway and a typical experimental workflow for validating the inhibitor's activity using mass spectrometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Dual AChE-MAO B-IN-4: A Comparative Analysis of In Vitro Efficacy and In Vivo Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known in vitro activity of the dual acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitor, "Dual AChE-MAO B-IN-4," with a projection of its potential in vivo applications based on standard preclinical models. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the underlying biological pathways and experimental workflows.
In Vitro Performance
"this compound" has demonstrated potent inhibitory activity against both of its target enzymes in biochemical assays. The compound exhibits a strong preference for MAO-B inhibition over AChE inhibition.
| Target Enzyme | IC50 Value |
| Acetylcholinesterase (AChE) | 261 nM[1] |
| Monoamine Oxidase B (MAO-B) | 15 nM[1] |
Further in vitro studies have shown that "this compound" confers protection against oxidative stress induced by hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA) in the human neuroblastoma SH-SY5Y cell line.[2] Additionally, the compound has been observed to penetrate a cell-based model of the blood-brain barrier, suggesting its potential for central nervous system activity.[1][2]
Projected In Vivo Evaluation
To date, specific in vivo studies for "this compound" are not publicly available. However, based on its dual-target profile, a standard preclinical model for assessing its efficacy would be the scopolamine-induced memory impairment model in rodents. Scopolamine (B1681570) is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to cognitive dysfunction, thereby mimicking certain aspects of Alzheimer's disease. The ability of an AChE inhibitor to reverse these deficits is a common benchmark for its potential therapeutic efficacy.
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This widely used colorimetric assay quantifies AChE activity.
Principle: Acetylthiocholine, a substrate analog, is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.
Procedure:
-
Reagent Preparation:
-
Phosphate buffer (pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution
-
AChE enzyme solution
-
"this compound" stock solution and serial dilutions
-
-
Assay Setup (96-well plate):
-
Blank: Buffer, DTNB, and ATCI.
-
Control (100% activity): Buffer, DTNB, AChE, and vehicle (e.g., DMSO).
-
Test: Buffer, DTNB, AChE, and "this compound" at various concentrations.
-
-
Incubation: The plate is incubated to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: ATCI is added to all wells to start the enzymatic reaction.
-
Measurement: The absorbance at 412 nm is measured kinetically using a microplate reader.
-
Data Analysis: The rate of reaction is calculated, and the percentage of inhibition for each inhibitor concentration is determined. The IC50 value is then calculated from the dose-response curve.
In Vivo Scopolamine-Induced Memory Impairment Model (Rodent)
This model is a standard for evaluating the efficacy of potential cognitive enhancers.
Principle: Administration of scopolamine induces a temporary state of amnesia. The ability of a test compound to prevent or reverse this amnesia is assessed using behavioral tests that measure learning and memory.
Procedure:
-
Animals: Mice or rats are acclimatized to the laboratory conditions.
-
Groups:
-
Vehicle Control: Receives vehicle only.
-
Scopolamine Control: Receives scopolamine to induce amnesia.
-
Positive Control: Receives a standard AChE inhibitor (e.g., Donepezil) followed by scopolamine.
-
Test Group(s): Receives "this compound" at various doses followed by scopolamine.
-
-
Dosing: The test compound or vehicle is administered (e.g., orally or intraperitoneally) at a set time before the scopolamine injection.
-
Behavioral Testing: A variety of behavioral mazes can be used to assess cognitive function, including:
-
Morris Water Maze: Evaluates spatial learning and memory.
-
Y-Maze: Assesses spatial working memory.
-
Passive Avoidance Test: Measures fear-motivated memory.
-
-
Data Collection and Analysis: Parameters such as escape latency (Morris water maze), spontaneous alternation (Y-maze), and step-through latency (passive avoidance) are recorded and analyzed to determine if the test compound significantly improves cognitive performance compared to the scopolamine control group.
Visualizing the Mechanisms and Workflows
Caption: Mechanism of action for this compound.
Caption: Workflow comparing in vitro and in vivo analysis.
References
A Comparative Guide to Dual-Target Inhibitors: "Dual AChE-MAO B-IN-4" versus Coumarin-Based Analogs for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
The multifaceted nature of neurodegenerative diseases, such as Alzheimer's, necessitates the development of multi-target-directed ligands. This guide provides an objective comparison of "Dual AChE-MAO B-IN-4," a potent inhibitor of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), with a prominent class of naturally derived and synthetic dual inhibitors: coumarin-based compounds. This comparison is supported by experimental data on inhibitory activity, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Performance Overview: A Quantitative Comparison
The inhibitory efficacy of "this compound" and various coumarin-based dual inhibitors against their target enzymes, AChE and MAO-B, is summarized below. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by half), are compiled from multiple studies. Direct comparison should be approached with caution due to potential variations in experimental conditions across different research groups.
| Inhibitor | AChE IC50 (nM) | MAO-B IC50 (nM) | MAO-B/A Selectivity (SI) | Reference Compound(s) |
| This compound | 261 | 15 | High (Selective for MAO-B)[1] | |
| Coumarin (B35378) Derivative 27 | 163 | 8130 | - | |
| Coumarin Derivative 28 | 68 | 6310 | - | |
| Coumarin Derivative 33 | 550 | 8.2 | >1200 | |
| Coumarin Derivative 34 | 114 | 101 | - | |
| Coumarin Derivative 35 | 1300 | 51 | - | |
| Coumarin Derivative 36 | 1400 | 76 | - | |
| Coumarin Derivative 19 | - | 2.96 | - | 3-(4-methoxy)phenyl derivative |
| Coumarin Derivative 24 | - | 2790 | 36 | Chloro substituent at C6 |
Note: A lower IC50 value indicates greater potency. The Selectivity Index (SI) is calculated as IC50(MAO-A) / IC50(MAO-B), with a higher value indicating greater selectivity for MAO-B. Data for coumarin derivatives are compiled from multiple sources and represent a selection of potent and well-characterized examples.
Unveiling the Mechanism: Neuroprotective Signaling Pathways
Both AChE and MAO-B inhibitors exert neuroprotective effects beyond their primary enzymatic inhibition. These effects are often mediated through the modulation of critical intracellular signaling pathways that promote cell survival and combat neuroinflammation.
Acetylcholinesterase Inhibitors and Neuroprotection
Inhibition of AChE leads to increased acetylcholine (B1216132) levels, which can activate nicotinic acetylcholine receptors (nAChRs). This activation triggers downstream signaling cascades, most notably the PI3K/Akt pathway , a central regulator of cell survival. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins such as Bad and GSK-3β. Furthermore, the PI3K/Akt pathway can promote the expression of anti-apoptotic proteins like Bcl-2, ultimately leading to enhanced neuronal survival.
Monoamine Oxidase B Inhibitors and Neuroprotection
MAO-B inhibitors contribute to neuroprotection primarily by reducing oxidative stress. The metabolism of dopamine (B1211576) by MAO-B generates reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways. By inhibiting MAO-B, these compounds decrease ROS production. Furthermore, some MAO-B inhibitors have been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). These factors promote neuronal survival and synaptic plasticity.
Experimental Protocols: A Guide to Key Assays
The following are detailed methodologies for the key in vitro assays used to determine the inhibitory activity of the compounds discussed in this guide.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method for measuring AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine (B1204863) and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other appropriate source)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test inhibitor solution at various concentrations.
-
Add the AChE solution to each well to initiate a pre-incubation period (typically 10-15 minutes at room temperature).
-
-
Reaction Initiation and Measurement:
-
Start the enzymatic reaction by adding the ATCI solution to each well.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control (without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This assay measures MAO-B activity by detecting the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of monoamines.
Principle: MAO-B catalyzes the oxidation of a substrate (e.g., kynuramine (B1673886) or a specific substrate in a commercial kit like Amplex® Red) to produce an aldehyde, ammonia, and H2O2. The H2O2 is then detected using a fluorogenic probe in the presence of horseradish peroxidase (HRP). The resulting fluorescent product is measured, and its intensity is proportional to the MAO-B activity.
Materials:
-
Recombinant human MAO-B
-
MAO-B substrate (e.g., kynuramine or benzylamine)
-
Fluorogenic probe (e.g., Amplex® Red reagent)
-
Horseradish peroxidase (HRP)
-
Reaction buffer
-
Test inhibitor compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent.
-
Prepare working solutions of MAO-B, substrate, fluorogenic probe, and HRP in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the reaction buffer and the test inhibitor solution at various concentrations.
-
Add the MAO-B enzyme solution to each well and incubate for a short period.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a mixture of the substrate, fluorogenic probe, and HRP to each well.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Concluding Remarks
This guide provides a comparative overview of "this compound" and coumarin-based dual inhibitors, offering valuable data and methodologies for researchers in the field of neurodegenerative drug discovery. "this compound" demonstrates potent and balanced inhibitory activity against both AChE and MAO-B. Coumarin derivatives represent a versatile class of compounds with several examples exhibiting high potency, particularly for MAO-B, and favorable selectivity profiles.
References
Independent Verification of "Dual AChE-MAO B-IN-4" Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of "Dual AChE-MAO B-IN-4" against its target enzymes, Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), with other relevant inhibitors. The data presented is collated from various sources and is intended to serve as a reference for researchers in the field of neurodegenerative disease and drug discovery.
Dual Inhibition Strategy in Neurodegenerative Diseases
Alzheimer's disease and other neurodegenerative disorders are multifaceted conditions with complex pathological mechanisms. A promising therapeutic approach involves the simultaneous inhibition of both AChE and MAO-B. AChE inhibitors address the cholinergic deficit, a key factor in cognitive decline, by preventing the breakdown of the neurotransmitter acetylcholine. MAO-B inhibitors, on the other hand, help to reduce oxidative stress and neuroinflammation by preventing the degradation of dopamine (B1211576) and other monoamines, which also plays a role in neuronal damage.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of "this compound" and a selection of established and experimental inhibitors against AChE and MAO-B. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, with lower values indicating greater potency.
| Compound | AChE IC50 (nM) | MAO-B IC50 (nM) | Compound Class/Type |
| This compound | 261 | 15 [1] | Dual Inhibitor |
| Donepezil (B133215) | 6.7 - 11[2][3] | >10,000 (selective) | AChE Inhibitor |
| Selegiline (B1681611) (Deprenyl) | Not significantly active | 11.25 - 51[4][5] | MAO-B Inhibitor |
| Rivastigmine | 4.3 - 4,150[2][6] | 37[6] | Dual Inhibitor (AChE/BuChE) |
| Galantamine | 350 - 800[7][8][9] | Not significantly active | AChE Inhibitor |
| ASS234 | 810[10] | 177[10][11] | Dual Inhibitor |
| Ladostigil | Potent inhibitor | Potent inhibitor | Dual Inhibitor |
| Chalcone Derivative (4g) | 27[12][13] | 114[12][13] | Dual Inhibitor |
| Coumarin Derivative (1) | Micromolar range | 2,180[14] | Dual Inhibitor |
| Coumarin Derivative (3) | Micromolar range | 1,880[14] | Dual Inhibitor |
Note: IC50 values can vary based on experimental conditions, enzyme source (e.g., human, rat, electric eel), and assay methodology. The data presented here is for comparative purposes.
Experimental Protocols for Inhibitory Activity Verification
To independently verify the inhibitory activity of "this compound" or other compounds, the following established protocols can be employed.
This colorimetric assay is a widely used method to measure AChE activity.
Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.
-
Add various concentrations of the test compound or the positive control to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, ATCh, to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
This assay measures the activity of MAO-B by detecting the production of hydrogen peroxide (H2O2), a byproduct of the MAO-B-catalyzed oxidation of its substrate.
Principle: MAO-B catalyzes the oxidative deamination of a substrate (e.g., kynuramine (B1673886) or a specific MAO-B substrate), producing an aldehyde, ammonia, and H2O2. The H2O2 is then detected using a fluorescent probe (e.g., Amplex Red), which in the presence of horseradish peroxidase (HRP), is converted to the highly fluorescent resorufin. The increase in fluorescence is proportional to the MAO-B activity.
Materials:
-
Recombinant human MAO-B
-
MAO-B substrate (e.g., kynuramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer
-
Test compound (e.g., this compound)
-
Positive control (e.g., Selegiline)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well black plate, add the assay buffer and the MAO-B enzyme to each well.
-
Add various concentrations of the test compound or the positive control to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes).
-
Prepare a reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Measure the fluorescence intensity (e.g., excitation at 530-560 nm and emission at ~590 nm) at regular intervals for a set period (e.g., 30-60 minutes) using a fluorescence microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway and the experimental workflow.
Caption: Dual inhibition of AChE and MAO-B by a single compound.
Caption: General workflow for in vitro enzyme inhibition assay.
References
- 1. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. galantamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. ASS234, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05397H [pubs.rsc.org]
- 14. Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer’s Therapy [mdpi.com]
A Comparative Assessment of the Therapeutic Index of "Dual AChE-MAO B-IN-4" Against Standard Acetylcholinesterase and Monoamine Oxidase-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational dual acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) inhibitor, "Dual AChE-MAO B-IN-4," against established standard-of-care drugs targeting AChE and MAO-B. The assessment focuses on the therapeutic index, a critical measure of a drug's safety, by comparing preclinical efficacy and toxicity data. Due to the limited publicly available in vivo data for "this compound," this comparison primarily relies on its in vitro potency and available preclinical data for the standard drugs.
Mechanism of Action: A Dual Approach
"this compound" is designed to simultaneously inhibit two key enzymes implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's disease. By inhibiting AChE, it increases the levels of the neurotransmitter acetylcholine, which is crucial for cognitive functions. Concurrently, its inhibition of MAO-B prevents the breakdown of dopamine (B1211576), a neurotransmitter vital for motor control, and reduces the production of reactive oxygen species associated with neurodegeneration.
Quantitative Data Comparison
The following tables summarize the available preclinical data for "this compound" and standard AChE and MAO-B inhibitors. It is important to note that a direct comparison of the therapeutic index is challenging due to the variability in experimental models and routes of administration across different studies. The therapeutic index (TI) is calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) |
| This compound | AChE | 261[1] |
| MAO-B | 15[1] |
No in vivo LD50 or ED50 data for "this compound" in rodent models is publicly available at this time, preventing the calculation of its therapeutic index.
Table 2: Preclinical Therapeutic Index Data for Standard Acetylcholinesterase (AChE) Inhibitors
| Drug | Animal Model | Route | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index (LD50/ED50) | Efficacy Endpoint |
| Donepezil | Rat | Oral | 32.6[2] | ~3 | ~10.9 | Amelioration of scopolamine-induced memory impairment[3][4][5] |
| Rivastigmine | Mouse (male) | Oral | 5.6[6] | - | - | - |
| Mouse (female) | Oral | 13.8[6] | - | - | - | |
| Rat (male) | Oral | 8.1[6] | - | - | - | |
| Rat (female) | Oral | 13.8[6] | - | - | - | |
| Galantamine | Mouse | - | - | 5 | - | Amelioration of cognitive deficits[7] |
| Mouse | - | - | 4 | - | Prevention of LPS-induced cognitive impairment[8][9] |
Table 3: Preclinical Therapeutic Index Data for Standard Monoamine Oxidase-B (MAO-B) Inhibitors
| Drug | Animal Model | Route | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index (LD50/ED50) | Efficacy Endpoint |
| Selegiline | Mouse | Oral | 385 | 1-10 | 38.5 - 385 | Neuroprotection in MPTP model / Antidepressant-like effects[10][11][12][13] |
| Rasagiline | Mouse | Oral | >100 | - | - | - |
Note: The effective doses (ED50) are often reported as a range or as a specific dose that showed significant efficacy in a particular model, not always as a calculated ED50 value.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assessing the efficacy and toxicity of dual AChE-MAO-B inhibitors.
Protocol 1: Determination of Efficacy (ED50) in a Scopolamine-Induced Amnesia Model (AChE Inhibition)
This model is widely used to evaluate the pro-cognitive effects of acetylcholinesterase inhibitors.
1. Animals:
-
Male Swiss albino mice (20-25 g) are used.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Drug Administration:
-
The test compound (e.g., this compound) and a standard drug (e.g., Donepezil) are prepared in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Different doses of the test compound and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.).
3. Induction of Amnesia:
-
Scopolamine (B1681570) (0.4 mg/kg, i.p.) is administered 30 minutes after the test compound to induce a cholinergic deficit and memory impairment.
4. Behavioral Assessment (e.g., Morris Water Maze):
-
Acquisition Phase: 60 minutes after scopolamine administration, mice undergo training in the Morris water maze to find a hidden platform. This is typically conducted over 4 consecutive days with multiple trials per day.
-
Retention Phase: On the 5th day, the platform is removed, and the time spent in the target quadrant where the platform was previously located is recorded.
5. Data Analysis:
-
The escape latency during the acquisition phase and the time spent in the target quadrant during the retention phase are measured.
-
The ED50 is calculated as the dose of the compound that produces 50% of the maximum possible improvement in memory performance compared to the scopolamine-treated control group.
Protocol 2: Determination of Efficacy (ED50) in an MPTP-Induced Parkinson's Disease Model (MAO-B Inhibition)
This model is used to assess the neuroprotective effects of MAO-B inhibitors.
1. Animals:
-
Male C57BL/6 mice are used due to their sensitivity to MPTP.
2. Drug Administration:
-
The test compound and a standard drug (e.g., Selegiline) are administered daily for a predefined period (e.g., 14 days) before and/or during MPTP administration.
3. Induction of Parkinsonism:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals to induce dopaminergic neurodegeneration.
4. Behavioral Assessment (e.g., Rotarod Test):
-
Motor coordination and balance are assessed by measuring the time the mice can stay on a rotating rod.
5. Neurochemical and Histological Analysis:
-
After the behavioral tests, brain tissue is collected to measure striatal dopamine levels (via HPLC) and the number of tyrosine hydroxylase-positive neurons in the substantia nigra (via immunohistochemistry).
6. Data Analysis:
-
The ED50 is determined as the dose that provides 50% protection against MPTP-induced motor deficits, dopamine depletion, or neuronal loss.
Protocol 3: Determination of Acute Toxicity (LD50)
The Up-and-Down Procedure (UDP) is a refined method for determining the LD50 that reduces the number of animals required.
1. Animals:
-
Female rats or mice are typically used as they are often more sensitive.
2. Dosing Procedure:
-
A single animal is dosed at a starting dose level just below the estimated LD50.
-
The animal is observed for signs of toxicity and mortality for a defined period (e.g., 48 hours).
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 1.5).
-
If the animal dies, the next animal is dosed at a lower level (e.g., by a factor of 0.7).
-
This process is continued until a stopping criterion is met (e.g., a certain number of reversals in outcome).
3. Observation:
-
Animals are observed for at least 14 days for signs of delayed toxicity.
4. Data Analysis:
-
The LD50 is calculated using the maximum likelihood method based on the outcomes at each dose level.
Visualizations: Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of "this compound" and a general experimental workflow for assessing its therapeutic index.
Caption: Dual inhibition signaling pathway of "this compound".
Caption: Experimental workflow for therapeutic index assessment.
References
- 1. Comparative efficacy and safety of monoamine oxidase type B inhibitors plus channel blockers and monoamine oxidase type B inhibitors as adjuvant therapy to levodopa in the treatment of Parkinson's disease: a network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomolther.org [biomolther.org]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. researchgate.net [researchgate.net]
- 8. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selegiline rescues gait deficits and the loss of dopaminergic neurons in a subacute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Findings for Dual AChE-MAO B Inhibitors: A Comparative Guide
A comparative analysis of the reproducibility of findings for the specific compound "Dual AChE-MAO B-IN-4" across different laboratories could not be conducted, as a thorough literature search did not yield any independent studies replicating or referencing the inhibitory data associated with this compound name. The sole source of information for "this compound" appears to be the commercial vendor MedchemExpress, which lists it as "compound 7" with IC50 values of 261 nM for Acetylcholinesterase (AChE) and 15 nM for Monoamine Oxidase B (MAO-B)[1].
To fulfill the request for a comparative guide, this document will instead focus on a different publicly documented dual AChE and MAO-B inhibitor, also designated as "compound 7" in a 2021 study by Holden et al. published in Medicinal Chemistry Research. This will serve as a representative example of how such a guide would be structured, presenting the available data, experimental protocols, and visualizations for this alternative compound. It is crucial to note that this "compound 7" is distinct from the one listed by MedchemExpress, exhibiting different inhibitory potencies.
Quantitative Data Summary for "compound 7" (Holden et al., 2021)
The following table summarizes the reported in vitro inhibitory activity of "compound 7" against AChE and MAO-B from the foundational study. At present, no data from other laboratories for this specific compound has been published to allow for a cross-lab comparison.
| Target Enzyme | Reported IC50 (μM) | Source Organism/Assay Type | Reference |
| Acetylcholinesterase (AChE) | 22.04 | Ellman's Reagent | [Holden et al., 2021][2][3] |
| Monoamine Oxidase B (MAO-B) | 16.83 | Not specified | [Holden et al., 2021][2][3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The protocols used in the initial characterization of "compound 7" by Holden et al. (2021) are outlined below.
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity of "compound 7" against AChE was determined using the well-established Ellman's colorimetric method.[2]
-
Enzyme and Substrate Preparation: A solution of Acetylcholinesterase (source not specified) and the substrate acetylthiocholine (B1193921) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of "compound 7" for a defined period to allow for inhibitor-enzyme binding.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, acetylthiocholine.
-
Detection: Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) is included in the reaction mixture. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measurement: The rate of color change is measured spectrophotometrically at 412 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined from the dose-response curve.
Monoamine Oxidase B (MAO-B) Inhibition Assay
The protocol for the MAO-B inhibition assay was not detailed in the primary publication. However, a general method for assessing MAO-B activity is as follows:
-
Enzyme Source: Recombinant human MAO-B or mitochondrial fractions from a tissue source rich in MAO-B (e.g., liver) are commonly used.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Substrate Addition: A specific substrate for MAO-B, such as benzylamine (B48309) or kynuramine, is added to initiate the enzymatic reaction.
-
Detection Method: The activity of MAO-B can be measured through various methods:
-
Spectrophotometry: Measuring the formation of a product that absorbs light at a specific wavelength.
-
Fluorometry: Measuring the production of a fluorescent product, such as hydrogen peroxide, using a coupled reaction with horseradish peroxidase and a fluorogenic substrate like Amplex Red.
-
Radiometry: Using a radiolabeled substrate and measuring the formation of the radiolabeled product.
-
-
Data Analysis: Similar to the AChE assay, the percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: Dual inhibition of AChE and MAO-B.
Experimental Workflow
Caption: Workflow for evaluating a dual AChE/MAO-B inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Dual AChE-MAO B-IN-4
In the landscape of neurodegenerative disease research, multi-target-directed ligands (MTDLs) have emerged as a promising therapeutic strategy. Among these, dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) are of significant interest for their potential to simultaneously address the cholinergic deficit and oxidative stress implicated in pathologies like Alzheimer's disease. This guide provides a comparative analysis of the neuroprotective effects of a novel dual inhibitor, "Dual AChE-MAO B-IN-4", against established single-target drugs and another prominent dual inhibitor.
Inhibitory Potency: A Head-to-Head Comparison
The primary measure of a targeted inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. "this compound" exhibits a dual inhibitory profile with an IC50 of 261 nM for AChE and a more potent 15 nM for MAO-B.[1]
To contextualize these values, a comparison with established, single-target pharmaceuticals is essential. Donepezil, a widely prescribed AChE inhibitor for Alzheimer's disease, demonstrates a potent IC50 for AChE, typically in the range of 6.7 to 11.6 nM.[2][3] Selegiline, a selective MAO-B inhibitor used in the management of Parkinson's disease, has a reported IC50 for MAO-B of approximately 51 nM.[4]
This comparison highlights that while Donepezil is a more potent AChE inhibitor than "this compound", the novel compound demonstrates a stronger inhibition of MAO-B than Selegiline. This potent MAO-B inhibition is a key feature of its neuroprotective potential.
| Compound | Target Enzyme | IC50 (nM) | Reference(s) |
| This compound | AChE | 261 | [1] |
| MAO-B | 15 | [1] | |
| Donepezil | AChE | 6.7 - 11.6 | [2][3] |
| Selegiline | MAO-B | 51 | [4] |
| Ladostigil | AChE | 31,800 | [2] |
| MAO-B | 37,100 | [2] |
Table 1: Comparative Inhibitory Potency (IC50) of this compound and Reference Compounds.
Another relevant comparator is Ladostigil, a dual inhibitor that has undergone clinical investigation. Ladostigil combines the pharmacophores of rivastigmine (B141) (an AChE inhibitor) and rasagiline (B1678815) (a MAO-B inhibitor).[5][6] Its reported IC50 values are 31.8 µM for AChE and 37.1 µM for MAO-B, indicating a lower potency compared to "this compound".[2]
Neuroprotective Effects: In Vitro Evidence
"this compound" has demonstrated protective effects against oxidative stress-induced cell death in human neuroblastoma SH-SY5Y cells, a common in vitro model for neurodegenerative diseases.[1] Specifically, it has been shown to protect these cells from the damage induced by hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA), two toxins known to induce oxidative stress and mimic aspects of neurodegeneration.[1]
While specific quantitative data on the percentage of cell viability improvement with "this compound" is not yet publicly available, the qualitative evidence of its protective capacity against these neurotoxins underscores its therapeutic potential.
For comparison, Ladostigil has also been shown to possess a broad range of neuroprotective activities. Its mechanisms include the regulation of amyloid precursor protein (APP) processing, activation of protein kinase C and mitogen-activated protein kinase (MAPK) signaling pathways, and inhibition of neuronal death markers.[7][8]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of dual AChE and MAO-B inhibitors are believed to be mediated through a combination of mechanisms. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine, which is crucial for cognitive function. The inhibition of MAO-B reduces the breakdown of dopamine (B1211576) and decreases the production of reactive oxygen species (ROS), thereby mitigating oxidative stress and its damaging effects on neurons.
The evaluation of the neuroprotective effects of compounds like "this compound" typically involves a series of in vitro assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to assess the neuroprotective effects of "this compound".
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: For neuroprotection assays, cells are seeded in multi-well plates. After adherence, they are pre-treated with various concentrations of "this compound" for a specified period (e.g., 2 hours) before being exposed to a neurotoxin like H₂O₂ or 6-OHDA.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
After the treatment period, the culture medium is removed.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
The medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the viability of untreated control cells.
Reactive Oxygen Species (ROS) Assay
This assay quantifies the levels of intracellular ROS.
-
Following treatment, cells are washed with a buffer (e.g., PBS).
-
A solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is added to the cells. DCFH-DA is a cell-permeable compound that is non-fluorescent.
-
Inside the cells, it is deacetylated by esterases to DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).
-
The level of ROS is proportional to the fluorescence intensity.
Conclusion
"this compound" presents a compelling profile as a multi-target agent for neuroprotection. Its potent inhibition of MAO-B, coupled with its demonstrated ability to protect neuronal cells from oxidative damage, positions it as a significant candidate for further investigation in the context of neurodegenerative diseases. While direct quantitative comparisons of its neuroprotective efficacy with other dual inhibitors are still needed, the available data on its inhibitory potency against key enzymes suggests a promising therapeutic potential. Future studies providing detailed quantitative data on its effects on cell viability and ROS reduction will be crucial in fully elucidating its comparative advantages.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Differential toxicity of 6-hydroxydopamine in SH-SY5Y human neuroblastoma cells and rat brain mitochondria: protective role of catalase and superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogen peroxide modifies both activity and isoforms of acetylcholinesterase in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Dual AChE-MAO B-IN-4
Immediate Safety and Handling Precautions
Before working with Dual AChE-MAO B-IN-4, it is imperative to establish a designated waste disposal plan. All laboratory personnel must be trained in hazardous waste management and be familiar with their institution's specific environmental health and safety (EHS) policies.[1][2]
Personal Protective Equipment (PPE): A comprehensive assessment of potential hazards should be conducted to determine the necessary PPE. Standard laboratory PPE for handling potent chemical compounds includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves should be changed immediately if contaminated.[1]
-
Body Protection: A lab coat, worn fully buttoned.
-
Respiratory Protection: Use of a certified respirator may be necessary if there is a risk of generating dust or aerosols.
Engineering Controls: To minimize inhalation exposure, this compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
Spill Response: In the event of a spill, the area should be immediately isolated. The spilled material should be absorbed with an inert material (e.g., vermiculite (B1170534) or sand). The contaminated absorbent and any cleaning materials must be collected and disposed of as hazardous waste.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.[2][4][5] Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[3][4]
-
Waste Segregation: All waste streams contaminated with this compound must be kept separate from non-hazardous waste. It is also crucial not to mix incompatible waste types.[1][3][5]
-
Waste Collection:
-
Solid Waste: Unused compound, contaminated gloves, weigh boats, and absorbent paper should be placed in a designated, leak-proof container lined with a chemically resistant bag.[1]
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, shatter-resistant container with a secure screw-top cap. To prevent spills and allow for expansion, containers should not be filled beyond 80% capacity.[1]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.[1][2]
-
-
Waste Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[1][5] The label must include:
-
The full chemical name: "this compound"
-
The concentration (if in solution).
-
The primary hazards associated with the chemical (e.g., "Toxic," "Caution: Acetylcholinesterase Inhibitor," "MAO-B Inhibitor").[1]
-
-
Waste Storage: Labeled hazardous waste containers should be stored in a designated, secure satellite accumulation area within the laboratory.[5] These containers must be kept closed except when adding waste and stored away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[4] Ensure that all local, state, and federal regulations for hazardous waste disposal are followed.
Data Presentation: Waste Handling Summary
| Waste Type | Container | Handling and Labeling Instructions |
| Solid Waste | Leak-proof container with a secure lid, lined with a chemically resistant bag. | Clearly label as "Hazardous Waste" with the full chemical name and associated hazards. |
| Liquid Waste | Shatter-resistant, chemically compatible bottle with a secure screw-top cap. | Do not overfill (max 80% capacity). Label as "Hazardous Waste," specifying the chemical name and concentration. Segregate from incompatible waste. |
| Contaminated Sharps | Designated, puncture-resistant sharps container. | Label with "Hazardous Waste" and the chemical contaminant. |
Experimental Workflow and Disposal Logic
The following diagram illustrates the general workflow for experiments involving this compound and the subsequent waste disposal process.
Caption: Workflow for handling and disposal of this compound.
This guidance provides a framework for the safe handling and disposal of this compound. Always prioritize consulting your institution's specific EHS guidelines and protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Personal protective equipment for handling Dual AChE-MAO B-IN-4
Essential Safety and Handling Guide for Dual AChE-MAO B-IN-4
For Research Use Only. Not for use in humans or animals.
This document provides critical safety and logistical guidance for laboratory personnel, including researchers, scientists, and drug development professionals, who are handling this compound. Given that a specific Safety Data Sheet (SDS) for this novel compound is not publicly available, this guide is based on the established best practices for handling potent acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitors.[1][2] A thorough, institution-specific risk assessment must be conducted before any work with this compound begins.[1]
This compound is a selective dual inhibitor of both AChE and MAO-B, intended for research into conditions such as Alzheimer's disease.[3][4] As with any potent, biologically active compound with uncharacterized toxicological properties, it must be handled with extreme caution.[1] Inhibition of AChE can lead to an overstimulation of the nervous system, while MAO-B inhibition can cause significant drug and food interactions.[2][5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure when handling this compound. The required level of PPE will vary depending on the specific laboratory task being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Procedure | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Single pair of nitrile gloves | Laboratory coat | Not generally required |
| Weighing of Solid Compound | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Disposable, solid-front lab gown over a lab coat | Fit-tested N95 or higher-rated respirator (e.g., PAPR based on risk assessment)[2][6] |
| Dissolving & Handling Solutions | Chemical splash goggles | Double-gloving with nitrile gloves | Disposable gown over a laboratory coat | Not required if performed in a certified chemical fume hood[6] |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile gloves | Disposable gown over a laboratory coat | N95 or higher-rated respirator for solids; not required for liquids in a fume hood[6] |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
Note: All PPE should be compliant with relevant safety standards (e.g., ANSI Z87.1 for eye protection).[2] Always check with your institution's Environmental Health and Safety (EHS) department for specific requirements.
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to a detailed operational plan is crucial for the safe handling of this potent research compound.
-
Designated Area: All work involving this compound should be conducted in a designated and clearly labeled area to prevent cross-contamination.[2]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood, especially when handling the solid form.[1][7]
-
Emergency Preparedness: Ensure that an emergency spill kit is readily available and that all personnel are trained in its use. An eyewash station and safety shower must be accessible.
-
Upon receipt, visually inspect the package for any signs of damage or leakage before opening.[1]
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when opening the secondary container.[1]
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The product page for a similar compound suggests storage at room temperature in the continental US, but it's crucial to follow the specific storage conditions provided on the Certificate of Analysis.[3]
-
All weighing and solution preparation must be performed inside a certified chemical fume hood.[6]
-
Use a dedicated spatula for transferring the solid compound to a weigh boat on an analytical balance.[1]
-
When preparing solutions, add the solvent to the vessel containing the pre-weighed compound to minimize dust generation.[6]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.[1]
-
Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent paper should be placed in a designated, leak-proof container lined with a chemically resistant bag and clearly labeled as "Solid Hazardous Waste".[7]
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, shatter-resistant container with a secure screw-top cap. Do not mix with other waste streams unless explicitly approved by your institution's EHS office.[7]
-
Sharps Waste: Any contaminated needles or syringes must be disposed of in a designated, puncture-resistant sharps container.[2]
-
Equipment: Decontaminate all non-disposable equipment, such as glassware and spatulas, by triple-rinsing with a suitable solvent. Collect the rinsate as hazardous liquid waste.[2][6]
-
Work Surfaces: Clean the work area thoroughly with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[7]
Emergency Procedures
-
Spill Response: In the event of a spill, isolate the area.[7] For solid spills, use an N95 respirator or higher.[6] Absorb the spilled material with an inert absorbent like vermiculite (B1170534) or sand.[7] Collect the contaminated absorbent material into a designated hazardous waste container.[7]
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention and provide as much information as possible about the compound.[1]
-
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Step-by-step workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
